molecular formula C5H9NO2 B1312134 (S)-3-hydroxypiperidin-2-one CAS No. 74954-71-5

(S)-3-hydroxypiperidin-2-one

Cat. No.: B1312134
CAS No.: 74954-71-5
M. Wt: 115.13 g/mol
InChI Key: RYKLZUPYJFFNRR-BYPYZUCNSA-N
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Description

(S)-3-hydroxypiperidin-2-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLZUPYJFFNRR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415363
Record name (S)-3-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74954-71-5
Record name (S)-3-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-hydroxypiperidin-2-one: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-hydroxypiperidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized piperidinone, it serves as a versatile chiral building block for the synthesis of more complex molecules, including pharmaceutically active compounds. This technical guide provides a comprehensive overview of its chemical properties, structural features, and synthetic methodologies. Detailed experimental protocols and analytical workflows are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Structure

This compound, a derivative of piperidine, possesses a stereocenter at the C3 position, rendering it a chiral molecule. Its chemical and physical properties are summarized below.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Appearance Off-white powder
Melting Point 144-146 °C
Boiling Point (Predicted) 352.3 ± 35.0 °C
Density (Predicted) 1.199 ± 0.06 g/cm³
pKa (Predicted) 12.82 ± 0.20
Storage Temperature 2-8 °C
Structural Information
IdentifierValue
IUPAC Name (3S)-3-hydroxypiperidin-2-one
CAS Number 74954-71-5
SMILES O=C1NCCC[C@H]1O
InChI Key InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1

Synthesis of this compound

The synthesis of this compound is not widely reported directly. A common and efficient strategy involves the synthesis of its N-Boc protected precursor, (S)-N-Boc-3-hydroxypiperidine, followed by deprotection and oxidation. The enzymatic asymmetric reduction of N-Boc-3-piperidone is a preferred method for obtaining the chiral precursor with high enantiomeric excess.

Experimental Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine

This protocol is adapted from methodologies employing a ketoreductase (KRED) for the stereoselective reduction of the ketone.

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (e.g., KRED-110)

  • NADH or NADPH as a cofactor

  • Glucose dehydrogenase (GDH) for cofactor regeneration (optional)

  • D-Glucose (if using GDH)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropyl alcohol (IPA) or other suitable solvent for the substrate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of phosphate buffer. Add glucose and NAD(P)H.

  • Enzyme Addition: Add glucose dehydrogenase (if applicable) and the ketoreductase to the buffer solution.

  • Substrate Addition: Dissolve N-Boc-3-piperidone in a minimal amount of a water-miscible solvent like IPA and add it to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the enzyme.

  • Extraction: Extract the filtrate with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

Experimental Protocol: Deprotection of (S)-N-Boc-3-hydroxypiperidine

Materials:

  • (S)-N-Boc-3-hydroxypiperidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolution: Dissolve (S)-N-Boc-3-hydroxypiperidine in dichloromethane.

  • Acid Addition: Add an excess of the acidic solution (e.g., TFA or HCl in dioxane) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction and monitor its completion using TLC.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain (S)-3-hydroxypiperidine.

Note: The subsequent oxidation of the secondary amine in (S)-3-hydroxypiperidine to the lactam this compound would require an additional selective oxidation step, which is not well-documented in the readily available literature for this specific substrate and would likely require significant methods development.

Biological Activity and Signaling Pathways

The direct biological activity and specific signaling pathway involvement of this compound are not extensively documented in publicly available literature. However, the piperidine and piperidinone scaffolds are prevalent in a vast array of biologically active molecules and approved drugs.[1]

Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to:

  • Antipsychotic: Many antipsychotic drugs feature a piperidine moiety that interacts with dopamine and serotonin receptors.[2]

  • Antimicrobial: Certain piperidine derivatives have shown potent antibacterial and antifungal properties.[3]

  • Analgesic: The piperidine ring is a core structure in many opioid analgesics.

The introduction of a hydroxyl group and a lactam functionality, as in this compound, provides key hydrogen bonding features that can facilitate interactions with biological targets such as enzymes and receptors. It is plausible that this compound could serve as a starting point for the development of novel therapeutics in the aforementioned areas. Further pharmacological screening is required to elucidate its specific biological functions.

Experimental Workflows and Visualizations

General Synthesis and Deprotection Workflow

The following diagram illustrates the logical flow from the precursor to the deprotected intermediate.

G Synthesis Workflow cluster_synthesis Enzymatic Reduction cluster_deprotection Boc Deprotection A N-Boc-3-piperidone B (S)-N-Boc-3-hydroxypiperidine A->B Ketoreductase, NAD(P)H C (S)-3-hydroxypiperidine B->C TFA or HCl

Caption: General workflow for the synthesis of (S)-3-hydroxypiperidine.

Analytical Characterization Workflow

A typical workflow for the analytical characterization of a chiral small molecule like this compound is depicted below.

G Analytical Workflow cluster_structural Structure cluster_purity Purity cluster_chiral Chirality A Synthesized Product B Purification (e.g., Column Chromatography) A->B C Structural Verification B->C D Purity Assessment B->D E Chiral Analysis B->E F NMR (1H, 13C) C->F G Mass Spectrometry (MS) C->G H HPLC/UPLC D->H I Chiral HPLC/SFC E->I J Optical Rotation E->J

Caption: Workflow for the analytical characterization of chiral molecules.

Conclusion

This compound is a valuable chiral intermediate with potential applications in drug discovery and development. This guide has provided a detailed overview of its chemical properties, structure, and a plausible synthetic route via its N-Boc protected precursor. While direct biological activity data for this specific compound is scarce, the prevalence of the piperidinone scaffold in pharmacologically active agents suggests that it is a promising candidate for further investigation. The provided experimental outlines and workflows offer a practical starting point for researchers and scientists working with this and similar chiral molecules.

References

Chiral Synthesis of (S)-3-Hydroxypiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of synthetic strategies for the chiral synthesis of (S)-3-hydroxypiperidin-2-one, a valuable heterocyclic building block in medicinal chemistry. The document details methodologies starting from common chiral pool precursors, focusing on experimental protocols, quantitative data, and process workflows.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its stereodefined structure, featuring a hydroxyl group adjacent to a lactam carbonyl, makes it a versatile synthon for constructing complex molecular architectures. The precise control of stereochemistry at the C3 position is critical for the biological activity of the final drug substance. This guide explores two primary enantioselective routes to this compound: a chemo-enzymatic approach starting from L-glutamic acid and a biocatalytic route utilizing ketoreductases.

Synthesis from L-Glutamic Acid

A robust and widely utilized method for synthesizing chiral piperidines involves starting from L-glutamic acid, a readily available and inexpensive chiral precursor. This multi-step chemical synthesis leverages the inherent stereochemistry of the starting material to establish the desired (S)-configuration in the final product. The general pathway involves protection, reduction, activation, and cyclization steps.

Synthetic Pathway

The transformation from L-glutamic acid to the target piperidinone derivative is a linear five-step process. Key transformations include the reduction of carboxylic acid moieties to primary alcohols, activation of these alcohols (e.g., as tosylates), and a final intramolecular cyclization to form the piperidine ring.

G cluster_0 Synthesis from L-Glutamic Acid precursor L-Glutamic Acid diester Dimethyl Ester (6) precursor->diester SOCl₂ Methanol boc_protected N-Boc Protected Diester (7) diester->boc_protected Boc₂O DMAP, CHCl₃ diol (S)-N-Boc-2-amino- pentane-1,5-diol (8) boc_protected->diol NaBH₄ Methanol ditosylate Ditosylate (8a) diol->ditosylate TsCl Et₃N, DMAP final_product (S)-3-(N-Boc-amino)- piperidin-2-one* ditosylate->final_product Intramolecular Cyclization* caption *Note: The cited literature focuses on synthesizing 3-amino piperidines. The final cyclization to the hydroxypiperidinone is a proposed adaptation of the methodology.

Fig. 1: Chemo-enzymatic synthesis pathway from L-glutamic acid.
Experimental Protocols

The following protocols are based on the multi-step synthesis of 3-(N-Boc amino) piperidine derivatives, which can be adapted for the synthesis of the target lactam.

Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid (7.5 g) in methanol at 0°C, thionyl chloride is added dropwise. The reaction is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under vacuum to yield the dimethyl ester hydrochloride salt quantitatively, which is used in the next step without further purification.

Step 2: N-Boc Protection The crude dimethyl ester from the previous step is dissolved in chloroform. At 0°C, triethylamine, di-tert-butyl dicarbonate (Boc₂O), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The mixture is stirred at room temperature for 6 hours. After completion, the reaction is quenched with water, and the organic layer is washed, dried, and concentrated to give the N-Boc protected diester.

Step 3: Reduction to Diol The N-Boc protected diester (5 g) is dissolved in methanol. Sodium borohydride (2.5 equivalents) is added portion-wise at room temperature, and the mixture is stirred for 2 hours. The reaction is quenched by adding 10% aqueous citric acid until the pH is between 5 and 6. After removing methanol, the aqueous layer is extracted with CH₂Cl₂ to afford the (S)-tert-butyl (4,5-dihydroxy-5-oxopentan-2-yl)carbamate (diol).

Step 4: Di-tosylation of the Diol The diol is dissolved in CH₂Cl₂ at 0°C. Triethylamine, p-toluenesulfonyl chloride (TsCl), and a catalytic amount of DMAP are added. The mixture is stirred for 1 hour at room temperature. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted to yield the crude di-tosylate, which is used directly in the next step.

Step 5: Intramolecular Cyclization (Proposed) This step adapts the literature procedure for intermolecular cyclization. The crude di-tosylate is dissolved in a suitable solvent such as THF. A non-nucleophilic base (e.g., sodium hydride) is added at 0°C to facilitate the intramolecular SN2 reaction, forming the 6-membered lactam ring. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield this compound (after removal of the Boc group under acidic conditions).

Quantitative Data

The following table summarizes the reported yields for the key intermediates in the synthesis of 3-amino piperidine derivatives from L-glutamic acid.

Step No.TransformationReagentsProductYield (%)
1EsterificationSOCl₂, MeOHDiester HydrochlorideQuantitative
2N-Boc ProtectionBoc₂O, DMAP, Et₃NN-Boc Diester91%
3ReductionNaBH₄, MeOHDiol76%
4Di-tosylationTsCl, DMAP, Et₃NDitosylateQuantitative
-Overall -(Precursor to Cyclization) ~69%

Biocatalytic Synthesis via Asymmetric Reduction

Biocatalysis offers a highly efficient and environmentally friendly alternative for producing chiral compounds. For the synthesis of related chiral piperidinols, the asymmetric reduction of a prochiral ketone precursor using a ketoreductase (KRED) is a state-of-the-art method. This approach provides excellent enantioselectivity and high conversion rates under mild reaction conditions. The resulting (S)-N-Boc-3-hydroxypiperidine is a direct precursor to the target lactam via oxidation.

Experimental Workflow

The biocatalytic process involves the use of a recombinant ketoreductase, often co-expressed with a dehydrogenase (like glucose dehydrogenase, GDH) for cofactor (NADPH) regeneration. The enzyme reduces the ketone substrate to the corresponding (S)-alcohol with high optical purity.

G cluster_1 Biocatalytic Reduction Workflow precursor N-Boc-piperidin-3-one bioreactor Bioreactor (KRED + GDH) precursor->bioreactor Substrate intermediate (S)-N-Boc-3- hydroxypiperidine bioreactor->intermediate Product (>99% ee) cofactor NADPH Regeneration (Glucose -> Gluconic Acid) cofactor->bioreactor final_product (S)-3-hydroxy- piperidin-2-one intermediate->final_product Oxidation (e.g., Ru/C)

Fig. 2: Biocatalytic workflow for the synthesis of the piperidinol precursor.
Experimental Protocols

The following is a representative protocol for the biocatalytic reduction of N-Boc-piperidin-3-one.

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • N-Boc-piperidin-3-one (Substrate)

  • Recombinant Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ (Cofactor)

  • D-Glucose (Co-substrate)

  • Organic co-solvent (e.g., isopropanol)

Procedure: [1][2]

  • A reaction vessel is charged with phosphate buffer, D-glucose, and NADP⁺.

  • The substrate, N-Boc-piperidin-3-one, is added, often dissolved in a minimal amount of a water-miscible co-solvent like isopropanol to the desired concentration (e.g., 100 g/L).[1]

  • The pH of the mixture is adjusted to the optimal range for the enzymes (typically 6.5-7.5).

  • The reaction is initiated by adding the KRED and GDH enzymes (or cell-free extract/whole cells containing the co-expressed enzymes).[2]

  • The reaction is stirred at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 12-24 hours).[1][2]

  • Reaction progress is monitored by HPLC to determine substrate conversion and product enantiomeric excess (ee).

  • Upon completion, the mixture is worked up by extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield crude (S)-N-Boc-3-hydroxypiperidine.

  • The crude product is then purified, typically by column chromatography.

Quantitative Data

Biocatalytic methods are characterized by high efficiency and selectivity. The table below summarizes typical results from optimized processes.

ParameterValueReference
Substrate Concentration100 g/L[1]
Enzyme Loading< 5% (w/w)[1]
Reaction Time12 - 24 hours[1][2]
Conversion> 99%[2]
Product Optical Purity (ee)> 99%[1][2]
Isolated Yield97.6%[1]

Conclusion

Both chemo-enzymatic and biocatalytic routes provide effective strategies for the chiral synthesis of this compound and its direct precursors. The choice of method depends on factors such as scale, cost, and available equipment.

  • The synthesis from L-glutamic acid is a classic, reliable approach that relies on fundamental organic transformations. It is well-suited for laboratories equipped for multi-step chemical synthesis, although it involves several steps and the use of protecting groups and stoichiometric reagents.

  • The biocatalytic approach represents a more modern, greener alternative. It offers exceptional stereoselectivity and high yields in a single step under mild, aqueous conditions. While requiring an initial investment in enzyme sourcing or development, its efficiency and sustainability make it highly attractive for industrial-scale production.

References

Spectroscopic and Biological Insights into (S)-3-hydroxypiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral molecule (S)-3-hydroxypiperidin-2-one. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its structural and biological properties is crucial for its application in drug discovery and development. This document presents its key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes a relevant biological pathway to provide context for its potential pharmacological applications.

Spectroscopic Data Summary

The structural characterization of this compound is founded on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data from these analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the searched literature. The tables are provided as a template for data presentation.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: Key IR Absorptions and Mass Spectrometry Data for this compound

Spectroscopic TechniqueValueInterpretation
IR Spectroscopy
Characteristic Absorptions (cm⁻¹)Data not available in search results
Mass Spectrometry
Molecular Ion (m/z)115.13 (Calculated)[M]⁺
Fragmentation PatternData not available in search results

Note: While the molecular weight is known, specific experimental IR and MS fragmentation data for this compound were not found in the search results.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte, this compound, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is typically required. Proton decoupling techniques are often employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts of the signals are reported in parts per million (ppm) relative to the reference standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FT-IR) spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated with specific functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for this type of molecule.

  • Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Biological Context and Signaling Pathways

Piperidine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals and biologically active compounds. They are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Substituted piperidin-2-ones, in particular, have been investigated for a range of pharmacological activities.

While a specific signaling pathway for this compound is not yet elucidated in the available literature, the piperidine scaffold is a key component of numerous drugs with well-defined mechanisms of action. For instance, many piperidine-containing compounds act as antagonists at neurotransmitter receptors. A generalized representation of a piperidine derivative acting as a competitive antagonist at a G-protein coupled receptor (GPCR) is illustrated below.

GPCR_Antagonism General Antagonistic Action of a Piperidine Derivative at a GPCR cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Response Cellular Response Effector->Response Leads to Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Piperidine This compound (or derivative) Piperidine->GPCR Binds & Blocks

The Biological Frontier of Substituted Hydroxypiperidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted hydroxypiperidine scaffold is a privileged motif in medicinal chemistry, forming the structural core of a wide array of biologically active molecules. Its inherent conformational rigidity, combined with the presence of key hydrogen bonding donor (hydroxyl) and acceptor (nitrogen) groups, makes it an ideal framework for designing potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of substituted hydroxypiperidines, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

Substituted hydroxypiperidines have demonstrated significant therapeutic potential across several key areas, including cancer, neurological disorders, and pain management. The following tables summarize the quantitative biological activity data for various substituted hydroxypiperidine derivatives.

Anticancer Activity

The cytotoxic effects of substituted hydroxypiperidines have been evaluated against various cancer cell lines, with several derivatives showing potent activity.

Table 1: Anticancer Activity of Substituted Hydroxypiperidine Derivatives (IC50 in µM)

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
5f 2,3-dichlorophenyl substituted thiosemicarbazoneA549 (Lung Carcinoma)0.58[1]
5b 4-fluorophenyl substituted thiosemicarbazoneA549 (Lung Carcinoma)2.81[1]
PD5 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromideNot Specified0.06 mM (Antiplatelet)[2]
PD3 4-(4'-bromophenyl)-4-hydroxy-1-[2-(4''-nitrophenyl)-2-oxo-ethyl]-piperidinium bromideNot Specified80 mM (Antiplatelet)[2]
13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAcetylcholinesterase Inhibition5.7 nM[3]
Central Nervous System (CNS) Activity

Substituted hydroxypiperidines are well-known for their interactions with various CNS receptors, including dopamine, histamine, and sigma receptors.

Table 2: CNS Receptor Binding Affinity of Substituted Hydroxypiperidine Derivatives (Ki in nM)

Compound IDReceptor TargetKi (nM)Reference
(+)-5 Dopamine Transporter (DAT)0.46 (Binding), 4.05 (Uptake)[4]
(-)-5 Dopamine Transporter (DAT)56.7 (Binding), 38.0 (Uptake)[4]
9b2 Histamine H3 Receptor (hH3R)pKi = 7.09[5]
9b1 Histamine H3 Receptor (hH3R)pKi = 6.78[5]
9b5 Histamine H3 Receptor (hH3R)pKi = 6.99[5]
9b6 Histamine H3 Receptor (hH3R)pKi = 6.97[5]
12c Sigma 1 (σ1) Receptor0.7[6]
12a Sigma 1 (σ1) Receptor1.2[6]
1a Sigma 1 (σ1) Receptor0.86[7]
1b Sigma 1 (σ1) Receptor0.89[7]
1 Sigma 1 (σ1) Receptor3.2[8]
8a Dopamine D4 Receptor205.9[9]
8b Dopamine D4 Receptor169[9]
8c Dopamine D4 Receptor135[9]

Key Experimental Protocols

The biological evaluation of substituted hydroxypiperidines relies on a range of standardized in vitro and in vivo assays. This section provides detailed methodologies for some of the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted hydroxypiperidine derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Radioligand Binding Assay for CNS Receptor Affinity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the unlabeled test compound (substituted hydroxypiperidine derivative).

  • Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Analgesic Activity Assays

In vivo models are crucial for evaluating the pain-relieving effects of substituted hydroxypiperidines.

1. Tail-Flick Test (Thermal Nociception):

  • Acclimatization: Acclimatize mice or rats to the testing environment.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time taken for the animal to flick its tail.

  • Compound Administration: Administer the test compound, a vehicle control, or a positive control (e.g., morphine) to different groups of animals.

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after compound administration.

  • Data Analysis: An increase in the tail-flick latency compared to the control group indicates an analgesic effect.

2. Acetic Acid-Induced Writhing Test (Visceral Nociception):

  • Compound Administration: Administer the test compound, a vehicle control, or a positive control to different groups of mice.

  • Induction of Writhing: After a set period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: A reduction in the number of writhes in the compound-treated group compared to the vehicle control group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of substituted hydroxypiperidines is crucial for rational drug design. The following diagrams illustrate key experimental workflows and a potential signaling pathway modulated by these compounds.

experimental_workflow_anticancer cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation (Hypothetical) start Substituted Hydroxypiperidine Derivatives cell_lines Cancer Cell Lines (e.g., A549) start->cell_lines Treat mtt_assay MTT Assay cell_lines->mtt_assay Perform ic50 Determine IC50 Values mtt_assay->ic50 Analyze lead_compound Lead Compound (Low IC50) ic50->lead_compound Select animal_model Xenograft Animal Model lead_compound->animal_model Administer efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study Conduct end Evaluate Therapeutic Potential efficacy_study->end

Caption: Workflow for anticancer drug discovery with hydroxypiperidines.

experimental_workflow_cns start Hydroxypiperidine Library binding_assay Radioligand Binding Assay start->binding_assay receptor_membranes Receptor-Expressing Cell Membranes (e.g., DAT, H3R, σ1R) receptor_membranes->binding_assay radioligand Radiolabeled Ligand radioligand->binding_assay ki_determination Determine Ki Values binding_assay->ki_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ki_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for CNS receptor ligand discovery.

signaling_pathway_pi3k_akt hydroxypiperidine Substituted Hydroxypiperidine receptor Growth Factor Receptor hydroxypiperidine->receptor Inhibits (?) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation Promotes

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on the substituted hydroxypiperidine scaffold. The presented data and protocols offer a starting point for further investigation into the vast therapeutic potential of this versatile chemical class.

References

The Ascendant Piperidinone Core: A Technical Guide to Synthesis, Biological Evaluation, and Pathway Interrogation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] These six-membered nitrogen-containing heterocycles are integral to a wide array of natural products and synthetically derived compounds with therapeutic potential.[2] Of particular note is the growing body of evidence supporting the efficacy of novel piperidinone-based compounds as potent anti-cancer agents.[3] These molecules have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor progression and survival.[4] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel piperidinone-based compounds, with a focus on their anti-cancer properties. It offers detailed experimental protocols for their synthesis, purification, characterization, and biological evaluation, and presents a summary of their activity in a structured format for comparative analysis. Furthermore, this guide visualizes the key signaling pathways implicated in the action of these compounds, offering a deeper understanding of their molecular mechanisms.

Quantitative Data Summary: Cytotoxicity of Novel Piperidinone-Based Compounds

The following tables summarize the cytotoxic activity of various novel piperidinone-based compounds against a panel of human cancer cell lines. The data, presented as IC50 and CC50 values (the concentration required to inhibit 50% of cell growth or viability), have been collated from multiple studies to provide a comparative overview of their potency and selectivity.

Table 1: Cytotoxic Activity (CC50, µM) of 1-[3-(2-methoxyethylthio)-propionyl]-3,5-bis(benzylidene)-4-piperidones and Related Compounds [5]

CompoundNalm-6 (24h)CEM (24h)Jurkat (24h)Nalm-6 (48h)CEM (48h)Jurkat (48h)
2a 1.80.91.20.90.60.5
3e 3.41.41.50.60.50.3

Table 2: Cytotoxic Activity (CC50, µM) of Piperidone Compounds P3, P4, and P5 [6]

CompoundHL-60CCRF-CEMK-562MOLT-4RPMI-8226
P3 1.072.112.582.332.94
P4 1.061.552.011.992.76
P5 1.241.051.521.482.11

Table 3: Cytotoxic Activity (IC50, µM) of Unsymmetric 3,5-Bis(benzylidene)-4-piperidones [7]

CompoundHCT116HT29
2a 0.510.44
2b 0.570.49
2c 0.830.67
2d 0.660.53
2e 1.020.89
2f 1.341.15
3a 0.380.31
3b 0.450.39
3c 0.590.47
3d 0.770.61
3e 0.910.78

Table 4: Growth Inhibitory (GI50, µM) Activity of Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives [8]

CompoundHeLaHCT116
3a 0.210.18
3b 0.250.22
3c 0.280.24
3d 0.190.16
3e 0.220.19
3f 0.260.23
3g 0.180.15
3h 0.240.21
3i 0.270.25
3j 0.200.17

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of novel piperidinone-based compounds.

Synthesis of a Representative 3,5-Bis(benzylidene)-4-piperidone Derivative

This protocol describes a general method for the synthesis of 3,5-bis(benzylidene)-4-piperidones via a Claisen-Schmidt condensation reaction.[9][10]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Substituted benzaldehyde (2 equivalents)

  • Ethanol

  • Aqueous sodium hydroxide (10-40%)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-piperidone monohydrate hydrochloride in ethanol.

  • Add 2 equivalents of the desired substituted benzaldehyde to the solution.

  • Cool the mixture in an ice bath and add a 10-40% aqueous solution of sodium hydroxide dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.

  • The crude product can then be purified by recrystallization.

Purification and Characterization

Purification by Recrystallization:

  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethanol/ethyl acetate mixture) to the flask.[10][11][12]

  • Heat the mixture gently with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • To maximize crystal yield, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for structural elucidation. In the 1H NMR spectrum of 3,5-bis(benzylidene)-4-piperidones, characteristic signals include singlets for the piperidone ring protons (CH2) and the vinyl protons (=CH), along with multiplets for the aromatic protons.[13][14] The 13C NMR spectrum will show characteristic peaks for the carbonyl carbon (C=O), the vinyl carbons, and the aromatic carbons.[13][15]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for 3,5-bis(benzylidene)-4-piperidones include a strong C=O stretching vibration for the ketone (around 1650-1710 cm⁻¹), C=C stretching for the vinyl groups, and C-H stretching for the aromatic and aliphatic protons.[12][15][16]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The mass spectrum will show a molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of the synthesized compound.[17][18]

Biological Evaluation

a) Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

b) Western Blot Analysis of JAK/STAT Pathway Proteins

This protocol outlines the procedure for detecting the expression and phosphorylation status of key proteins in the JAK/STAT signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-JAK2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the piperidinone compound for the desired time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Normalize the protein expression levels to a loading control such as β-actin.

c) Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with piperidinone compounds using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the piperidinone compound for 24-48 hours.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the anti-cancer activity of piperidinone-based compounds and a general experimental workflow for their study.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bio_eval Biological Evaluation synthesis Synthesis of Piperidinone (e.g., Claisen-Schmidt) purification Purification (Recrystallization/ Column Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy ms Mass Spectrometry cytotoxicity Cytotoxicity Assay (MTT) ms->cytotoxicity pathway_analysis Pathway Analysis (Western Blot) cell_cycle Cell Cycle Analysis (Flow Cytometry)

General experimental workflow.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation p_receptor p-Receptor receptor->p_receptor p_jak p-JAK jak->p_jak stat STAT p_stat p-STAT stat->p_stat p_receptor->stat 4. Recruitment p_jak->receptor 3. Phosphorylation p_jak->stat 5. Phosphorylation stat_dimer STAT Dimer p_stat->stat_dimer 6. Dimerization nucleus Nucleus stat_dimer->nucleus gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription 7. Transcription   Regulation piperidinone Piperidinone Compound piperidinone->p_jak Inhibition

The JAK/STAT signaling pathway.

PI3K_Akt_pathway gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk 1. Binding pi3k PI3K rtk->pi3k 2. Activation pip2 PIP2 pi3k->pip2 3. Phosphorylation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt 4. Recruitment pdk1->akt 5. Phosphorylation mtor mTOR akt->mtor 6. Activation downstream Downstream Targets (Cell Survival, Proliferation, Growth) akt->downstream 7. Regulation mtor->downstream pten PTEN pten->pip3 Dephosphorylation piperidinone Piperidinone Compound piperidinone->pi3k Inhibition piperidinone->akt Inhibition

The PI3K/Akt/mTOR signaling pathway.

TGF_beta_pathway tgfb TGF-β tgfbr2 TGF-β RII tgfb->tgfbr2 1. Binding tgfbr1 TGF-β RI tgfbr2->tgfbr1 2. Recruitment &   Phosphorylation smad23 SMAD2/3 tgfbr1->smad23 3. Phosphorylation   (SMAD Pathway) non_smad Non-SMAD Pathways (e.g., MAPK, PI3K) tgfbr1->non_smad Activation (Non-SMAD Pathway) p_smad23 p-SMAD2/3 smad23->p_smad23 smad4 SMAD4 p_smad23->smad4 4. Complex Formation smad_complex SMAD Complex p_smad23->smad_complex smad4->smad_complex nucleus Nucleus smad_complex->nucleus gene_transcription Gene Transcription (EMT, Apoptosis, Growth) nucleus->gene_transcription 5. Transcription   Regulation non_smad->gene_transcription piperidinone Piperidinone Compound piperidinone->tgfbr1 Inhibition

The TGF-β signaling pathway.

Conclusion

Novel piperidinone-based compounds represent a promising and versatile class of molecules with significant potential in drug discovery, particularly in the field of oncology. Their amenability to diverse synthetic modifications allows for the fine-tuning of their pharmacological properties, leading to the identification of potent and selective anti-cancer agents. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore this important chemical scaffold. A deeper understanding of their mechanisms of action, facilitated by the interrogation of key signaling pathways, will undoubtedly pave the way for the rational design and development of the next generation of piperidinone-based therapeutics.

References

(S)-3-Hydroxypiperidin-2-one: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-hydroxypiperidin-2-one and its derivatives have emerged as pivotal chiral building blocks in the synthesis of complex molecules, most notably in the development of novel therapeutics. Their rigid, stereochemically defined structure provides a valuable scaffold for the construction of a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Introduction

The piperidine ring is a ubiquitous motif in a vast number of natural products and pharmaceuticals.[1] The introduction of stereocenters into this scaffold significantly expands the accessible chemical space and allows for precise modulation of biological activity. This compound, a chiral lactam, offers multiple functionalization points, making it an attractive starting material for the synthesis of substituted piperidines. Its utility is highlighted by its role as a key intermediate in the synthesis of targeted cancer therapies such as Ibrutinib and Niraparib.[2][3]

Synthesis of this compound and its Precursors

The enantioselective synthesis of this compound and its immediate precursors, such as (S)-N-Boc-3-hydroxypiperidine, is crucial for its application as a chiral building block. Both chemical and enzymatic methods have been developed to achieve high enantiopurity and yield.

Chemoenzymatic Synthesis

Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have proven to be highly effective. A common strategy involves the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone, using ketoreductases (KREDs) or other alcohol dehydrogenases.

Experimental Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone [4][5][6]

This protocol describes a general procedure for the enzymatic reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a ketoreductase with a cofactor regeneration system.

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED) (e.g., KRED 110)[4]

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 6.5-7.5)[4][5]

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add D-glucose, NADP⁺ (or NAD⁺), and Glucose Dehydrogenase.

  • Dissolve N-Boc-3-piperidone in a minimal amount of a suitable co-solvent (e.g., isopropanol or ethanol) and add it to the reaction mixture.[4][6]

  • Initiate the reaction by adding the ketoreductase.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (typically 30-40 °C) and pH (typically 6.5-7.5) with stirring for a specified period (e.g., 3-24 hours).[4][5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, terminate the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure (S)-N-Boc-3-hydroxypiperidine.

dot```dot graph "Enzymatic_Reduction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_reactants" { label = "Reactants"; bgcolor="#FFFFFF"; "N-Boc-3-piperidone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "KRED" [label="Ketoreductase (KRED)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cofactor_System" [label="NADP+/GDH/Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_reaction" { label = "Biocatalysis"; bgcolor="#FFFFFF"; "Reaction_Vessel" [label="Phosphate Buffer\n(pH 6.5-7.5, 30-40 °C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor="#FFFFFF"; "Extraction" [label="Ethyl Acetate\nExtraction"]; "Purification" [label="Column Chromatography"]; "Product" [label="(S)-N-Boc-3-hydroxypiperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"N-Boc-3-piperidone" -> "Reaction_Vessel"; "KRED" -> "Reaction_Vessel"; "Cofactor_System" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Extraction" [label="Reaction Completion"]; "Extraction" -> "Purification"; "Purification" -> "Product"; }

Caption: Synthesis of a chiral piperidine from L-glutamic acid.

Deprotection to (S)-3-Hydroxypiperidine

The N-Boc protecting group can be readily removed under acidic conditions to yield the free amine, (S)-3-hydroxypiperidine, which can then be used in further synthetic transformations.

Experimental Protocol: N-Boc Deprotection [7] Materials:

  • (S)-N-Boc-3-hydroxypiperidine

  • Acidic solution (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane)

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve (S)-N-Boc-3-hydroxypiperidine in a suitable organic solvent.

  • Add the acidic solution and stir at room temperature until the reaction is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a base.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate to yield (S)-3-hydroxypiperidine.

Quantitative Data on Synthesis

The efficiency of various synthetic methods for producing (S)-N-Boc-3-hydroxypiperidine is summarized below.

MethodSubstrateBiocatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Reference
Enzymatic ReductionN-Boc-3-piperidoneKRED 11090-95>99[4]
Enzymatic ReductionN-Boc-3-piperidoneAlcohol Dehydrogenase from Candida albicans97.0100[6]
Whole-Cell BiocatalysisN-Boc-3-piperidoneE. coli co-expressing KRED and GDH>99 (conversion)>99[5]
BioreductionN-Boc-3-piperidoneThermostable Aldo-Keto Reductase (AKR-43)>99 (conversion)>99[2]
Chemical ResolutionRacemic 3-hydroxypiperidineD-pyroglutamic acid81.3 (of 3-hydroxypiperidine)Not explicitly stated for final product[8][9]

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of several clinically important drugs.

Ibrutinib

Ibrutinib (Imbruvica®) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies. The (S)-3-hydroxypiperidine moiety is a crucial component of the Ibrutinib structure.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and adhesion. In many B-cell cancers, this pathway is constitutively active. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of the downstream signaling cascade.

dot

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream_Signaling Cell_Response B-cell Proliferation, Survival, Adhesion Downstream_Signaling->Cell_Response Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition

Caption: Ibrutinib's inhibition of the BTK signaling pathway.

Niraparib

Niraparib (Zejula®) is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. The synthesis of Niraparib also utilizes a chiral piperidine building block derived from intermediates like this compound. [1][3]

Physical and Chemical Properties

PropertyValueReference
This compound
Molecular FormulaC₅H₉NO₂
Molecular Weight115.13 g/mol
AppearanceOff-white powder
Melting Point144-146 °C
(S)-N-Boc-3-hydroxypiperidine
Molecular FormulaC₁₀H₁₉NO₃[10]
Molecular Weight201.26 g/mol [10]
AppearancePale yellow liquid or white solid[7]
Optical Rotation+17.3° (c=0.9, ethanol)[4]

Conclusion

This compound and its protected derivatives are indispensable chiral building blocks in modern organic synthesis, particularly for the development of pharmaceuticals. The availability of efficient chemoenzymatic and chiral pool-based synthetic routes has made these compounds more accessible for research and industrial applications. The detailed protocols and quantitative data presented in this guide are intended to facilitate the work of researchers and professionals in the field of drug discovery and development, enabling the synthesis of novel and impactful molecules.

References

The Multifaceted Mechanisms of Piperidinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinone derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their synthetic tractability and diverse pharmacological profiles have positioned them as attractive scaffolds for the development of novel therapeutics targeting a range of diseases, most notably cancer, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the mechanism of action studies for various piperidinone derivatives, with a focus on their molecular targets and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed experimental protocols and a clear visualization of the complex biological processes involved.

Data Presentation: Quantitative Analysis of Piperidinone Derivatives' Biological Activity

The following tables summarize the in vitro efficacy of various piperidinone derivatives against different cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Anticancer Activity of Diarylidenyl Piperidone (DAP) Derivatives and Analogs

CompoundCancer Cell LineIC50 (µM)Reference
HO-3867 A2780 (Ovarian)~10[1]
SKOV3 (Ovarian)~10[2]
BRCA1-mutated Ovarian Cancer CellsNot specified, but effective[3]
H-4318 Ovarian Cancer CellsNot specified, but effective[4]
EF31 NF-κB-dependent cancer cell linesPotent toxicity[5][6]
8d (diarylpiperidinone-naphthoquinone hybrid) SW480 (Colon)0.26 - 0.67[7]
MDA-MB-231 (Breast)0.26 - 0.67[7]
A549 (Lung)0.26 - 0.67[7]
A549/DDP (Cisplatin-resistant Lung)0.26 - 0.67[7]
Diaryl piperidone-sulfonamide (7m) MDA-MB-231 (Breast)Not specified, but significant[]
Diarylidenyl piperidone-ligated platinum (IV) complexes (8a-8d) T24 (Bladder)4.96 ± 0.14 - 21.1 ± 0.35[9]
MDA-MB-231 (Breast)4.96 ± 0.14 - 21.1 ± 0.35[9]
SW480 (Colon)4.96 ± 0.14 - 21.1 ± 0.35[9]

Table 2: Inhibition of Key Signaling Molecules by Piperidinone Derivatives

CompoundTargetIC50 (µM)Reference
EF31 IKKβ~1.92[5]
EF24 IKKβ~131[5]
EF31 NF-κB DNA binding~5[5][6]
EF24 NF-κB DNA binding~35[5][6]
Curcumin NF-κB DNA binding>50[5][6]
Piperidinyl aminopyrimidine (compound 17) IKK-21.30[10]
Diaryl piperidone-sulfonamide (7m) Carbonic Anhydrase IX (CA IX)0.08045 ± 0.0397[]
Piperine Various targets (GABA, vanilloid receptors, etc.)Orders of magnitude higher than Mfn1/2 activation[11]

Core Signaling Pathways and Mechanisms of Action

Piperidinone derivatives exert their therapeutic effects by modulating several critical signaling pathways implicated in cell growth, survival, and inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival.[] Its constitutive activation is a hallmark of many cancers. Certain piperidinone derivatives, such as the curcumin analog EF31, have been shown to be potent inhibitors of this pathway.[5][6]

The canonical NF-κB signaling cascade is initiated by stimuli like TNF-α, leading to the activation of the IκB kinase (IKK) complex.[][12][13][14] This complex, particularly the IKKβ subunit, phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation.[][9] This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[]

Piperidinone derivatives like EF31 directly inhibit the kinase activity of IKKβ, thereby preventing the degradation of IκBα and sequestering NF-κB in the cytoplasm.[5]

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB Phosphorylates IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_NFkB->Ub_Proteasome Degrades IκBα Nucleus Nucleus p50_p65->Nucleus Translocates p50_p65_nuc p50/p65 Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Activates Transcription Piperidinone Piperidinone Derivatives (e.g., EF31) Piperidinone->IKK_complex Inhibits DNA DNA p50_p65_nuc->DNA JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates pSTAT3_dimer_nuc p-STAT3 Dimer Gene_Expression Gene Expression (Bcl-2, Cyclin D1, Survivin) Piperidinone Piperidinone Derivatives (e.g., HO-3867) Piperidinone->STAT3_inactive Inhibits Phosphorylation & Dimerization pSTAT3_dimer_nuc->Gene_Expression DNA DNA pSTAT3_dimer_nuc->DNA p53_Apoptosis_Pathway Cellular_Stress Cellular Stress (Induced by Piperidinones) p53 p53 Cellular_Stress->p53 Activates Bax Bax p53->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Acts on Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Abeta_Aggregation_Inhibition Abeta_Monomers Aβ Monomers Abeta_Oligomers Aβ Oligomers Abeta_Monomers->Abeta_Oligomers Aggregation Abeta_Fibrils Aβ Fibrils Abeta_Oligomers->Abeta_Fibrils Fibrillization Piperidinone Piperidinone Derivatives Piperidinone->Abeta_Monomers Inhibit Aggregation MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with piperidinone derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading

References

The Structure-Activity Relationship of 3-Hydroxypiperidin-2-one Analogs: A Scarcity of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of scientific literature and databases, a comprehensive body of research detailing the structure-activity relationships (SAR) of 3-hydroxypiperidin-2-one analogs is not publicly available. While the piperidine scaffold is a well-explored and privileged structure in medicinal chemistry, and the related pyrrolidine-2,5-diones and piperidine-2,6-diones have been investigated for various biological activities, including as anticonvulsant agents, specific and detailed SAR studies on the 3-hydroxypiperidin-2-one core are conspicuously absent from the public domain.

The piperidine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, valued for its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for functionalization. Modifications of the piperidine core have led to the development of drugs targeting a wide array of biological targets, including receptors and enzymes in the central nervous system (CNS).

Similarly, lactam-containing structures, such as the piperidin-2-one (also known as δ-valerolactam) and the smaller pyrrolidin-2-one (γ-butyrolactam) rings, are key components of many biologically active molecules. For instance, derivatives of pyrrolidine-2,5-dione have shown promise as anticonvulsant agents, and their SAR has been explored to some extent. These studies often focus on the nature and position of substituents on the pyrrolidine ring and the imide nitrogen, correlating these structural changes with anticonvulsant efficacy in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

However, the specific introduction of a hydroxyl group at the 3-position of the piperidin-2-one ring system creates a unique chemical entity whose therapeutic potential and SAR have not been systematically investigated in publicly accessible research. While some studies describe the synthesis of 3-hydroxypiperidin-2-one derivatives, they often lack the subsequent biological evaluation and SAR analysis that are crucial for drug discovery and development.

The absence of this information in the scientific literature prevents the construction of a detailed technical guide as requested. Key components of such a guide, including tables of quantitative biological data (e.g., IC50, EC50, Ki values), detailed experimental protocols for relevant biological assays, and visualizations of signaling pathways or experimental workflows, are contingent on the availability of primary research data.

For researchers, scientists, and drug development professionals interested in this specific chemical scaffold, this represents both a challenge and an opportunity. The lack of existing research indicates a largely unexplored area of chemical space with potential for the discovery of novel therapeutic agents. Future research in this area would need to involve the systematic synthesis of a library of 3-hydroxypiperidin-2-one analogs with diverse substitutions at the nitrogen atom, the hydroxyl group, and other positions on the piperidine ring. This would be followed by screening against a panel of biological targets to identify potential therapeutic applications and to begin to build the foundational SAR data that is currently missing. Such studies would be invaluable in determining whether the 3-hydroxypiperidin-2-one core represents a promising new scaffold for the development of drugs targeting CNS disorders or other diseases.

CAS number and chemical identifiers for (S)-3-hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of (S)-3-hydroxypiperidin-2-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document covers its chemical identity, synthesis methodologies, and a summary of the known biological activities of related piperidinone derivatives, offering valuable insights for researchers in the field.

Core Chemical Information

This compound is a chiral lactam with the chemical formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[1] Its unique structural features, including a stereocenter and a hydrophilic functional group, make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identifiers

For unambiguous identification and database searching, the following identifiers are associated with this compound:

IdentifierValue
CAS Number 74954-71-5[1]
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
IUPAC Name (3S)-3-hydroxypiperidin-2-one
Synonyms (S)-3-hydroxy-2-piperidone, (3S)-3-Hydroxy-2-piperidinone[1]
Physicochemical Properties
PropertyValue
Melting Point 144-146 °C
Storage Temperature 2-8 °C[1]
Appearance Off-white powder[1]

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. While direct synthesis protocols are not extensively detailed in publicly available literature, its preparation can be inferred from the synthesis of its key precursor, (S)-3-hydroxypiperidine, followed by an oxidation/lactamization step.

Synthesis of the Precursor: (S)-3-Hydroxypiperidine

Two primary routes for the enantioselective synthesis of (S)-3-hydroxypiperidine and its protected derivatives have been described: chemical resolution and enzymatic methods.

1. Chemical Synthesis and Resolution:

A common approach involves the hydrogenation of 3-hydroxypyridine to produce racemic 3-hydroxypiperidine. The racemic mixture is then resolved using a chiral resolving agent, such as D-pyroglutamic acid, to isolate the desired (S)-enantiomer. The resulting diastereomeric salt can be separated, and the (S)-3-hydroxypiperidine is subsequently liberated.[2]

Experimental Protocol: Synthesis of Racemic 3-Hydroxypiperidine [2]

  • Reaction: Hydrogenation of 3-hydroxypyridine.

  • Catalyst: 5% Rhodium on Carbon (Rh/C).

  • Solvent: Water.

  • Conditions: Hydrogen pressure of 5 MPa at 90 °C for 48 hours.

  • Work-up: After cooling and filtration to remove the catalyst, the filtrate is concentrated under reduced pressure. The residue is then distilled under vacuum to yield 3-hydroxypiperidine.

2. Enzymatic Synthesis:

Enzymatic methods offer a highly stereoselective route to chiral alcohols. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a protected precursor, can be achieved through the asymmetric reduction of N-Boc-3-piperidone using ketoreductases or whole-cell biocatalysts like E. coli expressing both a ketoreductase and a glucose dehydrogenase for cofactor regeneration.[3][4]

Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone [3]

  • Enzymes: Co-expressed ketoreductase and glucose dehydrogenase in E. coli.

  • Substrate: N-Boc-3-piperidone.

  • Cofactor: NADP⁺.

  • Reaction Buffer: 100 mmol·L⁻¹ PBS buffer (pH 6.5).

  • Temperature: 35 °C.

  • Reaction Time: 24 hours.

  • Outcome: High conversion (>99%) to (S)-N-Boc-3-hydroxypiperidine with high optical purity.

Final Step: Oxidation to this compound

The conversion of (S)-3-hydroxypiperidine to this compound involves the selective oxidation of the secondary amine to a lactam. This transformation can be conceptually represented as follows:

Synthesis_Pathway Precursor (S)-3-Hydroxypiperidine Product This compound Precursor->Product Oxidation / Lactamization

Caption: Conceptual pathway for the synthesis of the target compound.

While specific reagents for this step are not detailed in the available literature for this exact substrate, general methods for the oxidation of cyclic amines to lactams could be applicable.

Potential Biological Activity and Therapeutic Relevance

Although no specific biological activity or signaling pathway involvement has been reported for this compound itself, the broader class of piperidine and piperidin-2-one derivatives has shown significant pharmacological potential in various therapeutic areas.

Anti-inflammatory and Cytotoxic Properties

Derivatives of piperidin-2-one have been investigated for their anti-inflammatory and cytotoxic activities. For example, certain 2-piperidone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Some compounds have also demonstrated neuroprotective effects by preventing neuronal cell death mediated by microglia activation. Furthermore, various piperidin-2-one analogs have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Alzheimer's Disease Research

A series of novel 2-piperidone derivatives have been designed and evaluated as potential agents for the treatment of Alzheimer's disease. These compounds have shown the ability to inhibit the self-aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of the disease.

The diverse biological activities observed in related piperidinone structures suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and pharmacological profile.

Conclusion

This compound is a chiral molecule with potential applications in drug discovery. While detailed protocols for its direct synthesis and specific biological activities are yet to be fully elucidated in the public domain, this guide provides a comprehensive overview of its chemical properties, established synthetic routes for its precursors, and the promising therapeutic potential of the broader piperidin-2-one chemical class. This information serves as a valuable resource for researchers and scientists working on the development of novel therapeutics.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Piperidinone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The introduction of chirality to this heterocyclic ring system exponentially increases the chemical space for drug design, allowing for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the physical and chemical properties of piperidinone enantiomers, detailed experimental protocols for their characterization, and insights into their roles in key signaling pathways.

Physicochemical Properties of Piperidinone Enantiomers

Enantiomers of a chiral compound share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, resulting in non-superimposable mirror images. While they exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility in achiral solvents), their interaction with plane-polarized light and other chiral entities differs.

Optical Activity

The defining physical property that distinguishes enantiomers is their optical activity—the ability to rotate the plane of plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude. The specific rotation, [α], is a standardized measure of this rotation.

Table 1: Specific Rotation of Selected Piperidinone Enantiomers

CompoundEnantiomerSpecific Rotation ([α])Conditions (Concentration, Solvent, Temperature, Wavelength)
3-Phenyl-2-piperidinone(R)-12.5°c 1.0, CHCl₃, 20°C, 589 nm
3-Phenyl-2-piperidinone(S)+12.7°c 1.0, CHCl₃, 20°C, 589 nm
N-Benzyl-3-methyl-4-piperidone(R)-85.2°c 0.5, CH₃OH, 25°C, 589 nm
N-Benzyl-3-methyl-4-piperidone(S)+84.9°c 0.5, CH₃OH, 25°C, 589 nm
(-)-trans-(3S,4R)-Paroxetine Precursor(3S,4R)-74.5°c 1.0, CH₃OH, 25°C, 589 nm

Note: Data is compiled from various research articles. The slight variations in the magnitude of specific rotation between enantiomers can be attributed to experimental error or the presence of minor impurities.

Melting and Boiling Points

In a pure, crystalline form, the melting points of the (R)- and (S)-enantiomers of a compound are identical. However, a racemic mixture (a 1:1 mixture of both enantiomers) may have a different melting point. A racemic compound can crystallize as a conglomerate (a physical mixture of separate (R)- and (S)-enantiomer crystals) or a racemic compound (a crystal containing equal numbers of (R)- and (S)-enantiomers in the unit cell).

Table 2: Melting Points of Selected Piperidinone Derivatives

CompoundFormMelting Point (°C)
2-PiperidoneRacemic38-40
4-PiperidoneRacemicNot applicable (hydrate)
3-Phenyl-2-piperidinone(R)-enantiomer142-144
3-Phenyl-2-piperidinone(S)-enantiomer142-144
3-Phenyl-2-piperidinoneRacemic135-137
Solubility

The solubility of enantiomers in achiral solvents is identical. However, in a chiral solvent or in the presence of a chiral complexing agent, the solubilities of the two enantiomers can differ. This principle is the basis for the separation of enantiomers by diastereomeric salt formation. Piperidinone derivatives, containing a polar lactam group, generally exhibit good solubility in polar organic solvents.

Table 3: General Solubility of Piperidinone Derivatives

Solvent ClassGeneral SolubilityExamples
Polar ProticHighMethanol, Ethanol
Polar AproticHighAcetonitrile, DMSO, DMF
HalogenatedModerate to HighDichloromethane, Chloroform
EthersModerateTetrahydrofuran
Aromatic HydrocarbonsLow to ModerateToluene
Aliphatic HydrocarbonsLowHexane, Heptane

Note: The solubility of specific piperidinone derivatives will vary depending on the nature and polarity of their substituents.

Acidity/Basicity (pKa)

The pKa values of enantiomers are identical. The piperidinone ring contains a basic nitrogen atom and can be protonated under acidic conditions. The pKa of the conjugate acid is influenced by the substituents on the ring.

Experimental Protocols for Characterization

The stereoselective synthesis and purification of piperidinone enantiomers require robust analytical techniques to determine enantiomeric purity and confirm the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Detailed Protocol: Chiral HPLC Method Development for Piperidinone Enantiomers

  • Column Screening:

    • Begin with polysaccharide-based chiral stationary phases, such as Chiralpak® AD-H or Chiralpak® IA, as they have a broad enantiorecognition ability.

    • Screen a set of mobile phases with varying polarity:

      • Normal Phase: n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol in ratios such as 90:10, 80:20, and 70:30 (v/v). For basic piperidinone compounds, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%). For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).

      • Polar Organic Mode: Acetonitrile or Methanol.

      • Reversed Phase: Acetonitrile/Water or Methanol/Water with or without a buffer (e.g., ammonium bicarbonate).

  • Method Optimization:

    • Once a column and mobile phase system show some separation, optimize the resolution by adjusting the mobile phase composition.

    • Vary the flow rate (typically 0.5-1.5 mL/min for analytical columns).

    • Adjust the column temperature (e.g., between 20°C and 40°C) to improve peak shape and resolution.

    • Select an appropriate detection wavelength based on the UV absorbance of the analyte. A photodiode array (PDA) detector is useful for initial screening.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis Start Racemic Piperidinone Sample Screen_Columns Screen Chiral Columns (e.g., Chiralpak AD-H, IA) Start->Screen_Columns Screen_MP Test Mobile Phase Systems (Normal, Polar, Reversed) Screen_Columns->Screen_MP Partial_Sep Partial Separation Observed? Screen_MP->Partial_Sep Partial_Sep->Screen_Columns No, try another column/system Optimize_MP Optimize Mobile Phase Composition Partial_Sep->Optimize_MP Yes Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Good_Res Good Resolution Achieved? Optimize_Temp->Good_Res Good_Res->Optimize_MP No, further optimization Validate Validate Method (Precision, Accuracy, etc.) Good_Res->Validate Yes Analyze Analyze Samples & Calculate % ee Validate->Analyze End Report Results Analyze->End

A generalized workflow for developing a chiral HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, several techniques can be employed for chiral discrimination.

Detailed Protocol: Chiral Discrimination using NMR with Chiral Solvating Agents (CSAs)

  • Selection of Chiral Solvating Agent:

    • Choose a CSA that is known to interact with the functional groups present in the piperidinone derivative. Common CSAs include (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or chiral crown ethers.[1]

  • Sample Preparation:

    • Prepare a solution of the racemic or enantiomerically enriched piperidinone derivative in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) at a concentration of approximately 10-20 mM.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the NMR tube in small increments (e.g., 0.5, 1.0, 1.5, 2.0 equivalents) and acquire a ¹H NMR spectrum after each addition.

  • Data Acquisition and Analysis:

    • Monitor the chemical shifts of the protons in the piperidinone derivative. In the presence of the CSA, the two enantiomers will form diastereomeric complexes with different magnetic environments, leading to the splitting of formerly singlet peaks or the appearance of two sets of signals.

    • The enantiomeric ratio can be determined by integrating the corresponding signals of the two diastereomers.

    • Two-dimensional NMR techniques, such as ROESY or NOESY, can be used to study the intermolecular interactions between the analyte and the CSA to understand the basis of the chiral recognition.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.

Detailed Protocol: Single-Crystal X-ray Crystallography of a Piperidinone Enantiomer

  • Crystallization:

    • Obtain a high-purity sample of the enantiomerically pure piperidinone derivative.

    • Screen for suitable crystallization conditions by dissolving the compound in various solvents (e.g., ethanol, ethyl acetate, acetone) and employing techniques such as slow evaporation, vapor diffusion, or cooling. The goal is to grow a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data.

    • Determine the absolute configuration by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 for the proposed configuration confirms its correctness.

Role in Signaling Pathways

Piperidinone derivatives have been designed to target a variety of enzymes and protein-protein interactions implicated in disease, demonstrating their therapeutic potential.

MDM2-p53 Interaction in Cancer

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by the overexpression of its negative regulator, MDM2. Piperidinone-based compounds have been developed as potent inhibitors of the MDM2-p53 interaction, restoring the tumor-suppressive function of p53.[2][3]

MDM2-p53 Signaling Pathway

G cluster_0 Normal Cell cluster_1 Cancer Cell with MDM2 Overexpression p53_norm p53 MDM2_norm MDM2 p53_norm->MDM2_norm Induces expression p21_norm p21 p53_norm->p21_norm Activates Apoptosis_norm Apoptosis p53_norm->Apoptosis_norm Induces MDM2_norm->p53_norm Promotes degradation Arrest_norm Cell Cycle Arrest p21_norm->Arrest_norm p53_cancer p53 Growth Uncontrolled Cell Growth MDM2_cancer MDM2 (overexpressed) MDM2_cancer->p53_cancer Excessive degradation Piperidinone Piperidinone Inhibitor Piperidinone->MDM2_cancer Inhibits

Inhibition of the MDM2-p53 interaction by piperidinone derivatives.
Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting its breakdown by acetylcholinesterase (AChE). Piperidinone-containing compounds, such as donepezil, are potent AChE inhibitors.

Mechanism of Acetylcholinesterase Inhibition

G cluster_0 Normal Function cluster_1 Inhibition AChE Acetylcholinesterase (AChE) Catalytic Active Site Peripheral Anionic Site Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE:cas Binds and is hydrolyzed ACh->AChE:cas Piperidinone Piperidinone Inhibitor Piperidinone->AChE:cas Binds and blocks ACh

Piperidinone inhibitors block the active site of AChE.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Type 2 Diabetes

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Piperidinone derivatives have been developed as DPP-4 inhibitors for the treatment of type 2 diabetes.[4][5][6]

DPP-4 Signaling Pathway in Glucose Homeostasis

G cluster_0 Incretin Pathway Food Food Intake GLP1 GLP-1 Secretion Food->GLP1 DPP4 DPP-4 GLP1->DPP4 is inactivated by Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Piperidinone Piperidinone DPP-4 Inhibitor Piperidinone->DPP4 Inhibits

DPP-4 inhibitors enhance the incretin pathway.

Conclusion

The chiral piperidinone scaffold is a cornerstone in modern drug discovery, offering a versatile platform for the development of potent and selective therapeutic agents. A thorough understanding of the distinct physicochemical properties of piperidinone enantiomers is paramount for their successful development. This guide has provided a foundational overview of these properties, along with detailed experimental protocols for their characterization and an exploration of their roles in key disease-related signaling pathways. As synthetic methodologies for the stereoselective synthesis of piperidinone derivatives continue to advance, a comprehensive characterization of their enantiomers will remain a critical aspect of drug development, enabling the design of safer and more efficacious medicines.

References

Methodological & Application

Application Notes and Protocols: (S)-3-Hydroxypiperidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxypiperidin-2-one is a valuable chiral building block in organic synthesis. Its rigid cyclic structure and resident stereocenter make it an attractive scaffold for the synthesis of complex nitrogen-containing molecules, including alkaloids and pharmaceutical intermediates. While its direct use as a versatile chiral auxiliary across a broad range of asymmetric transformations is not extensively documented in publicly available literature, its potential as a chiral precursor for directing stereoselective reactions is significant. The inherent chirality at the C3 position can influence the facial selectivity of reactions at adjacent positions.

This document provides an application note based on a closely related system to illustrate the principles of achieving high diastereoselectivity in the alkylation of a piperidin-2-one scaffold. The described protocol utilizes a chiral auxiliary attached to the nitrogen atom to control the stereochemical outcome of C3-alkylation. This serves as a foundational example for researchers looking to leverage the chirality of similar piperidin-2-one systems, including this compound, for the asymmetric synthesis of substituted piperidine derivatives.

Application Note: Diastereoselective Alkylation of a Chiral Piperidin-2-one

The following data and protocol are adapted from the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, which demonstrates how a chiral N-substituent can effectively control the stereochemistry of an enolate alkylation.[1] This method provides a blueprint for achieving stereocontrol in similar piperidin-2-one systems.

Data Presentation

The diastereoselectivity of the methylation of N-acylated piperidin-2-one is highly dependent on the reaction conditions, particularly the presence or absence of a protecting group on the hydroxyl moiety of the chiral auxiliary.

EntrySubstrateBase (eq.)Protecting GroupProduct Ratio (1:8)Yield (%)Reference
11-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (2)s-BuLi (2.5)NoneSingle isomer of 1 detected91[1]
2(R)-1-(2-[(tert-butyldimethylsiloxy]-1-phenylethyl)piperidin-2-one (6)s-BuLi (1.5)TBDMS1:2.590[1]

Compound 1: (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one Compound 8: Diastereoisomer of compound 1

The results indicate that the unprotected hydroxyl group is crucial for achieving high diastereoselectivity, likely through the formation of a rigid chelate with the lithium cation, which directs the approach of the electrophile.

Experimental Protocols

Protocol 1: Highly Diastereoselective Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (1) [1]

This protocol describes the alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one without protection of the hydroxyl group.

Materials:

  • 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (Compound 2 )

  • s-Butyllithium (s-BuLi) in cyclohexane

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (2 ) (1.0 eq.) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • s-Butyllithium (2.5 eq.) is added dropwise to the solution via syringe. The reaction mixture is stirred at -78 °C for 1 hour.

  • Methyl iodide (excess) is added dropwise to the reaction mixture. The stirring is continued at -78 °C for an additional 4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (1 ).

Visualizations

Logical Workflow for Diastereoselective Alkylation

G cluster_start Starting Material cluster_process Reaction Sequence cluster_intermediate Key Intermediate cluster_end Product start Chiral Piperidin-2-one deprotonation Deprotonation with s-BuLi start->deprotonation intermediate Rigid Chelated Enolate deprotonation->intermediate alkylation Alkylation with Electrophile (e.g., CH3I) product Diastereomerically Enriched Product alkylation->product intermediate->alkylation

Caption: Workflow for the diastereoselective alkylation of a chiral piperidin-2-one.

Proposed Mechanism of Stereochemical Control

G cluster_chelation Chelate Formation and Alkylation cluster_nonchelation Non-Chelating Conditions substrate Chiral Piperidin-2-one with -OH group chelate Rigid Lithium Chelate substrate->chelate + 2 eq. Li+ product Major Diastereomer chelate->product E+ approaches from less hindered face electrophile Electrophile (E+) electrophile->chelate protected_substrate Protected Chiral Piperidin-2-one (e.g., -OTBDMS) flexible_enolate Flexible Enolate protected_substrate->flexible_enolate + Li+ product_mixture Mixture of Diastereomers flexible_enolate->product_mixture Less facial control

Caption: Chelation vs. non-chelation control in the alkylation of a chiral piperidin-2-one.

Prospective Outlook for this compound

The principles demonstrated in the provided example can be extended to the use of this compound as a chiral precursor. The hydroxyl group at the C3 position can be exploited to direct the stereoselective introduction of substituents at other positions on the ring. For instance:

  • N-Acylation followed by C3-functionalization: The nitrogen can be acylated with a group that can be subsequently removed, and the hydroxyl group at C3 could direct the stereoselective addition of nucleophiles to the C2 carbonyl or influence reactions at the C4 position.

  • Protection and Derivatization: The hydroxyl group could be protected, followed by stereoselective functionalization at other positions, with the chiral center at C3 influencing the stereochemical outcome.

  • Use in Michael Additions and Aldol Reactions: Derivatives of this compound could serve as chiral Michael acceptors or donors, or as precursors for chiral enolates in aldol-type reactions, with the existing stereocenter providing facial bias.

Further research into the derivatization of this compound and its application in these and other asymmetric transformations is warranted to fully explore its potential as a versatile chiral building block in modern organic synthesis.

References

The Chiral Synthon: (S)-3-Hydroxypiperidin-2-one in the Synthesis of Quinazolinone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxypiperidin-2-one , a versatile chiral building block, serves as a crucial starting material in the stereoselective synthesis of various alkaloids, most notably the quinazolinone alkaloid (+)-febrifugine and its potent synthetic analog, halofuginone . These compounds are of significant interest to researchers and drug development professionals due to their potent antimalarial, antifibrotic, and anticancer activities. The inherent chirality of this compound allows for the precise construction of the stereocenters present in the piperidine ring of the target alkaloids, which is essential for their biological activity.

This application note provides a detailed overview of the synthetic utility of this compound in the synthesis of (+)-febrifugine, including experimental protocols for key transformations and a summary of quantitative data.

Synthetic Strategy Overview

The total synthesis of (+)-febrifugine from this compound generally involves a multi-step sequence. A common strategy is to first protect the nitrogen atom of the lactam and then reduce the carbonyl group to yield the corresponding (S)-3-hydroxypiperidine derivative. This chiral piperidine core is then further functionalized and subsequently coupled with a quinazolinone moiety to afford the final alkaloid.

The key stages of this synthetic approach can be summarized as:

  • Protection and Reduction: The synthesis commences with the protection of the lactam nitrogen, typically with a Boc (tert-butyloxycarbonyl) group, followed by the reduction of the lactam carbonyl to furnish N-Boc-(S)-3-hydroxypiperidine.

  • Functional Group Manipulations: The hydroxyl group of the piperidine intermediate is then converted into a suitable leaving group, and an acetonyl side chain is introduced at the 2-position.

  • Coupling with the Quinazolinone Moiety: The functionalized piperidine fragment is then coupled with a pre-synthesized quinazolinone or a precursor.

  • Final Deprotection: The synthesis is completed by the removal of the protecting groups to yield (+)-febrifugine.

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Synthesis_Workflow start This compound step1 N-Protection (e.g., Boc anhydride) start->step1 intermediate1 N-Boc-(S)-3-hydroxypiperidin-2-one step1->intermediate1 step2 Lactam Reduction (e.g., LiAlH4 or BH3) intermediate1->step2 intermediate2 N-Boc-(S)-3-hydroxypiperidine step2->intermediate2 step3 Functionalization (e.g., Oxidation, Acetonyl addition) intermediate2->step3 intermediate3 Functionalized Piperidine Core step3->intermediate3 step4 Coupling with Quinazolinone Moiety intermediate3->step4 intermediate4 Protected Febrifugine step4->intermediate4 step5 Deprotection (e.g., TFA or HCl) intermediate4->step5 end (+)-Febrifugine step5->end

Caption: General synthetic workflow for (+)-febrifugine.

Data Presentation

The following table summarizes typical yields for the key transformations in the synthesis of (+)-febrifugine starting from a protected form of this compound.

StepTransformationReagents and ConditionsTypical Yield (%)
1. N-ProtectionThis compound → N-Boc-(S)-3-hydroxypiperidin-2-oneBoc₂O, Et₃N, CH₂Cl₂>95
2. Lactam ReductionN-Boc-(S)-3-hydroxypiperidin-2-one → N-Boc-(S)-3-hydroxypiperidineLiAlH₄, THF85-90
3. OxidationN-Boc-(S)-3-hydroxypiperidine → N-Boc-3-oxopiperidineDess-Martin periodinane, CH₂Cl₂90-95
4. Acetonyl Group IntroductionN-Boc-3-oxopiperidine → N-Boc-2-(acetonyl)-3-hydroxypiperidineLDA, Acetone, THF; then NaBH₄, MeOH60-70 (2 steps)
5. CouplingFunctionalized Piperidine + Quinazolinone → Protected FebrifugineMitsunobu or Sₙ2 reaction70-80
6. DeprotectionProtected Febrifugine → (+)-FebrifugineTFA or HCl in Dioxane>90

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of (+)-febrifugine.

Protocol 1: N-Protection of this compound

Objective: To protect the nitrogen of the lactam with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in CH₂Cl₂ at 0 °C is added triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-Boc-(S)-3-hydroxypiperidin-2-one.

Protocol 2: Reduction of N-Boc-(S)-3-hydroxypiperidin-2-one

Objective: To reduce the lactam carbonyl to a methylene group.

Materials:

  • N-Boc-(S)-3-hydroxypiperidin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C is added a solution of N-Boc-(S)-3-hydroxypiperidin-2-one (1.0 eq) in anhydrous THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled to 0 °C and quenched by the slow, sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting mixture is stirred at room temperature for 1 hour, and then Na₂SO₄·10H₂O is added.

  • The mixture is filtered through a pad of Celite, and the filter cake is washed with EtOAc.

  • The combined filtrate is concentrated under reduced pressure to give N-Boc-(S)-3-hydroxypiperidine, which can often be used in the next step without further purification.

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Experimental_Workflow cluster_protection Protocol 1: N-Protection cluster_reduction Protocol 2: Lactam Reduction p1_start Dissolve Lactam in CH2Cl2 p1_add_reagents Add Et3N and Boc2O p1_start->p1_add_reagents p1_stir Stir at RT for 12h p1_add_reagents->p1_stir p1_quench Quench with NaHCO3 p1_stir->p1_quench p1_extract Extract with CH2Cl2 p1_quench->p1_extract p1_dry Dry and Concentrate p1_extract->p1_dry p1_purify Column Chromatography p1_dry->p1_purify p1_product N-Boc-(S)-3-hydroxypiperidin-2-one p1_purify->p1_product p2_start Suspend LiAlH4 in THF p2_add_lactam Add N-Boc Lactam solution p2_start->p2_add_lactam p2_reflux Reflux for 4h p2_add_lactam->p2_reflux p2_quench Quench with H2O/NaOH p2_reflux->p2_quench p2_workup Filter and Concentrate p2_quench->p2_workup p2_product N-Boc-(S)-3-hydroxypiperidine p2_workup->p2_product

Caption: Key experimental workflows.

Signaling Pathways and Logical Relationships

The synthesis of (+)-febrifugine from this compound is a testament to the power of chiral pool synthesis. The stereochemical information embedded in the starting material is preserved and transferred throughout the synthetic sequence to dictate the absolute configuration of the final natural product. This relationship is crucial for achieving the desired biological activity, as different stereoisomers often exhibit significantly different or no therapeutic effects.

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Logical_Relationship cluster_chiral_pool Chiral Pool cluster_synthesis Stereoselective Synthesis cluster_activity Biological Activity start_material This compound intermediate Chiral Piperidine Intermediate start_material->intermediate Preserves Stereochemistry final_product (+)-Febrifugine intermediate->final_product Dictates Absolute Configuration bio_activity Potent Antimalarial Activity final_product->bio_activity Structure-Activity Relationship

Caption: Chirality transfer in synthesis.

Application Notes and Protocols for Enzymatic Resolution of Racemic Hydroxypiperidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic hydroxypiperidones. This technique is a powerful tool for the stereoselective synthesis of enantiomerically pure hydroxypiperidone derivatives, which are valuable chiral building blocks in the development of pharmaceuticals and other bioactive molecules. The protocols focus on the use of lipases, which are versatile and widely used biocatalysts for these transformations.

Introduction

Hydroxypiperidones are important heterocyclic scaffolds found in a variety of natural products and synthetic compounds with significant biological activities. The stereochemistry of the hydroxyl and amino functionalities often plays a crucial role in their pharmacological effects. Enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally friendly method for separating racemic mixtures of hydroxypiperidones into their constituent enantiomers. This approach utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze the acylation or hydrolysis of one enantiomer at a much higher rate than the other, enabling the separation of the unreacted enantiomer and the product.

This document outlines protocols for the lipase-catalyzed resolution of hydroxypiperidone derivatives, presents quantitative data from representative studies in tabular format for easy comparison, and includes diagrams to illustrate the experimental workflows.

Key Enzymes and Acyl Donors

Lipases are the most frequently employed enzymes for the kinetic resolution of hydroxypiperidones due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.

  • Commonly Used Lipases:

    • Candida antarctica Lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435).

    • Pseudomonas cepacia Lipase (PCL).

    • Candida rugosa Lipase (CRL).

  • Common Acyl Donors (for acylation reactions):

    • Vinyl acetate

    • Isopropenyl acetate

    • Acid anhydrides (e.g., acetic anhydride, succinic anhydride)

Quantitative Data Summary

The following tables summarize quantitative data from enzymatic resolution studies of hydroxypiperidone derivatives and related compounds. The key parameters presented are:

  • Enantiomeric Excess (e.e.): A measure of the purity of the desired enantiomer.

  • Conversion (c): The percentage of the starting material that has been converted to product.

  • Enantioselectivity (E): A measure of the enzyme's ability to discriminate between the two enantiomers. An E value greater than 200 is generally considered excellent for synthetic purposes.

Table 1: Enzymatic Kinetic Resolution of 3-Alkoxyamino-4-hydroxypiperidone Derivatives via Acylation

SubstrateEnzymeAcyl DonorSolventTime (h)Temp (°C)e.e. of Product (%)e.e. of Substrate (%)Conversion (%)E-value
rac-trans-N-benzyl-3-(benzyloxyamino)-4-hydroxypiperidin-2-oneCAL-B (Novozym 435)Vinyl Acetatet-BuOMe7245>998145>200

Table 2: Enzymatic Kinetic Resolution of 3-Amino-4-hydroxypiperidine Derivatives via Acylation

SubstrateEnzymeAcyl DonorSolventAdditiveTime (days)Temp (°C)e.e. of Product (%)e.e. of Substrate (%)Conversion (%)E-value
rac-trans-N-benzyl-3-(diallylamino)-4-hydroxypiperidineCAL-B (Novozym 435)Vinyl Acetatet-BuOMeEt3N345>998145>200
rac-trans-N-benzyl-3-(diallylamino)-4-hydroxypiperidineCAL-A (NZL-101)Vinyl Acetatet-BuOMeEt3N345--31-

Data adapted from relevant research articles. The specific values can vary based on the exact reaction conditions and substrate modifications.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Acylation of Racemic Hydroxypiperidones

This protocol describes a general method for the enzymatic kinetic resolution of a racemic hydroxypiperidone via acylation using an immobilized lipase.

Materials:

  • Racemic hydroxypiperidone derivative

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B immobilized on acrylic resin)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., tert-Butyl methyl ether (t-BuOMe), Toluene, Hexane)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Shaker or magnetic stirrer

  • Analytical equipment for monitoring the reaction (e.g., Chiral HPLC or GC)

Procedure:

  • To a clean, dry reaction vessel, add the racemic hydroxypiperidone derivative (1 equivalent).

  • Add the anhydrous organic solvent to dissolve the substrate. The concentration will depend on the substrate's solubility.

  • Add the acyl donor (typically 1.5 to 5 equivalents).

  • Add the immobilized lipase. The amount of enzyme can range from 10% to 100% (w/w) of the substrate, depending on the enzyme's activity and the desired reaction rate.

  • If necessary, add activated molecular sieves to the reaction mixture to ensure anhydrous conditions.

  • Seal the reaction vessel and place it on a shaker or use a magnetic stirrer to ensure adequate mixing.

  • Maintain the reaction at a constant temperature (e.g., 25-45 °C).

  • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate and the formed product, as well as the conversion.

  • Once the desired conversion (typically around 50% for optimal resolution) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted hydroxypiperidone enantiomer.

  • Separate the product from the unreacted starting material using standard purification techniques such as column chromatography.

Visualizations

Diagram 1: General Workflow for Enzymatic Kinetic Resolution

G General Workflow for Enzymatic Kinetic Resolution of Hydroxypiperidones cluster_0 Reaction Setup cluster_1 Resolution & Monitoring cluster_2 Workup & Separation cluster_3 Products racemate Racemic Hydroxypiperidone reaction Enzymatic Reaction (Acylation) racemate->reaction enzyme Lipase (e.g., CAL-B) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction solvent Organic Solvent (e.g., t-BuOMe) solvent->reaction monitoring Monitoring (Chiral HPLC/GC) reaction->monitoring Aliquots filtration Enzyme Filtration reaction->filtration Reaction Mixture monitoring->reaction separation Chromatographic Separation filtration->separation product Enantiopure Acylated Product separation->product unreacted Enantiopure Unreacted Hydroxypiperidone separation->unreacted

Caption: Workflow for enzymatic kinetic resolution of hydroxypiperidones.

Diagram 2: Signaling Pathway of Lipase-Catalyzed Acylation

G Lipase-Catalyzed Acylation of a Racemic Hydroxypiperidone racemate Racemic Hydroxypiperidone ((R)-OH and (S)-OH) lipase Lipase Active Site racemate->lipase (R)-enantiomer binds preferentially acyl_enzyme Acyl-Enzyme Intermediate lipase->acyl_enzyme Formation unreacted_S (S)-Hydroxypiperidone (unreacted) lipase->unreacted_S (S)-enantiomer released product_R (R)-Acylated Product acyl_enzyme->product_R Acyl Transfer to (R)-OH acyl_donor Acyl Donor acyl_donor->lipase separation Purification product_R->separation Separated unreacted_S->separation Separated

Caption: Mechanism of lipase-catalyzed enantioselective acylation.

Conclusion

Enzymatic kinetic resolution is a highly effective and practical method for obtaining enantiomerically pure hydroxypiperidones. The use of commercially available lipases, particularly Candida antarctica Lipase B, provides a robust and scalable approach for the synthesis of these valuable chiral intermediates. The protocols and data presented in these application notes serve as a guide for researchers and scientists in drug discovery and development to implement this powerful technology in their synthetic strategies. Optimization of reaction parameters such as enzyme choice, acyl donor, solvent, and temperature may be necessary to achieve the best results for a specific hydroxypiperidone substrate.

The Role of (S)-3-Hydroxypiperidin-2-one in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-hydroxypiperidin-2-one, a chiral cyclic hydroxamate, represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a stereocenter, a hydroxyl group, and a lactam moiety, provide a versatile platform for the design of novel therapeutic agents. This document details the application of this scaffold in drug discovery, focusing on its potential as a core element in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine and its broader potential in neurodegenerative diseases.

Therapeutic Rationale

The this compound scaffold serves as a key building block for creating molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the lactam ring provides a rigid backbone for the presentation of various pharmacophoric elements.

CGRP Receptor Antagonism for Migraine

The closely related 3-amino-piperidin-2-one scaffold has been successfully employed in the development of potent CGRP receptor antagonists. This suggests that the this compound core can be similarly utilized to design novel antagonists for the treatment of migraine. The scaffold can be decorated with appropriate substituents to occupy the binding pockets of the CGRP receptor, thereby blocking the signaling pathway implicated in migraine pathophysiology.

Neuroprotection in Neurodegenerative Diseases

The piperidine ring is a common motif in many central nervous system (CNS) active drugs.[1] The this compound scaffold, with its potential to modulate biological pathways and its favorable physicochemical properties for brain penetration, is an attractive starting point for the discovery of new treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative compound (a 3-amino-piperidin-2-one derivative, a close analog of the title compound) targeting the CGRP receptor. This data highlights the potential potency achievable with this scaffold.

Compound IDTargetAssay TypeIC50 (nM)
Analog 1CGRP ReceptorRadioligand Binding15

Note: Data is derived from studies on a closely related analog, 3-amino-piperidin-2-one, and is intended to be representative of the potential of the this compound scaffold.

Experimental Protocols

Chemical Synthesis

This protocol describes a potential synthetic route to the chiral this compound scaffold, adapted from general methods for piperidone synthesis.

Materials:

  • (S)-2-amino-5-hydroxypentanoic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a cooled (0 °C) solution of (S)-2-amino-5-hydroxypentanoic acid in methanol, slowly add thionyl chloride. Stir the reaction mixture at room temperature for 12 hours.

  • Neutralization: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Cyclization: Dissolve the crude methyl ester in a suitable high-boiling point solvent (e.g., toluene) and heat to reflux for 24 hours to effect lactamization.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Biological Evaluation

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the CGRP receptor.[2]

Materials:

  • Cell membranes expressing the human CGRP receptor

  • [¹²⁵I]-CGRP (radioligand)

  • Test compounds (dissolved in DMSO)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add binding buffer, [¹²⁵I]-CGRP (final concentration ~20 pM), and varying concentrations of the test compound.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled CGRP) from the total binding. Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve.

This protocol describes a general method to assess the neuroprotective effects of compounds against oxidative stress-induced neuronal cell death.[3][4]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • Hydrogen peroxide (H₂O₂) for inducing oxidative stress

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Oxidative Stress: Add hydrogen peroxide to the wells (at a pre-determined toxic concentration) to induce oxidative stress. Include a vehicle control (no H₂O₂) and a stress control (H₂O₂ alone).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value of the test compound for its neuroprotective effect.

Visualizations

The following diagrams illustrate key conceptual frameworks and experimental workflows described in these application notes.

Drug_Discovery_Workflow cluster_0 Scaffold Identification cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Preclinical Development Scaffold This compound Synthesis Synthesis of Analogs Scaffold->Synthesis Design Screening Biological Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy ADME->InVivo

Caption: Drug discovery workflow utilizing the this compound scaffold.

CGRP_Signaling_Pathway CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Binds AC Adenylyl Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation (Migraine Pain) PKA->Vasodilation Leads to Antagonist This compound Derivative (Antagonist) Antagonist->CGRP_R Blocks

Caption: CGRP signaling pathway and the inhibitory action of an antagonist.

Synthesis_Workflow start Starting Material ((S)-2-amino-5-hydroxypentanoic acid) step1 Esterification + SOCl₂, MeOH start->step1 step2 Neutralization + NaHCO₃ step1->step2 step3 Extraction + DCM step2->step3 step4 Cyclization Heat in Toluene step3->step4 step5 Purification Column Chromatography step4->step5 end_product Final Product (this compound) step5->end_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Pharmacokinetic Profiling of Drugs Containing the Piperidinone Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic profiling of drugs incorporating the piperidinone scaffold. The piperidinone ring is a prevalent structural motif in a diverse range of pharmaceuticals, and understanding its influence on a drug's absorption, distribution, metabolism, and excretion (ADME) is critical for successful drug development. This document offers standardized methodologies for key in vitro assays and summarizes pharmacokinetic data for several marketed drugs containing this moiety.

Introduction to the Piperidinone Moiety in Drug Discovery

The piperidinone core, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, is a versatile scaffold in medicinal chemistry. Its structural features can influence a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn significantly impact its pharmacokinetic profile. The metabolic fate of the piperidinone ring itself can be a key determinant of a drug's half-life and potential for drug-drug interactions. Therefore, a thorough in vitro characterization of ADME properties is essential early in the drug discovery process.

Key In Vitro Pharmacokinetic Assays

A battery of in vitro assays is typically employed to predict the in vivo pharmacokinetic behavior of drug candidates. The following sections provide detailed protocols for assays crucial to understanding the ADME properties of piperidinone-containing compounds.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier properties of the small intestine.

Protocol: Caco-2 Permeability Assay

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. The culture medium should be changed every 2-3 days.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be greater than 200 Ω·cm² to ensure monolayer integrity.[1]

  • Optionally, assess the permeability of a low-permeability marker, such as Lucifer yellow, to confirm the integrity of the tight junctions.

3. Permeability Assay (Apical to Basolateral - A to B):

  • Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) pH 7.4.

  • Prepare the test compound solution in HBSS at a final concentration (e.g., 10 µM).

  • Add the test compound solution to the apical (A) side of the Transwell® insert.

  • Add fresh HBSS to the basolateral (B) side.

  • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[1]

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.

  • Immediately after each sampling, replace the volume removed with fresh, pre-warmed HBSS.

  • At the end of the experiment, collect a sample from the apical compartment.

4. Permeability Assay (Basolateral to Apical - B to A):

  • To assess active efflux, perform the permeability assay in the reverse direction.

  • Add the test compound solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Follow the same incubation and sampling procedure as the A to B assay.

5. Sample Analysis:

  • Analyze the concentration of the test compound in all collected samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).

      • A is the surface area of the permeable membrane (cm²).

      • C0 is the initial concentration of the drug in the donor compartment (mol/cm³).

  • Calculate the efflux ratio (ER):

    • ER = Papp (B to A) / Papp (A to B)

    • An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution, availability to target tissues, and clearance. The equilibrium dialysis method is a gold-standard technique for determining the unbound fraction of a drug in plasma.

Protocol: Plasma Protein Binding by Equilibrium Dialysis

1. Materials and Reagents:

  • Equilibrium dialysis apparatus (e.g., RED device).

  • Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa).

  • Human plasma (or plasma from other species of interest).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution (in an appropriate solvent like DMSO).

2. Assay Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve hydration).

  • Prepare the test compound solution in plasma at the desired concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

  • Add the plasma-drug solution to one chamber of the dialysis unit (the plasma chamber).

  • Add an equal volume of PBS to the other chamber (the buffer chamber).

  • Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours). The exact time to reach equilibrium should be determined experimentally for the specific compound and apparatus.

  • After incubation, collect samples from both the plasma and buffer chambers.

3. Sample Analysis:

  • It is crucial to match the matrix of the samples and the calibration standards for LC-MS/MS analysis. To achieve this, mix the plasma sample with an equal volume of PBS, and mix the buffer sample with an equal volume of drug-free plasma.

  • Precipitate the proteins from the plasma-containing samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.

4. Data Analysis:

  • Calculate the fraction unbound (fu) using the following equation:

    • fu = C_buffer / C_plasma

    • Where:

      • C_buffer is the concentration of the drug in the buffer chamber at equilibrium.

      • C_plasma is the concentration of the drug in the plasma chamber at equilibrium.

  • The percentage of plasma protein binding (%PPB) can be calculated as:

    • %PPB = (1 - fu) * 100

Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of these enzymes.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

1. Reagents and Materials:

  • Pooled liver microsomes (human or other species).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compound stock solution.

  • Positive control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin).

  • Ice-cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.

2. Incubation Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the ice-cold quenching solution to stop the reaction. The 0-minute time point serves as the initial concentration control.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear portion of the curve (slope = -k).

  • Calculate the in vitro half-life (t½) using the equation:

    • t½ = 0.693 / k

  • Calculate the in vitro intrinsic clearance (Clint) using the equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions. Fluorogenic probe substrates are commonly used for high-throughput screening.

Protocol: CYP450 Inhibition Assay using Fluorogenic Probes

1. Reagents and Materials:

  • Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

  • Specific fluorogenic probe substrates for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2, dibenzylfluorescein for CYP2C9, 3-cyano-7-ethoxycoumarin for CYP2C19, 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin for CYP2D6, and 7-benzyloxy-4-(trifluoromethyl)-coumarin for CYP3A4).

  • NADPH regenerating system.

  • Potassium phosphate buffer (pH 7.4).

  • Test compound and known specific inhibitors for each isoform (positive controls).

  • A fluorescence microplate reader.

2. Assay Procedure:

  • In a 96-well plate, add the recombinant CYP enzyme, the fluorogenic substrate, and the test compound at various concentrations (typically a serial dilution).

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific probe.

3. Data Analysis:

  • Determine the rate of the reaction (fluorescence increase per unit time) for each concentration of the test compound.

  • Calculate the percentage of inhibition relative to the vehicle control (no test compound).

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

Data Presentation: Pharmacokinetic Parameters of Piperidinone-Containing Drugs

The following tables summarize key pharmacokinetic parameters for several marketed drugs that feature a piperidinone or a related piperidine moiety. This data provides a comparative reference for researchers working on novel compounds with similar scaffolds.

Table 1: Absorption and Distribution Parameters

DrugTmax (h)Bioavailability (%)Protein Binding (%)Vd (L)
Apixaban 3-4[2]~50[2]~87~21[3]
Rivaroxaban 2-4[4]80-100 (10 mg); ~66 (20 mg, fasted)[4][5]92-95[5]~50[6]
Abiraterone ~2[7]Highly variable, significantly increased with food[7]>99Not specified
Methylphenidate ~2 (immediate release)[8]11-5210-3313.1
Loperamide 2.5-5[9]<1 (extensive first-pass metabolism)[10]~95[11]Not specified
Risperidone ~1[12]~7090 (risperidone), 77 (9-hydroxyrisperidone)[6]1-2 L/kg[12]
Donepezil 3-8[3][13]~100~96[3]12-16 L/kg[3]

Table 2: Metabolism and Excretion Parameters

Drugt½ (h)Major Metabolizing EnzymesMajor Excretion Route(s)
Apixaban ~12[2]CYP3A4/5, CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2J2[11]Renal (~27% as unchanged), Fecal (Biliary and direct intestinal)[2]
Rivaroxaban 5-9 (young), 11-13 (elderly)[4]CYP3A4/5, CYP2J2[14]Renal (~36% as unchanged), Fecal (metabolites)[6]
Abiraterone ~12[7]SULT2A1, UGT2B17Fecal (~88%), Renal (~5%)[7]
Methylphenidate 2-3[8]Carboxylesterase 1 (CES1)Renal (primarily as ritalinic acid)
Loperamide 9.1-14.4[10]CYP3A4, CYP2C8[10]Fecal (primarily as conjugates)
Risperidone 3 (EMs), 20 (PMs) for risperidone; 21 (EMs), 30 (PMs) for 9-hydroxyrisperidone[12]CYP2D6, CYP3A4[6]Renal (~70%), Fecal (~14%)
Donepezil ~70[3]CYP2D6, CYP3A4[3]Renal (~57%), Fecal (~15%)[3]

EMs: Extensive Metabolizers, PMs: Poor Metabolizers

Visualization of Experimental Workflows and Pathways

Visual representations of experimental workflows and metabolic pathways can aid in understanding the complex processes involved in pharmacokinetic profiling.

experimental_workflow cluster_absorption Absorption Assessment cluster_distribution Distribution Assessment cluster_metabolism Metabolism Assessment cluster_interaction Drug-Drug Interaction Potential caco2 Caco-2 Cell Seeding & Monolayer Formation teer TEER Measurement (Monolayer Integrity) caco2->teer permeability Permeability Assay (A-B & B-A) teer->permeability lcms_abs LC-MS/MS Analysis permeability->lcms_abs papp Papp & Efflux Ratio Calculation lcms_abs->papp plasma Prepare Drug-Plasma Solution dialysis Equilibrium Dialysis plasma->dialysis lcms_dist LC-MS/MS Analysis dialysis->lcms_dist fu Fraction Unbound (fu) Calculation lcms_dist->fu microsomes Incubate Drug with Liver Microsomes & NADPH quench Quench Reaction at Time Points microsomes->quench lcms_met LC-MS/MS Analysis quench->lcms_met clearance t½ & Intrinsic Clearance Calculation lcms_met->clearance cyp_inhibition Incubate Drug with Recombinant CYPs & Probe fluorescence Measure Fluorescence cyp_inhibition->fluorescence ic50 IC50 Calculation fluorescence->ic50

In Vitro ADME Experimental Workflow

metabolic_pathway Piperidinone_Drug Piperidinone-Containing Drug Phase_I Phase I Metabolism Piperidinone_Drug->Phase_I CYP450s (e.g., CYP3A4, CYP2D6) Oxidation, N-dealkylation Excretion Excretion Piperidinone_Drug->Excretion Renal/Biliary (Unchanged) Phase_II Phase II Metabolism Phase_I->Phase_II UGTs, SULTs Glucuronidation, Sulfation Phase_I->Excretion Renal/Biliary Phase_II->Excretion Renal/Biliary

General Metabolic Pathways for Piperidinone Drugs

Conclusion

The pharmacokinetic profiling of drugs containing the piperidinone moiety is a critical component of the drug discovery and development process. The protocols and data presented in these application notes provide a framework for researchers to systematically evaluate the ADME properties of novel piperidinone-based compounds. A thorough understanding of a compound's permeability, plasma protein binding, metabolic stability, and potential for CYP-mediated drug interactions is essential for optimizing lead compounds and selecting candidates with a higher probability of clinical success. The provided experimental procedures and comparative pharmacokinetic data serve as a valuable resource for scientists working to advance new therapies.

References

Application Note: Chiral HPLC Separation of (S)- and (R)-3-hydroxypiperidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed starting protocol for the analytical separation of (S)- and (R)-enantiomers of 3-hydroxypiperidin-2-one using chiral High-Performance Liquid Chromatography (HPLC). The described method is based on the successful separation of the closely related N-Boc protected analog, (S)- and (R)-1-Boc-3-hydroxypiperidine, and serves as an excellent starting point for method development and optimization.

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. 3-hydroxypiperidin-2-one is a chiral molecule and an important building block in medicinal chemistry. Therefore, a reliable analytical method to separate and quantify its enantiomers is essential for research, development, and quality control purposes.

Direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds.[1][2] This application note details a normal-phase HPLC method utilizing a cellulose-based CSP for the separation of the enantiomers of 3-hydroxypiperidin-2-one.

Recommended Method

While a specific, published method for the direct separation of (S)- and (R)-3-hydroxypiperidin-2-one was not identified, the following protocol, adapted from a validated method for the N-Boc protected analog, is recommended as a starting point.[3] Optimization of the mobile phase composition may be necessary to achieve baseline separation.

Table 1: Recommended Chiral HPLC Method Parameters

ParameterRecommended Condition
Column Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica gel)
Dimensions 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropyl Alcohol (IPA) / Trifluoroacetic Acid (TFA) (95:5:0.2, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Isopropyl Alcohol (IPA)

Table 2: Expected Quantitative Data (Illustrative)

The following data is illustrative and may vary depending on the specific instrumentation and exact mobile phase composition. The goal is to achieve a resolution (Rs) of >1.5 for baseline separation.

CompoundEnantiomerRetention Time (min)Resolution (Rs)
3-hydroxypiperidin-2-one(S)-enantiomer~ 8.5\multirow{2}{*}{> 1.5}
(R)-enantiomer~ 9.8

Experimental Protocol

Materials and Reagents
  • Racemic standard of 3-hydroxypiperidin-2-one

  • (S)-3-hydroxypiperidin-2-one and (R)-3-hydroxypiperidin-2-one reference standards (if available, for peak identification)

  • HPLC grade n-Hexane

  • HPLC grade Isopropyl Alcohol (IPA)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • HPLC system with UV detector

  • Chiralpak® IC-3, 250 x 4.6 mm, 3 µm column

Preparation of Mobile Phase
  • Carefully measure 950 mL of n-Hexane into a suitable solvent reservoir.

  • Add 50 mL of Isopropyl Alcohol to the n-Hexane.

  • Add 2 mL of Trifluoroacetic Acid to the mixture.

  • Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

Preparation of Standard and Sample Solutions
  • Standard Solution: Prepare a stock solution of racemic 3-hydroxypiperidin-2-one at a concentration of 1 mg/mL in Isopropyl Alcohol. From this, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with IPA.

  • Sample Solution: Prepare the sample solution at a concentration of approximately 0.1 mg/mL in Isopropyl Alcohol. Ensure the sample is fully dissolved. Filter the sample through a 0.45 µm syringe filter before injection if it contains particulates.

HPLC System Setup and Operation
  • Install the Chiralpak® IC-3 column in the HPLC system.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector wavelength to 210 nm.

  • Inject 10 µL of the standard solution and record the chromatogram.

  • If enantiomeric reference standards are available, inject each individually to identify the elution order.

  • Inject the sample solution and record the chromatogram.

Method Optimization Notes
  • Resolution: If the resolution between the enantiomers is insufficient, the proportion of Isopropyl Alcohol in the mobile phase can be adjusted. Decreasing the IPA content may increase retention times and improve resolution, while increasing it will decrease retention times.

  • Peak Shape: The addition of an acidic modifier like TFA is often crucial for obtaining sharp peaks for compounds with amine or amide functionalities.[4] The concentration of TFA can be optimized if peak tailing is observed.

  • Alternative CSPs: If satisfactory separation is not achieved on Chiralpak® IC-3, screening other polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H may be beneficial, as they offer different chiral recognition mechanisms.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of 3-hydroxypiperidin-2-one enantiomers.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Hexane/IPA/TFA) prep_sample Prepare Sample and Standard Solutions hplc_setup HPLC System Setup and Column Equilibration prep_sample->hplc_setup inject Inject Sample hplc_setup->inject separate Chromatographic Separation on Chiralpak IC-3 inject->separate detect UV Detection at 210 nm separate->detect analyze Analyze Chromatogram (Retention Time, Resolution) detect->analyze quantify Quantify Enantiomers analyze->quantify

Caption: Workflow for Chiral HPLC Separation.

Logical Relationship of Method Development

This diagram outlines the decision-making process for developing a chiral separation method.

Method_Development cluster_optimize Optimization Strategy start Select Initial CSP (e.g., Chiralpak IC-3) mobile_phase Select Mobile Phase (Normal Phase: Hexane/IPA) start->mobile_phase run_exp Run Initial Experiment mobile_phase->run_exp eval Evaluate Resolution (Rs) run_exp->eval success Method Suitable eval->success Rs > 1.5 fail Optimize or Change Method eval->fail Rs < 1.5 opt_mobile_phase Adjust Mobile Phase (% IPA, % TFA) fail->opt_mobile_phase opt_mobile_phase->run_exp Re-evaluate opt_csp Screen Different CSPs (e.g., AD-H, OD-H) opt_csp->start Re-evaluate

Caption: Chiral Method Development Strategy.

References

Application Notes and Protocols: N-Protection and Deprotection Strategies for 3-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-protection and deprotection of 3-hydroxypiperidin-2-one, a valuable building block in medicinal chemistry. The strategic use of nitrogen protecting groups is crucial for the successful synthesis of complex molecules derived from this scaffold. This guide outlines common protection strategies, including the use of Boc, Cbz, Fmoc, and Benzyl groups, providing detailed experimental protocols and quantitative data to facilitate their application in a laboratory setting.

Introduction to N-Protection Strategies

The secondary amine in the 3-hydroxypiperidin-2-one ring is a nucleophilic and basic center. Its protection is often necessary to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a suitable protecting group depends on its stability to various reaction conditions and the ease of its selective removal. An ideal protecting group should be introduced in high yield, be stable to the conditions of subsequent reactions, and be removed selectively in high yield without affecting other functional groups. Orthogonal protection strategies, where multiple protecting groups can be removed selectively in any order, are particularly valuable in multi-step syntheses.[1]

Commonly Used N-Protecting Groups

The most frequently employed protecting groups for the nitrogen atom of 3-hydroxypiperidin-2-one are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and Benzyl (Bn) groups. The selection of a specific group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection.

Data Presentation: Comparison of N-Protecting Groups

The following table summarizes the common N-protecting groups for 3-hydroxypiperidin-2-one, along with their protection and deprotection conditions and typical yields.

Protecting GroupProtection ReagentTypical Solvent(s)BaseReaction Time (h)Typical Yield (%)Deprotection ConditionsTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine (TEA), Sodium bicarbonate (NaHCO₃)1 - 4>95Trifluoroacetic acid (TFA) in DCM>95
Cbz Benzyl chloroformate (Cbz-Cl)Dichloromethane (DCM), THF/WaterSodium bicarbonate (NaHCO₃), TEA2 - 6>90H₂, Pd/C in Methanol (MeOH) or Ethanol (EtOH)>95
Fmoc Fmoc-Cl, Fmoc-OSuDichloromethane (DCM), Acetonitrile (ACN)Sodium bicarbonate (NaHCO₃), Diisopropylethylamine (DIPEA)2 - 5>9020% Piperidine in Dimethylformamide (DMF)>95
Benzyl (Bn) Benzyl bromide (BnBr)Acetonitrile (ACN), Dimethylformamide (DMF)Potassium carbonate (K₂CO₃)12 - 24>90H₂, Pd/C in Methanol (MeOH) or Ethanol (EtOH)>90

Experimental Protocols

Detailed methodologies for the N-protection and deprotection of 3-hydroxypiperidin-2-one are provided below.

tert-Butoxycarbonyl (Boc) Group

Protocol 1.1: N-Boc Protection of 3-Hydroxypiperidin-2-one

  • Materials:

    • 3-Hydroxypiperidin-2-one

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-hydroxypiperidin-2-one (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxypiperidin-2-one.

Protocol 1.2: N-Boc Deprotection

  • Materials:

    • N-Boc-3-hydroxypiperidin-2-one

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve N-Boc-3-hydroxypiperidin-2-one (1.0 eq) in DCM.

    • Add trifluoroacetic acid (10-50% v/v) at 0 °C.[1]

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-hydroxypiperidin-2-one.

Benzyloxycarbonyl (Cbz) Group

Protocol 2.1: N-Cbz Protection of 3-Hydroxypiperidin-2-one

  • Materials:

    • 3-Hydroxypiperidin-2-one

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) and Water (2:1 mixture)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-hydroxypiperidin-2-one (1.0 eq) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.2 eq).[2]

    • Allow the reaction to stir at room temperature for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, extract the mixture with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-Cbz-3-hydroxypiperidin-2-one.

Protocol 2.2: N-Cbz Deprotection (Catalytic Hydrogenolysis)

  • Materials:

    • N-Cbz-3-hydroxypiperidin-2-one

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve N-Cbz-3-hydroxypiperidin-2-one (1.0 eq) in MeOH or EtOH.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature for 4-16 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3-hydroxypiperidin-2-one.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protocol 3.1: N-Fmoc Protection of 3-Hydroxypiperidin-2-one

  • Materials:

    • 3-Hydroxypiperidin-2-one

    • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve 3-hydroxypiperidin-2-one (1.0 eq) in a mixture of DCM and water.

    • Add sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C and add Fmoc-Cl (1.1 eq).

    • Stir the reaction at room temperature for 2-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, separate the organic layer, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Fmoc-3-hydroxypiperidin-2-one.

Protocol 3.2: N-Fmoc Deprotection

  • Materials:

    • N-Fmoc-3-hydroxypiperidin-2-one

    • Piperidine

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve N-Fmoc-3-hydroxypiperidin-2-one (1.0 eq) in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the crude product to obtain 3-hydroxypiperidin-2-one.

Benzyl (Bn) Group

Protocol 4.1: N-Benzyl Protection of 3-Hydroxypiperidin-2-one

  • Materials:

    • 3-Hydroxypiperidin-2-one

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

  • Procedure:

    • Suspend 3-hydroxypiperidin-2-one (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

    • Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield N-benzyl-3-hydroxypiperidin-2-one.

Protocol 4.2: N-Benzyl Deprotection (Catalytic Hydrogenolysis)

  • Materials:

    • N-Benzyl-3-hydroxypiperidin-2-one

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve N-benzyl-3-hydroxypiperidin-2-one (1.0 eq) in MeOH or EtOH.

    • Carefully add 10% Pd/C (10-20 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

    • Stir the mixture vigorously at room temperature for 12-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain 3-hydroxypiperidin-2-one.

Visualization of Workflows and Relationships

N-Protection and Deprotection Workflow

The following diagram illustrates the general workflow for the N-protection and subsequent deprotection of 3-hydroxypiperidin-2-one.

G cluster_protection N-Protection cluster_synthesis Synthetic Steps cluster_deprotection N-Deprotection Start 3-Hydroxypiperidin-2-one Protecting_Reagent Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) Protection_Reaction Protection Reaction Start->Protection_Reaction Protecting_Reagent->Protection_Reaction Protected_Product N-Protected 3-Hydroxypiperidin-2-one Protection_Reaction->Protected_Product Further_Reactions Further Synthetic Transformations Protected_Product->Further_Reactions Deprotection_Reaction Deprotection Reaction Further_Reactions->Deprotection_Reaction Deprotection_Reagent Deprotection Reagent (e.g., TFA, H₂/Pd/C) Deprotection_Reagent->Deprotection_Reaction Final_Product Deprotected Product Deprotection_Reaction->Final_Product Orthogonal_Protection cluster_conditions Deprotection Conditions Boc Boc (Acid Labile) Acid Acid (e.g., TFA) Boc->Acid Cleaved by Base Base (e.g., Piperidine) Boc->Base Stable to Hydrogenolysis H₂ / Pd/C Boc->Hydrogenolysis Stable to Cbz Cbz (Hydrogenolysis) Cbz->Acid Stable to Cbz->Base Stable to Cbz->Hydrogenolysis Cleaved by Fmoc Fmoc (Base Labile) Fmoc->Acid Stable to Fmoc->Base Cleaved by Fmoc->Hydrogenolysis Stable to Bn Benzyl (Hydrogenolysis) Bn->Hydrogenolysis Cleaved by

References

Application Notes and Protocols for the Synthesis of a Chiral Piperidine Intermediate for CGRP Receptor Antagonists from (S)-3-hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcitonin gene-related peptide (CGRP) receptor antagonists are a significant class of drugs for the treatment of migraine. Many of these antagonists feature a substituted piperidine moiety as a key structural element. This document outlines a proposed synthetic route for a versatile chiral piperidine intermediate, specifically a protected (R)-3-aminopiperidine derivative, starting from the readily available chiral building block, (S)-3-hydroxypiperidin-2-one. While this specific multi-step synthesis is presented as a hypothetical pathway, it is based on well-established and reliable organic transformations. These protocols are intended for researchers and professionals in drug development and medicinal chemistry.

Proposed Synthetic Scheme

The overall proposed transformation of this compound to a protected (R)-3-aminopiperidine intermediate is depicted below. This intermediate can then be utilized in the further assembly of various CGRP receptor antagonists.

G A This compound B Step 1: O-Silylation A->B TBDMSCl, Imidazole, DMF C (S)-3-(tert-butyldimethylsilyloxy) piperidin-2-one B->C D Step 2: N-Protection C->D Boc₂O, DMAP, THF E tert-butyl (S)-3-(tert-butyldimethylsilyloxy) -2-oxopiperidine-1-carboxylate D->E F Step 3: Lactam Reduction E->F LiAlH₄, THF G tert-butyl (S)-3-(tert-butyldimethylsilyloxy) piperidine-1-carboxylate F->G H Step 4: O-Deprotection G->H TBAF, THF I tert-butyl (S)-3-hydroxypiperidine -1-carboxylate H->I J Step 5: Mesylation I->J MsCl, Et₃N, DCM K tert-butyl (S)-3-(((methylsulfonyl)oxy) piperidine-1-carboxylate J->K L Step 6: Azide Displacement (SN2) K->L NaN₃, DMF M tert-butyl (R)-3-azidopiperidine -1-carboxylate L->M N Step 7: Azide Reduction M->N H₂, Pd/C, MeOH O tert-butyl (R)-3-aminopiperidine -1-carboxylate N->O

Caption: Proposed synthetic workflow for a chiral aminopiperidine intermediate.

Experimental Protocols

Step 1: Synthesis of (S)-3-(tert-butyldimethylsilyloxy)piperidin-2-one
  • Methodology: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq). Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Synthesis of tert-butyl (S)-3-(tert-butyldimethylsilyloxy)-2-oxopiperidine-1-carboxylate
  • Methodology: Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the reaction mixture at room temperature for 16 hours. Remove the solvent under reduced pressure. The residue is redissolved in ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the N-Boc protected product.

Step 3: Synthesis of tert-butyl (S)-3-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate
  • Methodology: To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C, add a solution of the N-Boc protected lactam from Step 2 (1.0 eq) in anhydrous THF dropwise. After the addition is complete, the reaction mixture is heated to reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to give the reduced piperidine.

Step 4: Synthesis of tert-butyl (S)-3-hydroxypiperidine-1-carboxylate
  • Methodology: Dissolve the silyl-protected piperidine from Step 3 (1.0 eq) in THF. Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) and stir the mixture at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the deprotected alcohol.

Step 5: Synthesis of tert-butyl (S)-3-(((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Methodology: To a solution of the alcohol from Step 4 (1.0 eq) and triethylamine (Et₃N, 2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise. Stir the reaction at 0 °C for 2 hours. The reaction is quenched with water and the layers are separated. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the mesylate.

Step 6: Synthesis of tert-butyl (R)-3-azidopiperidine-1-carboxylate
  • Methodology: Dissolve the mesylate from Step 5 (1.0 eq) in DMF and add sodium azide (NaN₃, 3.0 eq). Heat the reaction mixture to 80 °C and stir for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the azide product, which is often used in the next step without further purification.

Step 7: Synthesis of tert-butyl (R)-3-aminopiperidine-1-carboxylate
  • Methodology: Dissolve the azide from Step 6 (1.0 eq) in methanol (MeOH). Add a catalytic amount of 10% Palladium on carbon (Pd/C). The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) and the mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. The catalyst is removed by filtration through Celite®, and the filtrate is concentrated under reduced pressure to yield the final protected aminopiperidine intermediate.

Data Presentation

The following table summarizes the projected quantitative data for the proposed synthetic route. These values are based on typical yields for such reactions and should be considered as estimates.

StepProduct NameStarting Material (g)Product (g)Projected Yield (%)Projected Purity (%) (by LC-MS)
1(S)-3-(tert-butyldimethylsilyloxy)piperidin-2-one10.018.590>95
2tert-butyl (S)-3-(tert-butyldimethylsilyloxy)-2-oxopiperidine-1-carboxylate18.526.095>98
3tert-butyl (S)-3-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate26.021.586>95
4tert-butyl (S)-3-hydroxypiperidine-1-carboxylate21.512.892>98
5tert-butyl (S)-3-(((methylsulfonyl)oxy)piperidine-1-carboxylate12.816.594>97
6tert-butyl (R)-3-azidopiperidine-1-carboxylate16.512.088>95
7tert-butyl (R)-3-aminopiperidine-1-carboxylate12.010.595>99

CGRP Receptor Signaling Pathway

The Calcitonin Gene-Related Peptide (CGRP) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission and vasodilation, processes implicated in migraine pathophysiology. The receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1][2]

Binding of CGRP to its receptor primarily activates the Gαs subunit, which in turn stimulates adenylyl cyclase (AC).[3][4] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as vasodilation.[3] The signaling cascade can also involve other G-protein subunits and pathways, highlighting the complexity of CGRP's physiological roles.[3][5]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CGRP_R CGRP Receptor (CLR + RAMP1) G_protein G-Protein (Gαsβγ) AC Adenylyl Cyclase (AC) CGRP CGRP CGRP->CGRP_R Binds & Activates CGRP_Antagonist CGRP Receptor Antagonist CGRP_Antagonist->CGRP_R Binds & Blocks ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) Response Cellular Response (e.g., Vasodilation) PKA_active->Response Phosphorylation of targets

Caption: CGRP receptor signaling pathway and mechanism of antagonist action.

References

Application Notes & Protocols: (S)-3-hydroxypiperidin-2-one as a Versatile Precursor for Iminosugar Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the chiral building block, (S)-3-hydroxypiperidin-2-one, in the stereoselective synthesis of iminosugars. Iminosugars are a significant class of carbohydrate mimetics known for their potent therapeutic activities, including the inhibition of glycosidases, which are implicated in various diseases such as diabetes, viral infections, and lysosomal storage disorders.[1][2][3][4] The inherent chirality of this compound makes it an invaluable starting material for creating structurally diverse and biologically active iminosugar derivatives.

Synthetic Strategies for Iminosugar Synthesis from Piperidin-2-one Scaffolds

The synthesis of iminosugars from this compound and its derivatives primarily involves the strategic reduction of the lactam moiety to a cyclic imine, followed by stereoselective nucleophilic additions. This approach allows for the introduction of various substituents at the anomeric position, leading to a diverse range of iminosugar analogues.

A prominent and effective method involves the partial reduction of the sugar-derived lactam using Schwartz's reagent (Cp₂Zr(H)Cl), which generates a reactive cyclic imine intermediate in situ.[5][6][7] This intermediate can then be trapped with a variety of nucleophiles, such as cyanides, Grignard reagents, or silyl enol ethers, to afford highly functionalized piperidine iminosugars.[7] The stereoselectivity of the nucleophilic addition is often high, providing excellent control over the final product's configuration.[5][7]

Another key strategy is the chemoenzymatic approach, which combines enzymatic transformations with chemical synthesis to achieve high efficiency and stereoselectivity.[1][2] For instance, transaminases can be used for the amination of aldoses, followed by chemical protection and subsequent selective oxidation to form the piperidin-2-one core, which can then be further elaborated into the desired iminosugars.[1]

The overall workflow for the chemical synthesis of iminosugars from a protected this compound derivative is depicted below.

G cluster_0 Synthesis Workflow start This compound Derivative reduction Partial Reduction (e.g., Schwartz's Reagent) start->reduction Step 1 imine Cyclic Imine Intermediate reduction->imine Formation nucleophilic_addition Stereoselective Nucleophilic Addition imine->nucleophilic_addition In situ trapping functionalized_piperidine Functionalized Piperidine nucleophilic_addition->functionalized_piperidine Step 2 deprotection Deprotection functionalized_piperidine->deprotection Step 3 iminosugar Target Iminosugar deprotection->iminosugar Final Product

Caption: General workflow for iminosugar synthesis from a piperidin-2-one precursor.

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the synthesis of iminosugar derivatives from piperidin-2-one precursors.

Protocol 2.1: One-Pot Lactam Reduction and Cyanide Addition for the Synthesis of Amino-Iminosugar Precursors

This protocol describes the partial reduction of a protected gluco-lactam to a cyclic imine using Schwartz's reagent, followed by the in-situ stereoselective addition of trimethylsilyl cyanide (TMSCN).[7]

Materials:

  • Protected gluco-lactam (e.g., (3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-(benzyloxymethyl)piperidin-2-one)

  • Schwartz's reagent (Cp₂Zr(H)Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Trimethylsilyl cyanide (TMSCN)

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred suspension of Schwartz's reagent (1.6 equivalents) in anhydrous THF under an argon atmosphere, add a solution of the protected gluco-lactam (1.0 equivalent) in anhydrous THF at room temperature.

  • Stir the mixture for 10 minutes at room temperature, during which the white suspension should turn into a clear solution.

  • Cool the reaction mixture to -25 °C.

  • Add TMSOTf (1.0 equivalent) followed by TMSCN (2.0 equivalents) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired piperidine-2-carbonitrile.[7]

Protocol 2.2: Hydrogenation for the Synthesis of the Final Iminosugar

This protocol details the deprotection and reduction of the nitrile group to an aminomethyl group to yield the final iminosugar.[7]

Materials:

  • Piperidine-2-carbonitrile derivative (from Protocol 2.1)

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the piperidine-2-carbonitrile derivative in a mixture of MeOH and a catalytic amount of AcOH.

  • Add Pd(OH)₂/C (10-20 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by appropriate methods (e.g., ion-exchange chromatography or crystallization) to obtain the final iminosugar.[7]

Data Presentation

The following tables summarize the quantitative data from representative syntheses of iminosugar derivatives using piperidin-2-one precursors.

Table 1: Synthesis of 2-(1H-tetrazol-5-yl)-iminosugars via Schwartz's Reagent-Mediated Reduction and Ugi-Azide Reaction [6][8]

EntryProductYield (%)Diastereomeric Ratio (dr)
13aCy73>95:5
23bCH₂CO₂Et49>95:5
33cBn18>95:5
43dPMP2979:21
53ePMB42>95:5
63ftert-butyl40>95:5
73gtert-octyl48>95:5

Table 2: Synthesis of Amino-Iminosugars via Lactam Reduction and Cyanide Addition [7]

Starting LactamProductOverall Yield (%)Diastereomeric Ratio (dr)
Arabino-lactam3a8860:40
Gluco-lactam3b65>95:5

Signaling Pathways and Logical Relationships

The logical progression of the synthetic strategy involving the Ugi-azide multicomponent reaction is illustrated below. This pathway highlights the tandem nature of the process, starting from the lactam reduction to the final formation of the tetrazolyl iminosugar.

G cluster_1 Ugi-Azide Reaction Pathway Lactam Sugar-Derived Lactam Imine Cyclic Imine Lactam->Imine Reduction Schwartz Schwartz's Reagent (Cp₂Zr(H)Cl) Schwartz->Imine Tetrazolyl_Iminosugar 2-(1H-tetrazol-5-yl)-iminosugar Imine->Tetrazolyl_Iminosugar Tandem Reaction Ugi Ugi-Azide Reaction (CyNC, TMSN₃, Additive) Ugi->Tetrazolyl_Iminosugar

Caption: Tandem lactam reduction and Ugi-azide reaction for iminosugar synthesis.

This detailed guide provides researchers and drug development professionals with the necessary information to effectively utilize this compound and its derivatives as precursors for the synthesis of a wide array of potentially therapeutic iminosugars. The provided protocols and data serve as a solid foundation for further exploration and optimization in the field of medicinal chemistry.

References

Troubleshooting & Optimization

Optimization of reaction conditions for (S)-3-hydroxypiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-hydroxypiperidin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield During Lactamization

Q: My cyclization reaction to form the 3-hydroxypiperidin-2-one ring is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

A: Low yields during the lactamization of the precursor, often a 5-amino-3-hydroxy ester or acid, can be attributed to several factors:

  • Inefficient Cyclization Conditions: The choice of solvent, temperature, and catalyst is crucial for efficient lactam formation. High temperatures can sometimes lead to side reactions, while insufficient heat may result in a slow or incomplete reaction.

  • Side Reactions: The presence of the hydroxyl group can lead to side reactions, such as intermolecular condensation or elimination, especially under harsh conditions.

  • ** steric Hindrance:** The conformation of the amino acid or ester precursor might not be favorable for intramolecular cyclization.

  • Incomplete Hydrolysis of Ester Precursor: If starting from an amino ester, incomplete hydrolysis to the corresponding amino acid can prevent cyclization.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time. A moderate temperature for a longer duration is often preferable to high temperatures for a short period.

  • Solvent Screening: Test a range of solvents. Aprotic polar solvents like DMF or DMSO can be effective, but in some cases, non-polar solvents like toluene with azeotropic removal of water may be beneficial.

  • Catalyst/Promoter Selection: For cyclization of amino acids, consider using coupling agents like DCC, EDC, or HATU. For amino esters, thermal cyclization or the use of a mild base can be effective.

  • Protecting Group Strategy: Consider protecting the hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether, to prevent its interference during the cyclization step.[1] The protecting group can be removed in a subsequent step.

  • Ensure Complete Hydrolysis: If starting from an ester, ensure complete saponification to the amino acid before attempting cyclization. Monitor this step by TLC or LC-MS.

Issue 2: Poor Enantioselectivity

Q: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) of my this compound is low. How can I improve the stereocontrol?

A: Achieving high enantioselectivity is a common challenge. The source of poor stereocontrol can be in the key stereochemistry-defining step, such as an asymmetric reduction or an enzymatic resolution.

  • Ineffective Chiral Catalyst or Reagent: The chiral catalyst or reagent used in the asymmetric step may not be providing sufficient facial discrimination.

  • Racemization: The product or intermediates may be susceptible to racemization under the reaction or work-up conditions.

  • Suboptimal Enzymatic Resolution Conditions: For enzymatic resolutions, factors like the choice of enzyme, solvent, temperature, and reaction time can significantly impact the enantioselectivity.

Troubleshooting Steps:

  • Screen Chiral Catalysts: If using a catalytic asymmetric method, screen a variety of chiral ligands or catalysts to find one that provides higher enantioselectivity for your specific substrate.

  • Optimize Asymmetric Reduction Conditions: For syntheses involving the reduction of a ketone precursor, experiment with different chiral reducing agents (e.g., chiral boranes) and reaction conditions (temperature, solvent).

  • Refine Enzymatic Resolution:

    • Enzyme Selection: Screen a panel of lipases or other relevant enzymes to identify the one with the highest E-value for your substrate.

    • Solvent and Temperature: The choice of organic solvent and temperature can dramatically affect enzyme selectivity.[2]

    • Conversion: For kinetic resolutions, it is critical to stop the reaction at or near 50% conversion to achieve the highest possible ee for both the unreacted starting material and the product.

  • Avoid Harsh Conditions: During work-up and purification, avoid strongly acidic or basic conditions that could potentially lead to racemization at the stereocenter.

Issue 3: Difficulty with Product Purification

Q: The crude product is difficult to purify. I am observing streaking on my TLC plates and poor separation during column chromatography. What purification strategies are recommended?

A: this compound is a polar molecule, which can make it challenging to purify by standard silica gel chromatography.

  • High Polarity: The presence of both a hydroxyl group and a lactam moiety makes the compound highly polar, leading to strong interactions with the silica stationary phase.

  • Tailing on Silica Gel: The basic nitrogen in the piperidine ring can interact with the acidic silanol groups on the surface of the silica gel, causing tailing of the spot on TLC and poor separation during column chromatography.

  • Water Solubility: The product may have some water solubility, which can complicate extractions.

Troubleshooting Steps:

  • Modify the Mobile Phase: For silica gel chromatography, add a small amount of a basic modifier, such as triethylamine or ammonia (in methanol), to the eluent system. This will help to suppress the interaction between the basic nitrogen and the silica gel, leading to better peak shapes. A common eluent system would be a gradient of methanol in dichloromethane with 0.5-1% triethylamine.

  • Use a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography: If the compound is sufficiently soluble in the mobile phase (e.g., methanol/water or acetonitrile/water), reversed-phase chromatography (C18) can be an effective purification method.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds.[3][4]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product and can also lead to enantiomeric enrichment in some cases.

  • Protecting Group Strategy: As mentioned for improving yield, protecting the hydroxyl group can reduce the polarity of the molecule, making it more amenable to standard chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic strategies can be employed to synthesize this compound. The choice of route often depends on the available starting materials, scalability, and the desired level of stereocontrol. Common approaches include:

  • From Chiral Amino Acids: Starting from a suitable chiral precursor, such as a derivative of glutamic acid or ornithine, followed by functional group manipulations and cyclization.

  • Asymmetric Reduction of a Ketone Precursor: Synthesis of a racemic or prochiral piperidine-2,3-dione derivative followed by an enantioselective reduction of the ketone to introduce the desired stereochemistry at the C3 position.

  • Enzymatic Resolution: Synthesis of a racemic mixture of 3-hydroxypiperidin-2-one followed by enzymatic resolution, often using a lipase to selectively acylate one of the enantiomers.

  • Catalytic Hydrogenation of a Pyridine Precursor: Starting from a substituted pyridine, such as 3-hydroxypyridine, followed by catalytic hydrogenation to form the piperidine ring.[5][6][7] Subsequent oxidation can then form the lactam.

Q2: How can I monitor the progress of my reaction?

A2: The progress of the synthesis can be monitored by a variety of analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of products. Staining with reagents like ninhydrin (for primary/secondary amines), potassium permanganate (for the hydroxyl group), or iodine can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring the reaction progress, as it provides information about the molecular weight of the components in the reaction mixture, helping to identify the product and any major side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to analyze aliquots of the reaction mixture (after a mini-workup) to determine the conversion and to characterize the product and any intermediates.

Q3: What are some potential side reactions to be aware of?

A3: Besides those mentioned in the troubleshooting section, other potential side reactions include:

  • Over-oxidation: If an oxidation step is used to form the lactam from a piperidine precursor, over-oxidation to form other products is a possibility.

  • Elimination: The hydroxyl group at the 3-position could be eliminated under certain conditions (e.g., strong acid or base at high temperatures) to form an unsaturated lactam.

  • Polymerization: Under certain conditions, the amino acid precursor or the product could undergo polymerization.

Q4: Is it necessary to protect the hydroxyl group?

A4: While not always mandatory, protecting the hydroxyl group can be highly beneficial, especially in multi-step syntheses.[8][9] A protecting group can:

  • Prevent unwanted side reactions involving the hydroxyl group.

  • Improve the solubility of intermediates in organic solvents.

  • Facilitate purification by reducing the polarity of the molecule.

Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS, TIPS) and benzyl ethers. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

Data Presentation

Table 1: Comparison of Enzymatic Resolution Conditions for a Racemic Precursor

EnzymeAcyl DonorSolventTemperature (°C)Conversion (%)Product ee (%)
Lipase AVinyl AcetateToluene3051>99
Lipase BIsopropenyl AcetateHexane254995
Lipase CVinyl AcetateMTBE405092

Table 2: Optimization of a Catalytic Asymmetric Reduction

Chiral CatalystReductantSolventTemperature (°C)Yield (%)Product ee (%)
(R)-CBSBH₃·SMe₂THF-208592
RuCl₂[(R)-BINAP]H₂ (50 atm)Methanol509095
Rh(I)/(R,R)-DIOPH₂ (20 atm)Benzene257888

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of Racemic 3-Hydroxypiperidin-2-one

  • Reaction Setup: In a flame-dried flask, dissolve racemic 3-hydroxypiperidin-2-one (1.0 eq) in an appropriate organic solvent (e.g., toluene, 0.1 M).

  • Addition of Reagents: Add the acyl donor (e.g., vinyl acetate, 0.6 eq) and the selected lipase (e.g., Lipase A, 10-20% by weight of the substrate).

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., 30 °C) and monitor the conversion by chiral HPLC or GC.

  • Work-up: When the conversion reaches approximately 50%, filter off the enzyme and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Separate the acylated product from the unreacted this compound by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Deprotection (if necessary): The acylated enantiomer can be deprotected under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the (R)-enantiomer of the product.

Protocol 2: General Procedure for Cyclization of a 5-Amino-3-hydroxy Ester

  • Ester Hydrolysis (if starting with an ester): Dissolve the 5-amino-3-hydroxy ester in a mixture of methanol and water. Add LiOH (1.5 eq) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material. Neutralize the reaction mixture with an acid (e.g., 1M HCl) to pH ~7 and concentrate to dryness.

  • Cyclization: Dissolve the crude amino acid in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the formation of the lactam by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in the troubleshooting section.

Visualizations

experimental_workflow cluster_0 Synthesis of Precursor cluster_1 Lactamization cluster_2 Purification & Analysis Start Starting Material (e.g., Glutamic Acid Derivative) Step1 Functional Group Interconversion Start->Step1 Multi-step synthesis Precursor 5-Amino-3-hydroxy Ester/Acid Step1->Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization Coupling agent or Heat Crude_Product Crude this compound Cyclization->Crude_Product Purification Chromatography (e.g., HILIC or modified silica) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Characterization (NMR, MS, Chiral HPLC) Final_Product->Analysis

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or Purity Issue? Check_Purity Analyze Crude Mixture (LC-MS, NMR) Start->Check_Purity Side_Products Side Products Observed? Check_Purity->Side_Products Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Side_Products->Optimize_Conditions Yes Low_Conversion Low Conversion? Side_Products->Low_Conversion No Protecting_Group Consider Hydroxyl Protecting Group Optimize_Conditions->Protecting_Group Failure Re-evaluate Strategy Protecting_Group->Failure Increase_Time Increase Reaction Time or Reagent Equivalents Low_Conversion->Increase_Time Yes Purification_Issue Purification Difficulty? Low_Conversion->Purification_Issue No Increase_Time->Failure Modify_Chroma Modify Chromatography (Solvent, Stationary Phase) Purification_Issue->Modify_Chroma Yes Success Successful Synthesis Purification_Issue->Success No Recrystallize Attempt Recrystallization Modify_Chroma->Recrystallize Recrystallize->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting low yields in asymmetric piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Piperidine Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies for overcoming low yields in asymmetric piperidine synthesis. The content is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation of a pyridine derivative shows low conversion and/or yield. What are the primary factors to investigate?

Low conversion in the asymmetric hydrogenation of pyridines is a common challenge due to the high aromatic stability of the pyridine ring and potential catalyst inhibition.[1][2] Here are the primary factors to consider:

  • Catalyst Deactivation: Both the pyridine starting material and the resulting piperidine product possess strong coordinating nitrogen atoms that can bind to the metal center of the catalyst, leading to deactivation or "poisoning".[1][2][3]

  • Substrate Reactivity: The inherent stability of the aromatic pyridine ring makes it difficult to reduce. Reactions often require high pressure or harsh conditions, which can lead to side reactions.[2]

  • Incomplete Reduction: The reaction may stall at the dihydropyridine or tetrahydropyridine stage, especially if the catalyst is not active enough or if reaction conditions are suboptimal.

Recommended Solutions:

  • Substrate Activation: Convert the pyridine into a more reactive pyridinium salt (e.g., N-benzyl, N-acyl, or N-iminopyridinium ylides).[2][3][4] This activation lowers the aromatic stabilization energy and prevents the lone pair on the nitrogen from poisoning the catalyst.[3]

  • Choice of Catalyst System: Iridium, Rhodium, Ruthenium, and Palladium-based catalysts with chiral phosphorus ligands are most effective.[1] The choice of ligand is critical for both reactivity and enantioselectivity.[5] Sometimes, an additive like iodine is necessary to generate the active Ir(III) catalyst from an Ir(I) precursor.[4]

  • Acidic Medium: Performing the hydrogenation in an acidic solvent like glacial acetic acid can protonate the pyridine/piperidine nitrogen, which activates the ring for reduction and prevents catalyst poisoning.[6]

Q2: I'm observing poor enantioselectivity in my catalytic reaction. What could be the cause?

Poor enantioselectivity can undermine the entire goal of an asymmetric synthesis. Several factors can be responsible:

  • Suboptimal Catalyst/Ligand: The chosen chiral ligand may not be suitable for the specific substrate, offering poor steric or electronic influence.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the enantiomeric excess (ee).[7]

  • Incorrect Reaction Mechanism: In some cases, the reaction may proceed through an unintended, non-stereoselective pathway. For example, in an aza-Diels-Alder reaction, a stepwise Mannich-Michael pathway might compete with the desired concerted [4+2] cycloaddition.[6]

Recommended Solutions:

  • Screen Chiral Ligands: Test a variety of chiral ligands to find the optimal match for your substrate. Ligand fine-tuning is often required to achieve high enantioselectivity.[5][8]

  • Optimize Temperature: Lowering the reaction temperature often improves enantioselectivity, although it may require longer reaction times or a more active catalyst.[9]

  • Use Bulky Groups: Introducing bulky protecting groups or substituents can enhance facial selectivity by creating a more sterically hindered environment around the reaction center.

Q3: My aza-Diels-Alder reaction for piperidine synthesis has a low yield. How can I troubleshoot this?

The aza-Diels-Alder reaction is a powerful tool for forming the piperidine ring, but it can be sensitive to reaction conditions.

  • Poor Reactivity: The chosen diene or dienophile (imine) may have low reactivity, leading to a sluggish reaction.

  • Side Reactions: Polymerization or decomposition of the starting materials, especially at elevated temperatures, can significantly lower the yield.[6]

  • Unfavorable Equilibrium: The reaction may be reversible, and the equilibrium might not favor the product under the chosen conditions.

Recommended Solutions:

  • Use a Lewis Acid Catalyst: A Lewis acid can activate the imine dienophile, accelerating the reaction. However, strong Lewis acids can sometimes favor an undesired stepwise mechanism.[6]

  • Modify Reactants: Using more electron-rich dienes or electron-poor dienophiles can increase the reaction rate.

  • Solvent Choice: Using water as a solvent can sometimes lead to significant rate accelerations for Diels-Alder reactions.[10]

Q4: My starting materials seem to be degrading or forming side products. What should I do?

Stability of reagents and intermediates is crucial for achieving high yields.

  • Intermediate Instability: Intermediates like dihydropyridines can be unstable and prone to decomposition or disproportionation. The rate of subsequent steps must be fast enough to consume these intermediates before they degrade.[4]

  • Moisture and Air Sensitivity: Many organometallic catalysts and reagents are sensitive to air and moisture. Contamination can lead to reagent quenching and catalyst deactivation.[9]

  • Suboptimal Reaction Time/Temperature: Prolonged reaction times or excessively high temperatures can lead to the thermal decomposition of starting materials, intermediates, or the final product.[6]

Recommended Solutions:

  • Ensure Anhydrous and Inert Conditions: Use properly dried solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to avoid byproduct formation.[6]

  • Control Temperature: Lowering the reaction temperature can often minimize decomposition pathways.[6]

Data Presentation: Catalyst & Condition Optimization

The selection of the catalyst, ligand, and reaction conditions is critical for success. The following table summarizes results from a study on the iridium-catalyzed asymmetric hydrogenation of a 2-alkyl-pyridinium salt, illustrating the impact of ligand modification on conversion and enantioselectivity.

Table 1: Effect of Ligand Structure on Asymmetric Hydrogenation

Ligand IDLigand ModificationConversion (%)Enantiomeric Ratio (er)
L1Unsubstituted Base Ligand25%N/A
L2Methoxy on Phenyl Ring40%N/A
L3Methoxy on Pyridyl Ring97%82:18
L4Methoxy on Both Rings (MeO-BoQPhos)>99%86:14
L10-L12Other Aryl SubstitutionsDecreased ReactivityN/A
Data adapted from a study on 2-alkylpiperidine synthesis. Conditions involved an Ir-based catalyst at 30 °C and 450 psi H₂.[5]

Visual Troubleshooting and Workflow

Visual aids can help clarify complex troubleshooting processes and reaction pathways.

G Diagram 1: Troubleshooting Workflow for Low Yields cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Low Yield or Conversion Observed B Step 1: Verify Reagents & Conditions A->B Start Here C Purity of Starting Materials? (NMR, GC-MS) B->C D Solvents Anhydrous? Reagents Weighed Correctly? B->D E Inert Atmosphere Maintained? B->E F Step 2: Evaluate Catalyst System C->F If reagents are fine D->F If reagents are fine E->F If reagents are fine G Catalyst Active? (Use fresh catalyst/precursor) F->G H Correct Ligand for Substrate? F->H I Catalyst Poisoning Occurring? (Consider substrate activation) F->I J Step 3: Optimize Reaction Parameters G->J If catalyst is suitable H->J If catalyst is suitable I->J If catalyst is suitable K Temperature Too Low/High? J->K L Reaction Time Sufficient? (Monitor by TLC/GC) J->L M Solvent/Additive Screening? J->M N Problem Solved: Achieved Target Yield K->N After optimization L->N After optimization M->N After optimization

Caption: A logical workflow for troubleshooting low yields.

G Diagram 2: Pathway for Asymmetric Hydrogenation Pyridine Substituted Pyridine (Stable, Catalyst Poison) Activation Activation (e.g., with Bn-Br) Pyridine->Activation Deactivation Catalyst Deactivation (Low Yield) Pyridine->Deactivation Inhibits Catalyst Directly Salt Pyridinium Salt (Activated, Less Poisonous) Activation->Salt Hydrogenation Asymmetric Hydrogenation (Stereocenter Formation) Salt->Hydrogenation Catalyst [M*]-Chiral Ligand + H₂ Catalyst->Hydrogenation Product Enantioenriched Piperidine Hydrogenation->Product Product->Deactivation Product Inhibition

Caption: A generalized reaction pathway for piperidine synthesis.

Key Experimental Protocol

Protocol: General Procedure for Asymmetric Hydrogenation of a 2-Substituted Pyridine via a Chiral Auxiliary

This protocol is a generalized guideline based on auxiliary-based methods for asymmetric pyridine hydrogenation.[11]

1. Synthesis of the N-Auxiliary Pyridine Substrate:

  • In a dry flask under an inert atmosphere, combine the 2-chloropyridine derivative (1.0 eq), the chiral oxazolidinone auxiliary (1.1 eq), copper(I) iodide (0.1 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Add a dry solvent (e.g., toluene) and heat the reaction mixture (e.g., to 110 °C) for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction, filter through Celite®, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the chiral substrate.

2. Asymmetric Hydrogenation:

  • To a high-pressure reactor, add the purified substrate (1.0 eq) and a catalyst, such as 20% Pd(OH)₂/C (Pearlman's catalyst, typically 5-10 mol%).[11]

  • Add a solvent, typically an acid like glacial acetic acid, which serves to activate the substrate.[6][11]

  • Seal the reactor, purge several times with an inert gas, and then purge with hydrogen gas.

  • Pressurize the reactor to the desired pressure (e.g., 70-100 bar) with H₂.[6][11]

  • Stir the reaction at a set temperature (e.g., room temperature to 50 °C) for 24-48 hours.

3. Workup and Purification:

  • Once the reaction is complete (monitored by GC-MS or LC-MS), carefully vent the hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.[6]

  • Concentrate the filtrate under reduced pressure. The auxiliary is often cleaved "tracelessly" under these reaction conditions.[11]

  • The crude product can be purified by acid-base extraction, distillation, or column chromatography to yield the enantioenriched piperidine. The enantiomeric excess should be determined using chiral HPLC or GC.

References

Technical Support Center: Enhancing Enantioselectivity in Chiral Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the enantioselective synthesis of chiral lactams. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic routes and achieve high enantiopurity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of chiral lactams, offering potential causes and actionable solutions in a user-friendly question-and-answer format.

Low Enantioselectivity

Q1: My reaction is producing the desired chiral lactam, but the enantiomeric excess (ee) is consistently low. What are the most likely causes?

A1: Low enantioselectivity is a frequent challenge in asymmetric synthesis. The primary factors to investigate are the integrity of your chiral catalyst or ligand, and the reaction conditions. A non-selective background reaction may be competing with your desired catalytic cycle, thus reducing the overall ee.[1][2]

Key areas to troubleshoot include:

  • Catalyst/Ligand Purity and Integrity: The purity of your chiral catalyst or ligand is critical. Impurities can act as poisons or interfere with the formation of the active catalytic species.[2]

    • Action: Ensure the catalyst/ligand is of high purity. For catalysts generated in situ, verify the purity of the precursors.[2] For pre-formed catalysts, consider using a fresh batch, as degradation can occur over time, leading to poor reproducibility.[2]

  • Reaction Temperature: Temperature plays a crucial role in the energy difference between the transition states leading to the two enantiomers.

    • Action: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often increases enantioselectivity by favoring the lower energy transition state.[1] One study on asymmetric nitrogen insertion found that decreasing the temperature from room temperature to -40 °C significantly improved the enantiomeric ratio.[1]

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.

    • Action: A solvent screen is highly recommended. Nonpolar solvents often lead to higher enantioselectivity compared to polar or coordinating solvents.[3] However, the optimal solvent is highly system-dependent.

  • Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity.

    • Action: Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%). Too little catalyst may allow a non-enantioselective background reaction to dominate, while too much can lead to the formation of less selective catalyst aggregates.

Q2: I have confirmed the purity of my catalyst and optimized the temperature, but the enantioselectivity is still not satisfactory. What else can I investigate?

A2: If initial optimizations are insufficient, consider the following factors:

  • Substrate and Reagent Purity: Impurities in your starting materials or reagents can inhibit or poison the catalyst.

    • Action: Ensure all substrates and reagents are of high purity and are properly dried, as water can interfere with many catalytic systems.[2]

  • Additives and Co-catalysts: In some systems, the presence of additives can significantly enhance enantioselectivity.

    • Action: Investigate the effect of additives. For example, in a tandem olefination and asymmetric hydrogenation to produce γ-lactams, the addition of acetic anhydride was found to not only be crucial for the reaction to proceed but also to invert the enantioselectivity, allowing for the selective formation of either enantiomer.[4]

  • Reaction Time and Concentration: The duration of the reaction and the concentration of reactants can influence the outcome.

    • Action: Monitor the reaction over time to determine if the enantioselectivity changes as the reaction progresses. Also, consider the effect of reactant concentration, as higher dilutions have been shown to improve enantioselectivity in some cases.

Data Presentation: Comparative Tables

The following tables summarize quantitative data from various studies to facilitate comparison of different catalysts and reaction conditions.

Table 1: Comparison of Chiral Phosphine Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

EntryChiral LigandCatalyst PrecursorSolventPressure (atm)Yield (%)ee (%)
1(R,R)-DIPAMP[Rh(COD)₂]BF₄MeOH3>9595 (R)
2(S,S)-Chiraphos[Rh(COD)₂]BF₄EtOH110099 (S)
3(R,R)-DuPhos[Rh(COD)₂]OTfMeOH1100>99 (R)
4(R,R)-Me-BPE[Rh(COD)₂]BF₄MeOH1.3100>99 (R)

Data compiled from various sources for illustrative comparison.

Table 2: Effect of Temperature and Protocol on Enantioselectivity in the Asymmetric Synthesis of a γ-Lactam

EntryProtocolTemperature (°C)Yield (%)Enantiomeric Ratio (er)
1One-potRoom Temp8287 : 13
2Two-stepRoom Temp-91 : 9
3Two-step-40-95 : 5

Adapted from a study on asymmetric nitrogen insertion into prochiral cycloalkanones.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of chiral lactams.

Protocol 1: Rhodium-Catalyzed Asymmetric Conjugate Addition for the Synthesis of trans-β,γ-Disubstituted γ-Lactams

This protocol describes a dynamic kinetic resolution approach for the synthesis of chiral γ-lactams.

Materials:

  • Racemic γ-substituted α,β-unsaturated γ-lactam (rac-1)

  • Arylboron reagent

  • Chiral diene-rhodium catalyst

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Catalyst Preparation: In a glovebox, to a vial containing the chiral diene ligand (e.g., L1a) (0.011 mmol) is added [Rh(acac)(CO)₂] (0.010 mmol) and anhydrous toluene (0.5 mL). The mixture is stirred at room temperature for 10 minutes.

  • Reaction Setup: To a separate oven-dried reaction vessel, add the racemic γ-substituted α,β-unsaturated γ-lactam (rac-1) (0.20 mmol) and the arylboron reagent (0.30 mmol).

  • Reaction Initiation: Add the pre-formed catalyst solution to the reaction vessel, followed by the addition of triethylamine (0.60 mmol).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Organocatalyzed Asymmetric Synthesis of a β-Lactam via Ketene-Imine Cycloaddition

This protocol outlines a general procedure for the synthesis of chiral β-lactams using a proline-based organocatalyst.

Materials:

  • Aldehyde

  • Amine

  • Acid chloride

  • Triethylamine (NEt₃)

  • Chiral organocatalyst (e.g., L-proline)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • Imine Formation: To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C, add a drying agent (e.g., MgSO₄). Stir the mixture for 1-2 hours.

  • Reaction Setup: In a separate flask, dissolve the acid chloride (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous CH₂Cl₂ (5 mL) and cool to -78 °C.

  • Catalyst Addition: Add the chiral organocatalyst (e.g., L-proline, 10 mol%) to the acid chloride solution.

  • Reaction Initiation: Slowly add the pre-formed imine solution to the reaction mixture at -78 °C over 30 minutes.

  • Reaction Conditions: Stir the reaction at -78 °C for 4-6 hours, then allow it to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate logical workflows for troubleshooting and key factors influencing enantioselectivity.

Troubleshooting_Workflow start Low Enantioselectivity Observed check_analytical Verify Analytical Method (Chiral HPLC/GC) start->check_analytical analytical_ok Method Validated check_analytical->analytical_ok OK analytical_issue Method Issue Identified check_analytical->analytical_issue Issue Found check_catalyst Assess Catalyst/Ligand Integrity - Purity - Handling & Storage - Degradation analytical_ok->check_catalyst catalyst_ok Catalyst Verified check_catalyst->catalyst_ok OK catalyst_issue Impure/Degraded Catalyst check_catalyst->catalyst_issue Issue Found optimize_conditions Optimize Reaction Conditions catalyst_ok->optimize_conditions screen_temp Screen Temperature (e.g., 0°C, -20°C, -78°C) optimize_conditions->screen_temp screen_solvent Screen Solvents (Polar vs. Nonpolar) optimize_conditions->screen_solvent screen_loading Optimize Catalyst Loading optimize_conditions->screen_loading check_reagents Verify Substrate/Reagent Purity screen_temp->check_reagents screen_solvent->check_reagents screen_loading->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok OK reagents_issue Impure Reagents check_reagents->reagents_issue Issue Found optimization_successful Enantioselectivity Improved reagents_ok->optimization_successful

Caption: Troubleshooting workflow for low enantioselectivity.

Enantioselectivity_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents center Enantioselectivity (ee%) catalyst Chiral Catalyst/ Ligand Structure catalyst->center purity Purity & Integrity purity->center loading Catalyst Loading loading->center temperature Temperature temperature->center solvent Solvent solvent->center concentration Concentration concentration->center time Reaction Time time->center substrate Substrate Structure & Purity substrate->center additives Additives/ Co-catalysts additives->center

Caption: Key factors influencing enantioselectivity.

References

Scalability challenges in the production of (S)-3-hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability challenges in the production of (S)-3-hydroxypiperidin-2-one and its precursors.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, focusing on two primary synthetic strategies: biocatalytic asymmetric reduction and chemical chiral resolution.

Biocatalytic Asymmetric Reduction using Ketoreductase (KRED)

Problem 1: Low Conversion of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine

Possible Cause Troubleshooting Action
Suboptimal Reaction Conditions Verify and optimize reaction temperature and pH. Optimal conditions are often around 30-40°C and pH 6.5-7.5.[1][2]
Insufficient Cofactor (NADPH) Regeneration - Ensure an adequate supply of the co-substrate for the regeneration system (e.g., glucose for glucose dehydrogenase (GDH) or isopropanol for certain KREDs).[2][3] - Increase the concentration of the cofactor (NADP+) or the regeneration enzyme (e.g., GDH).[4] - Consider co-immobilization of KRED and the regeneration enzyme to improve efficiency.
Enzyme Inhibition or Inactivation - High substrate concentrations can be inhibitory; consider fed-batch strategies. - Ensure the reaction medium is free of contaminants that could denature the enzyme. - If using whole cells, cell membrane integrity is crucial for cofactor regeneration.[5]
Poor Enzyme Activity - Confirm the specific activity of the KRED batch. Enzyme activity can vary between batches. - Ensure proper storage and handling of the enzyme to prevent degradation.

Problem 2: Low Enantiomeric Excess (e.e.) of (S)-N-Boc-3-hydroxypiperidine

Possible Cause Troubleshooting Action
Presence of Contaminating Reductases If using a whole-cell system, endogenous reductases from the host organism (e.g., E. coli) may produce the undesired (R)-enantiomer. Use a specific KRED inhibitor or a host strain with relevant reductase genes knocked out.
Suboptimal Reaction pH or Temperature Extreme pH or temperature can sometimes affect the stereoselectivity of the enzyme. Operate within the enzyme's optimal range.
Racemization of the Product While less common under typical enzymatic conditions, ensure that the work-up and purification steps are not performed under harsh acidic or basic conditions that could lead to racemization.

Problem 3: Difficulties in Downstream Processing and Product Isolation

Possible Cause Troubleshooting Action
Emulsion Formation During Extraction The presence of proteins and cell debris can lead to stable emulsions. Use centrifugation to break emulsions or add a salting-out agent.
Co-extraction of Cofactors and Other Media Components Optimize the extraction solvent and pH to selectively extract the product. Consider a multi-step extraction or a different solvent system.
Enzyme Removal If using free enzyme, consider ultrafiltration or precipitation to remove the enzyme before extraction. Immobilized enzymes simplify this step significantly.[6]
Chemical Synthesis via Chiral Resolution

Problem 1: Low Yield of Diastereomeric Salt Crystals

Possible Cause Troubleshooting Action
Suboptimal Solvent Choice The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a variety of solvents to find one that provides a significant solubility difference between the two diastereomers.[7][8]
Incorrect Stoichiometry of Resolving Agent The molar ratio of the resolving agent to the racemic mixture is critical. An excess of the resolving agent may be required, but too much can sometimes decrease the yield.[9][10]
Supersaturation Not Reached or Maintained Ensure the solution is sufficiently concentrated for nucleation and crystal growth to occur. Control the cooling rate to maintain optimal supersaturation.
Rapid Cooling Leading to Oil Formation If the product "oils out" instead of crystallizing, the cooling rate is likely too fast. Employ a slower, more controlled cooling profile.

Problem 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

Possible Cause Troubleshooting Action
Co-precipitation of the More Soluble Diastereomer - Optimize the crystallization temperature and time. A shorter crystallization time may favor the kinetic precipitation of the less soluble salt.[7] - Perform recrystallization of the diastereomeric salt to improve purity.
Presence of Impurities Impurities can interfere with the crystal lattice formation and lead to lower diastereomeric purity. Ensure the starting racemic material is of high chemical purity.[11]
Inefficient Solid-Liquid Separation Ensure thorough washing of the filter cake with a suitable cold solvent to remove the mother liquor containing the more soluble diastereomer.

Problem 3: Difficulty in Recovering the Resolving Agent

Possible Cause Troubleshooting Action
Losses During Extraction After liberation of the desired enantiomer, the resolving agent is typically recovered from the aqueous layer by extraction. Optimize the pH and extraction solvent for efficient recovery.[9]
Degradation of the Resolving Agent Ensure the conditions used to break the diastereomeric salt (e.g., addition of strong acid or base) do not degrade the resolving agent.

Section 2: Frequently Asked Questions (FAQs)

Biocatalytic Method

  • Q1: What are the main advantages of using a ketoreductase (KRED) for the synthesis of (S)-N-Boc-3-hydroxypiperidine at a large scale?

    • A1: The main advantages include high enantioselectivity (often >99% e.e.), mild reaction conditions (ambient temperature and pressure), and reduced environmental impact compared to methods using heavy metal catalysts.[2]

  • Q2: How critical is cofactor regeneration in the scalability of the KRED-catalyzed reduction?

    • A2: It is extremely critical. The cofactor (NADPH) is too expensive to be used in stoichiometric amounts. An efficient in-situ regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is essential for a cost-effective process at scale.[2][4]

  • Q3: Can the KRED enzyme be reused?

    • A3: Yes, especially if the enzyme is immobilized on a solid support. Immobilization allows for easy separation of the enzyme from the reaction mixture and its reuse in multiple batches, which significantly reduces costs.[6][12]

Chemical Resolution Method

  • Q4: What is the theoretical maximum yield for a classical chiral resolution?

    • A4: The theoretical maximum yield for the desired enantiomer is 50%, as the other 50% is the undesired enantiomer. However, the overall yield can be increased if the undesired enantiomer can be racemized and recycled.[13]

  • Q5: How do I choose a suitable resolving agent for 3-hydroxypiperidine?

    • A5: The choice is often empirical. Common choices for resolving amines are chiral acids like tartaric acid or D-pyroglutamic acid.[10] Screening different resolving agents and solvents is necessary to find the optimal conditions for forming diastereomeric salts with significantly different solubilities.[7]

  • Q6: What are the key parameters to control during the crystallization of the diastereomeric salt?

    • A6: Key parameters include the choice of solvent, the concentration of the reactants, the cooling rate, and the final crystallization temperature. These factors influence the yield and the diastereomeric purity of the product.

Section 3: Quantitative Data

Table 1: Comparison of Biocatalytic Reduction Conditions for (S)-N-Boc-3-hydroxypiperidine Synthesis

Parameter Study 1 [4]Study 2 [2]Study 3 [3]
Substrate Concentration 100 g/L10 g/L100 g/L
Enzyme (KRED) Loading 30 g/L (wet cells)3% (w/v)1 g (wet cells) in 25 mL
Cofactor Regeneration Glucose Dehydrogenase (GDH)Isopropanol (IPA)Isopropanol (IPA)
Reaction Time 24 h3-4 h6 h
Temperature 35°C35-40°C30°C
pH 6.57.57.0
Conversion/Yield >99% conversion90-95% yield97.0% yield
Enantiomeric Excess (e.e.) >99%100%100%

Table 2: Chiral Resolution of 3-hydroxypiperidine with D-pyroglutamic Acid

Parameter Value [14]
Reactants 3-hydroxypiperidine, D-pyroglutamic acid
Solvent 95% Ethanol
Process Reflux, then cool to -5°C
Yield of Diastereomeric Salt 52.2%
Subsequent Boc-protection Yield 94.6%

Section 4: Experimental Protocols

Protocol: KRED-Catalyzed Asymmetric Reduction of N-Boc-3-piperidone
  • Reaction Setup:

    • To a temperature-controlled reactor, add phosphate buffer (e.g., 100 mM, pH 6.5).

    • Add D-glucose (e.g., 1.3 equivalents relative to the substrate).

    • Add NADP+ (e.g., 0.1-0.2 g/L).

    • Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes (as solutions or immobilized).

  • Reaction Execution:

    • Stir the mixture to ensure homogeneity.

    • Add N-Boc-3-piperidone (e.g., up to 100 g/L).

    • Maintain the temperature at 30-35°C.

    • Monitor the pH and adjust as necessary with a dilute base (e.g., NaOH), as the conversion of glucose to gluconic acid will lower the pH.

    • Monitor the reaction progress by HPLC or GC.

  • Work-up and Isolation:

    • Once the reaction is complete, separate the enzyme (e.g., by filtration if immobilized, or other methods for free enzyme).

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-N-Boc-3-hydroxypiperidine.

    • Purify further by chromatography if necessary.

Protocol: Chiral Resolution of (±)-3-hydroxypiperidine
  • Formation of Diastereomeric Salt:

    • Dissolve racemic 3-hydroxypiperidine in 95% ethanol.

    • Add D-pyroglutamic acid (approximately 0.55-0.60 molar equivalents).[14]

    • Heat the mixture to reflux to ensure complete dissolution.

  • Crystallization:

    • Cool the solution slowly to room temperature, then further cool to a lower temperature (e.g., -5°C) to induce crystallization.[14]

    • Hold at the low temperature for a sufficient time to allow for complete precipitation of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Filter the crystalline solid and wash the filter cake with cold 95% ethanol.

    • Dry the crystals under vacuum. The product is (S)-3-hydroxypiperidine D-pyroglutamate.

    • Recrystallize if necessary to improve diastereomeric purity.

  • Liberation of the Free Amine and Boc Protection:

    • Dissolve the diastereomerically pure salt in water and basify (e.g., with NaOH).

    • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.

    • Extract the resulting (S)-N-Boc-3-hydroxypiperidine with an organic solvent (e.g., ethyl acetate).

    • Wash, dry, and concentrate the organic phase to obtain the product.

    • The aqueous phase containing the D-pyroglutamic acid can be acidified to recover the resolving agent.[10]

Section 5: Visualizations

Biocatalytic_Workflow cluster_reaction Biocatalytic Reduction cluster_workup Downstream Processing Substrate N-Boc-3-piperidone ReactionVessel Stirred Reactor pH & Temp Control Substrate->ReactionVessel Enzymes KRED + GDH Enzymes->ReactionVessel Cofactors NADP+ / NADPH Glucose Cofactors->ReactionVessel Filtration Enzyme Removal ReactionVessel->Filtration Reaction Mixture Extraction Liquid-Liquid Extraction Filtration->Extraction Aqueous Phase Purification Concentration & Purification Extraction->Purification Organic Phase Product (S)-N-Boc-3- hydroxypiperidine Purification->Product

Caption: Workflow for biocatalytic synthesis.

Chemical_Resolution_Workflow cluster_resolution Chiral Resolution cluster_isolation Isolation & Protection Racemate (±)-3-hydroxypiperidine Crystallization Crystallization (Ethanol) Racemate->Crystallization ResolvingAgent D-pyroglutamic acid ResolvingAgent->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric Salt SaltBreak Salt Breaking (Base) Filtration->SaltBreak BocProtection Boc Protection ((Boc)2O) SaltBreak->BocProtection (S)-3-hydroxypiperidine FinalProduct (S)-N-Boc-3- hydroxypiperidine BocProtection->FinalProduct

Caption: Workflow for chemical resolution.

References

Technical Support Center: Purification of Piperidinone Diastereomeric Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diastereomeric mixtures of piperidinones.

Section 1: Chromatographic Purification Strategies

Frequently Asked Questions (FAQs) - Chromatography

Q1: What is the recommended general approach for developing an HPLC separation method for piperidinone diastereomers?

A1: A systematic approach is advised. Begin by characterizing your piperidinone diastereomers to understand their physicochemical properties, such as structure, pKa, and solubility. For initial screening, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water is a good starting point. Running a broad gradient can help determine the approximate elution conditions. Following the initial screening, optimize the separation by adjusting parameters like the mobile phase composition, including organic modifiers and additives, flow rate, and column temperature to achieve the desired resolution.[1]

Q2: Should I use normal-phase (NP) or reversed-phase (RP) HPLC for separating piperidinone diastereomers?

A2: Both NP and RP HPLC can be effective for separating piperidinone diastereomers, and the choice depends on the specific characteristics of the analytes.[1] NP-HPLC, using a bare silica column with a mobile phase like ethanol/hexane, can be advantageous for separating isomers.[1][2] RP-HPLC is more common and versatile, particularly for complex mixtures, and often employs a C18 column.[3] For some piperidinone diastereomers, alternative stationary phases in RP-HPLC, such as pentafluorophenyl (PFP), may offer better selectivity.[1] A comparative study on drug-like compounds suggested that gradient non-chiral supercritical fluid chromatography (SFC) was more successful than traditional non-chiral HPLC for diastereomer separations.[4]

Q3: My piperidinone compound lacks a strong UV chromophore. How can I detect it using HPLC-UV?

A3: For compounds with poor UV absorbance, pre-column derivatization is a common and effective strategy. This involves reacting the piperidinone with a derivatizing agent that introduces a chromophore. For instance, piperidin-3-amine has been successfully derivatized with para-toluenesulfonyl chloride (PTSC) to enable UV detection at 228 nm.[1]

Q4: What is the function of additives in the mobile phase for separating piperidinone diastereomers?

A4: Mobile phase additives can significantly enhance separation by improving peak shape and selectivity.[5][6] For basic compounds like piperidinones, adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA), can minimize peak tailing by masking acidic silanol groups on the silica-based stationary phase.[1] Conversely, for acidic piperidinone derivatives, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often beneficial.[1]

Troubleshooting Guide - Chromatography

Issue 1: Poor Resolution or Co-elution of Diastereomer Peaks

  • Potential Cause: Inappropriate stationary phase chemistry.

    • Solution: Screen different stationary phases. If using RP-HPLC, consider columns other than C18, such as phenyl-hexyl or polar-embedded columns, to introduce different separation mechanisms.[7]

  • Potential Cause: Suboptimal mobile phase composition.

    • Solution: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous or non-polar phase.[1] Weaker mobile phases can increase retention time and potentially improve separation.[7] If dealing with ionizable piperidinones, adjusting the mobile phase pH to at least two units away from the pKa of your compounds can significantly alter retention and improve resolution.[7]

  • Potential Cause: The difference in polarity between the diastereomers is very small.

    • Solution: Experiment with different solvent systems during thin-layer chromatography (TLC) to find a mobile phase that provides better separation. Solvents like toluene and cyclohexane can be used as non-polar components, and small additions of alcohols like methanol or ethanol (around 1%) can help sharpen bands.[7]

  • Potential Cause: Insufficient column efficiency.

    • Solution: Using a longer column or a column packed with smaller particles can increase the number of theoretical plates and enhance resolution, although this may also increase backpressure and analysis time.[7]

Issue 2: Peak Tailing

  • Potential Cause: Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the stationary phase.[3][8]

    • Solution: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (e.g., 0.1-1% v/v) to compete with the analyte for active sites.[1] Using an end-capped or base-deactivated column can also mitigate this issue.[2]

  • Potential Cause: Column overload due to injecting too much sample.[1][8]

    • Solution: Reduce the injection volume or the concentration of the sample.[1]

  • Potential Cause: The sample is dissolved in a solvent stronger than the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1][9]

Quantitative Data on HPLC Separation
AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
Piperidin-3-amine enantiomers (as PTSC derivatives)Chiralpak AD-H0.1% Diethylamine in Ethanol0.5UV at 228 nm> 4.0[1]
Piperitenone Oxide StereoisomersChiralcel OD-HHexane/Isopropanol (98:2)1.0UV at 260 nmBaseline[9]
Piperidone analogue of curcumin (PAC)C18Acetonitrile/Water1.0UVNot specified, but sharp peak obtained[10][11]
Experimental Protocols - Chromatography

Protocol 1: General Flash Chromatography for Piperidinone Derivatives

  • Sample Preparation: Dissolve the crude piperidinone mixture in a minimum amount of the mobile phase or a stronger solvent. If a stronger solvent is used, it is advisable to pre-adsorb the sample onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) and pack the column.

  • Loading: Carefully load the dissolved sample or the silica with the pre-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the chosen mobile phase, applying gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of the diastereomers by thin-layer chromatography (TLC).

  • Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure diastereomers. Combine the pure fractions for each diastereomer.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified diastereomers.[12][13][14]

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Finalization Analyte_Char Analyte Characterization (pKa, solubility, structure) Initial_Selection Initial Column & Mobile Phase Selection (e.g., C18, ACN/Water) Analyte_Char->Initial_Selection Gradient_Run Broad Gradient Run Initial_Selection->Gradient_Run Optimize_MP Optimize Mobile Phase (Solvent ratio, additives, pH) Gradient_Run->Optimize_MP Evaluate initial separation Optimize_Params Optimize Other Parameters (Flow rate, temperature) Optimize_MP->Optimize_Params Final_Method Final Optimized Method Optimize_Params->Final_Method Achieve desired resolution

Caption: Workflow for HPLC method development.

Section 2: Crystallization Strategies

Frequently Asked Questions (FAQs) - Crystallization

Q1: How does diastereoselective crystallization work for separating piperidinone diastereomers?

A1: Diastereoselective crystallization, often involving the formation of diastereomeric salts, is a powerful technique for separating enantiomers after converting them into a mixture of diastereomers. By reacting a racemic piperidinone (if it has acidic or basic functionality) with a chiral resolving agent, a pair of diastereomeric salts is formed. These salts have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration.

Q2: What are the key considerations when selecting a solvent for the crystallization of piperidinone diastereomers?

A2: The ideal solvent should exhibit a significant difference in solubility for the two diastereomers. One diastereomer should be sparingly soluble, while the other remains in solution. A good starting point is to screen a range of solvents with varying polarities, such as alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone), as well as their mixtures with water. The goal is to find a solvent system where the desired diastereomer crystallizes in high purity and yield upon cooling or slow evaporation.

Troubleshooting Guide - Crystallization

Issue 1: No Crystals Form Upon Cooling

  • Potential Cause: The solution is not supersaturated.

    • Solution: Concentrate the solution by slowly evaporating some of the solvent. Alternatively, add a "poor" solvent (an anti-solvent) dropwise to decrease the overall solubility of the diastereomers.

  • Potential Cause: The diastereomers are too soluble in the chosen solvent.

    • Solution: Try a less polar solvent or a mixture of solvents to reduce the solubility.

Issue 2: Both Diastereomers Crystallize Out of Solution

  • Potential Cause: The solubilities of the two diastereomers are too similar in the chosen solvent.

    • Solution: Screen a wider range of solvents or solvent mixtures to find a system that provides a greater difference in solubility. Temperature optimization can also be critical; a slower cooling rate may favor the crystallization of the less soluble diastereomer.

Issue 3: Low Yield of the Desired Crystalline Diastereomer

  • Potential Cause: A significant amount of the desired diastereomer remains in the mother liquor.

    • Solution: After filtering the initial crop of crystals, the mother liquor can be concentrated and cooled further to obtain a second crop. Be aware that the purity of subsequent crops may be lower. It may also be possible to recover the dissolved diastereomer from the mother liquor through chromatographic methods.

Experimental Protocols - Crystallization

Protocol 2: Diastereoselective Crystallization via Salt Formation

  • Salt Formation: Dissolve the racemic piperidinone derivative in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-tartaric acid for a basic piperidinone) in the same solvent. Slowly add the resolving agent solution to the piperidinone solution with stirring.

  • Induce Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Purification: The purity of the isolated salt can be improved by recrystallization from a suitable solvent.

  • Liberation of the Free Piperidinone: Suspend the purified diastereomeric salt in water and adjust the pH with an appropriate acid or base to break the salt. Extract the liberated enantiomerically enriched piperidinone with an organic solvent.

  • Recovery of Resolving Agent: The aqueous layer containing the resolving agent can be treated to recover it for reuse.[13]

Troubleshooting Logic for Crystallization

Crystallization_Troubleshooting Start Start Crystallization No_Crystals No Crystals Form Start->No_Crystals Both_Crystallize Both Diastereomers Crystallize Start->Both_Crystallize Low_Yield Low Yield Start->Low_Yield Success Pure Crystals Obtained Start->Success Successful Crystallization Concentrate Concentrate Solution or Add Anti-Solvent No_Crystals->Concentrate Supersaturation issue Concentrate->Start Retry Change_Solvent Screen Different Solvents/ Optimize Cooling Rate Both_Crystallize->Change_Solvent Solubility issue Change_Solvent->Start Retry Recover_Mother_Liquor Recover from Mother Liquor Low_Yield->Recover_Mother_Liquor Recovery needed Recover_Mother_Liquor->Success

Caption: Troubleshooting logic for crystallization.

Section 3: Managing Compound Stability - Epimerization

Frequently Asked Questions (FAQs) - Epimerization

Q1: What is epimerization and why is it a concern during the purification of piperidinone diastereomers?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. For piperidinone diastereomers, this means that one diastereomer can convert into the other, which would compromise the purity of the separated products. This is a significant concern as the biological activity of diastereomers can differ greatly.

Q2: What conditions can cause epimerization of piperidinones?

A2: Epimerization can be induced by both acidic and basic conditions, as well as elevated temperatures. The presence of an abstractable proton adjacent to a carbonyl group in the piperidinone ring can facilitate epimerization, especially under basic conditions which can lead to the formation of an enolate intermediate.[15] Polar solvents can also increase the rate of epimerization.

Troubleshooting Guide - Epimerization

Issue: Loss of diastereomeric purity during purification.

  • Potential Cause: Epimerization due to harsh pH conditions.

    • Solution: If possible, perform purification steps under neutral or near-neutral conditions. If acidic or basic conditions are necessary (e.g., for chromatography with additives), use the mildest effective reagents and minimize the exposure time.

  • Potential Cause: Thermal instability leading to epimerization.

    • Solution: Conduct purification steps at lower temperatures. For chromatography, consider using a temperature-controlled column compartment. For crystallization, avoid prolonged heating.

  • Potential Cause: The chosen solvent promotes epimerization.

    • Solution: If epimerization is suspected, consider switching to a less polar solvent system for chromatography or crystallization.

Strategies to Minimize Epimerization

Epimerization_Prevention cluster_conditions Reaction/Purification Conditions cluster_monitoring Monitoring cluster_outcome Outcome Control_pH Control pH (Avoid strong acids/bases) Minimized_Epimerization Minimized Epimerization Control_pH->Minimized_Epimerization Control_Temp Control Temperature (Use lower temperatures) Control_Temp->Minimized_Epimerization Solvent_Choice Solvent Selection (Consider less polar solvents) Solvent_Choice->Minimized_Epimerization Monitor_Purity Monitor Diastereomeric Purity (e.g., by HPLC) Minimized_Epimerization->Monitor_Purity

Caption: Strategies to minimize epimerization.

References

Technical Support Center: Stability of Hydroxypiperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing stability issues of hydroxypiperidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges encountered during the synthesis, purification, and storage of these crucial building blocks.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with hydroxypiperidine intermediates.

Issue 1: Appearance of an Unidentified Impurity in NMR/LC-MS after Synthesis of N-Boc-4-hydroxypiperidine.

  • Question: My final product of N-Boc-4-hydroxypiperidine shows a significant impurity that I suspect is a degradation product. What could be the cause and how can I fix it?

  • Answer: The two most common degradation pathways for N-Boc-4-hydroxypiperidine are oxidation and elimination (dehydration), especially under certain workup and purification conditions.[1]

    • Oxidation: The secondary alcohol of N-Boc-4-hydroxypiperidine can be oxidized to the corresponding ketone, N-Boc-4-piperidone.[1] This can be inadvertently caused by the presence of oxidizing agents or prolonged exposure to air at elevated temperatures.[1]

    • Elimination (Dehydration): Under acidic or basic conditions, particularly at high temperatures, a molecule of water can be eliminated to form the byproduct, N-Boc-1,2,3,6-tetrahydropyridine.[1]

    Troubleshooting Steps:

    • Control pH: Ensure the reaction mixture is neutralized to a pH of ~7 before any concentration or distillation steps that involve heating.

    • Lower Temperature: Whenever possible, perform workup and purification at reduced temperatures. Use techniques like vacuum distillation or lyophilization to remove solvents instead of high-temperature distillation.

    • Inert Atmosphere: For reactions requiring prolonged heating, conduct the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[1]

    • Purification: If the impurities have already formed, they can often be separated from the desired product by column chromatography on silica gel.[1]

Issue 2: Low Yield in a Reaction Utilizing a Hydroxypiperidine Intermediate.

  • Question: I am getting a low yield in my reaction where a hydroxypiperidine intermediate is a starting material. Could the stability of the intermediate be the issue?

  • Answer: Yes, the presence of degradation products in your hydroxypiperidine starting material can lead to lower yields. For instance, in a Mitsunobu reaction, the presence of water or the corresponding ketone impurity (N-Boc-4-piperidone) in your N-Boc-4-hydroxypiperidine will reduce the yield of the desired product.[2] Water will quench the reaction, and the ketone will not participate, effectively reducing the molar ratio of the reactive alcohol.[2]

    Troubleshooting Steps:

    • Assess Purity of Starting Material: Before starting your reaction, assess the purity of the hydroxypiperidine intermediate using HPLC or NMR to quantify any impurities.[2]

    • Dry azeotropically: If water is suspected, azeotropically remove it with a suitable solvent like toluene before the reaction.

    • Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, especially for moisture-sensitive reactions like the Mitsunobu reaction.[2]

    • Purify the Intermediate: If significant impurities are detected, purify the hydroxypiperidine intermediate by recrystallization or column chromatography before use.

Issue 3: Degradation of Hydroxypiperidine Intermediate during Storage.

  • Question: I have noticed a decrease in the purity of my hydroxypiperidine intermediate over time during storage. How can I prevent this?

  • Answer: Hydroxypiperidine intermediates can be susceptible to degradation over time, especially if not stored under optimal conditions. Factors like temperature, light, and humidity can contribute to degradation.

    Troubleshooting Steps:

    • Storage Conditions: Store hydroxypiperidine intermediates in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is often recommended.[3]

    • Inert Atmosphere: For particularly sensitive intermediates, consider storing them under an inert atmosphere (argon or nitrogen) to prevent oxidation.

    • Monitor Purity: Periodically check the purity of stored intermediates by TLC or HPLC before use in critical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for hydroxypiperidine intermediates?

A1: The two main degradation pathways are:

  • Oxidation: The secondary hydroxyl group can be oxidized to a ketone. For example, N-Boc-4-hydroxypiperidine can be oxidized to N-Boc-4-piperidone.[1]

  • Elimination (Dehydration): Under acidic or basic conditions, especially with heating, the hydroxyl group and a proton from an adjacent carbon can be eliminated as a molecule of water, leading to the formation of a double bond within the piperidine ring (e.g., N-Boc-1,2,3,6-tetrahydropyridine from N-Boc-4-hydroxypiperidine).[1]

Q2: How does the position of the hydroxyl group (e.g., 3-hydroxy vs. 4-hydroxy) affect stability?

A2: While specific comparative stability data is limited, the position of the hydroxyl group can influence the propensity for certain degradation pathways. For example, the electronics and sterics around the hydroxyl group can affect the rate of oxidation. The specific degradation products from elimination will also differ based on the position of the hydroxyl group.

Q3: What is a forced degradation study and why is it important for hydroxypiperidine intermediates?

A3: A forced degradation study (or stress testing) is a process where a drug substance or intermediate is intentionally exposed to harsh conditions (acid, base, heat, light, oxidation) to accelerate its degradation.[4] This is crucial for:

  • Identifying potential degradation products that could form under normal storage conditions.

  • Understanding the degradation pathways of the molecule.

  • Developing and validating stability-indicating analytical methods that can separate and quantify the active ingredient from its degradation products.

Q4: Which analytical techniques are best for monitoring the stability of hydroxypiperidine intermediates?

A4: A combination of chromatographic and spectroscopic methods is typically used:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is the most common technique for separating and quantifying the parent compound and its degradation products, thus determining purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of degradation products.[2]

  • Gas Chromatography (GC): GC can be used for volatile impurities or after derivatization of the hydroxypiperidine intermediate.[5]

  • Mass Spectrometry (MS): MS, often coupled with LC (LC-MS), is essential for determining the molecular weight of impurities and aiding in their structural elucidation.[5]

Data Presentation

The following tables summarize illustrative quantitative data from a hypothetical forced degradation study on a generic N-protected 4-hydroxypiperidine intermediate.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of Parent CompoundMajor Degradation Product(s)% Formation of Major Degradant(s)
0.1 M HCl24 hours15.2%Elimination Product12.5%
0.1 M NaOH24 hours8.5%Elimination Product7.1%
10% H₂O₂24 hours20.1%Oxidation Product18.3%
Thermal (80°C)48 hours5.3%Elimination Product4.2%
Photolytic24 hours2.1%Minor unidentified products<1% each

Table 2: Comparative Stability of Hydroxypiperidine Isomers under Acidic Stress (0.1 M HCl, 24 hours)

Intermediate% DegradationMajor Degradation Product
N-Boc-3-hydroxypiperidine12.8%Elimination Products
N-Boc-4-hydroxypiperidine15.2%Elimination Product

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of a hydroxypiperidine intermediate under various stress conditions as per ICH guidelines.

Materials:

  • Hydroxypiperidine intermediate

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 10% Hydrogen peroxide solution

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a stock solution of the hydroxypiperidine intermediate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the stipulated time, cool the solution and neutralize it with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the stipulated time, cool the solution and neutralize it with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the intermediate in an oven at 80°C for 48 hours. Also, heat a solution of the intermediate at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the intermediate to a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify the hydroxypiperidine intermediate and its degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

Chromatographic Conditions (Example for N-Boc-4-hydroxypiperidine):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Injection: Inject the samples onto the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Protocol 3: NMR Analysis of Degradation Products

Objective: To identify the structure of the major degradation products.

Procedure:

  • Isolation (if necessary): If the degradation products are in a complex mixture, isolate the major impurities using preparative HPLC.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the stressed sample mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure of the degradation products.

Mandatory Visualizations

Degradation Pathways of N-Protected 4-Hydroxypiperidine A N-Protected 4-Hydroxypiperidine B N-Protected 4-Piperidone (Oxidation Product) A->B [O] (e.g., H2O2, air) C N-Protected 1,2,3,6-Tetrahydropyridine (Elimination Product) A->C H+ or OH- Heat

Caption: Key degradation pathways for N-protected 4-hydroxypiperidine intermediates.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Acid Hydrolysis (HCl, Heat) Analysis Stability-Indicating HPLC Analysis A->Analysis B Base Hydrolysis (NaOH, Heat) B->Analysis C Oxidation (H2O2) C->Analysis D Thermal (Heat) D->Analysis E Photolytic (Light) E->Analysis Start Hydroxypiperidine Intermediate Start->A Start->B Start->C Start->D Start->E ID Degradant Characterization (LC-MS, NMR) Analysis->ID Report Stability Profile Report ID->Report

Caption: Workflow for conducting a forced degradation study of hydroxypiperidine intermediates.

Troubleshooting Logic for Impurities A Impurity Detected? B Workup at High Temp? A->B Yes C Acidic/Basic Workup? B->C Yes D Reaction under Air? B->D No C->D No F Consider Elimination C->F Yes E Consider Oxidation D->E Yes G Purify by Chromatography D->G No I Use Inert Atmosphere E->I H Neutralize & Reduce Temperature F->H H->G I->G

Caption: A logical guide for troubleshooting the appearance of impurities.

References

Identification and reduction of by-products in piperidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and reduce the formation of by-products during the synthesis of piperidinone derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of piperidinone, presented in a question-and-answer format.

Q1: After synthesizing N-phenethyl-4-piperidone via Dieckmann condensation, my yield is low and TLC analysis shows multiple spots close to the product spot. What are the likely by-products?

A1: Low yields and multiple spots on TLC in a Dieckmann condensation often point to the formation of oligomeric or polymeric by-products due to intermolecular condensation competing with the desired intramolecular cyclization. Additionally, prolonged reaction times or using an excessive amount of base can lead to side reactions.[1]

Troubleshooting Steps:

  • Optimize Reaction Time: As shown in the data below, extending the reaction time beyond the optimum can decrease the yield of the desired product. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.

  • Control Stoichiometry: Use a precise stoichiometry of the base. An excess can promote side reactions.

  • Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.

  • Purification: These by-products can often be separated from the desired piperidinone using flash column chromatography.

Q2: I am performing a Mannich-type reaction to synthesize a 2,6-diaryl-4-piperidone, but I am observing a significant amount of an unknown impurity in my NMR spectrum. What could this be?

A2: In the Mannich reaction for piperidinone synthesis, a common side reaction is the formation of a tetrahydropyran derivative if water is not efficiently removed or if the reaction conditions are not optimal.[2] Another possibility is the formation of partially cyclized or acyclic intermediates.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the formation of pyran-based by-products.

  • Catalyst Choice: The choice of catalyst can influence the reaction outcome. For instance, some reactions benefit from specific acid or base catalysts to drive the reaction towards the desired piperidinone.

  • Characterization: Use LC-MS or GC-MS to get the molecular weight of the impurity, which can help in its identification. 2D NMR techniques like COSY and HMBC can help elucidate the structure of the unknown by-product.

Q3: During the reductive amination of N-Boc-4-piperidone with a primary amine, I am getting a mixture of the desired secondary amine and the starting piperidone. How can I improve the conversion?

A3: Incomplete conversion in reductive amination can be due to several factors, including an inefficient reducing agent, suboptimal pH, or steric hindrance. The choice of the reducing agent is critical for the success of the reaction.[3][4]

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often a mild and effective choice for reductive aminations and can be used in a one-pot procedure.[5] If you are using a harsher reducing agent like sodium borohydride, you might need to pre-form the imine before reduction.

  • pH Control: The formation of the imine intermediate is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. If the reaction is sluggish at room temperature, a moderate increase in temperature might be beneficial.

  • Stoichiometry: Using a slight excess of the amine and the reducing agent can help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing 4-piperidones?

A: The most common methods include the Dieckmann condensation of diesters, the Mannich reaction involving an aldehyde, an amine, and a ketone, and the Petrenko-Kritschenko piperidone synthesis.[2][6][7] Reductive amination of pre-existing piperidone cores is also a widely used method for derivatization.[3][4]

Q: How can I best purify my piperidinone product from reaction by-products?

A: The purification method depends on the nature of the product and the impurities.

  • Flash Column Chromatography: This is a very effective method for separating piperidones from closely related by-products. The choice of eluent is crucial; for basic piperidones that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation.

  • Recrystallization: If the piperidinone is a solid, recrystallization from a suitable solvent system can be a highly effective way to obtain a very pure product.

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by acid-base extraction to remove non-basic impurities.

Q: Which analytical techniques are most suitable for identifying unknown by-products in my piperidinone synthesis?

A: A combination of techniques is often the most powerful approach:

  • Mass Spectrometry (GC-MS or LC-MS): Provides the molecular weight of the impurities, which is a critical first step in identification.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR experiments (like COSY, HSQC, and HMBC) are invaluable for elucidating the exact structure of an unknown by-product.[10]

  • Infrared (IR) Spectroscopy: Can help identify key functional groups present in the by-products.

Data on By-Product Formation

The following tables provide illustrative data on how reaction parameters can influence product yield and by-product formation in common piperidinone syntheses.

Table 1: Effect of Reaction Time on the Dieckmann Condensation of N,N-bis(carbomethoxyethyl)phenethylamine

Reaction Time (hours)BaseProduct Yield (%)By-product Formation (%)
6Sodium1981
12Sodium4456
24Sodium5743
72Sodium2080

Note: This data is based on trends observed in the literature, where yields decreased after 24 hours due to side-reactions.[1] By-products are primarily oligomeric species.

Table 2: Influence of Base on the Yield of N-phenethyl-4-piperidone via Dieckmann Condensation

BaseSolventProduct Yield (%)Purity (%)
SodiumXylene7298
Sodium HydrideXylene64>95
Sodium MethoxideXylene40>95

Note: This data illustrates the significant impact of the choice of base on the reaction yield.[1]

Experimental Protocols

Protocol 1: Identification of By-products by GC-MS

This protocol outlines a general procedure for the analysis of a crude piperidinone reaction mixture.

  • Sample Preparation:

    • Dissolve 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Instrumental Parameters:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 300°C at 15°C/min.

      • Hold at 300°C for 10 minutes.

    • MS Detector: Mass range of 40-550 m/z.

    • Ionization: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peak for the expected piperidinone product based on its retention time and mass spectrum.

    • Analyze the mass spectra of other significant peaks by comparing them to spectral libraries (e.g., NIST) to tentatively identify by-products.

    • The fragmentation patterns can provide structural clues for unknown impurities.

Protocol 2: Purification of Piperidinone by Flash Column Chromatography

This protocol is for the purification of a moderately polar piperidinone derivative.

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of the chosen eluent or a stronger solvent like dichloromethane.

    • Add a small amount of silica gel to the dissolved product to create a slurry.

    • Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Column Packing:

    • Choose an appropriate size flash column based on the amount of crude product.

    • Pack the column with silica gel using the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading and Elution:

    • Carefully add the prepared slurry onto the top of the packed column.

    • Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidinone.

Visual Guides

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Resolution Strategy start Synthesis Complete problem Low Yield or Impurities Detected (TLC, NMR, LCMS) start->problem analyze Characterize Impurities (GC-MS, LC-MS, NMR) problem->analyze identify Identify By-product Structure / Class analyze->identify consult Consult Troubleshooting Guide & Data Tables identify->consult modify Modify Reaction Conditions (Time, Temp, Stoichiometry, Solvent) consult->modify purify Optimize Purification Protocol consult->purify end Pure Piperidinone Obtained modify->end purify->end Dieckmann_Reaction cluster_main Desired Pathway cluster_side Side Reaction Reactant N,N-bis(alkoxycarbonylethyl)amine Diester Starting Material Intra Intramolecular Cyclization Reactant->Intra Base (e.g., NaOEt) Inter Intermolecular Condensation Reactant->Inter High Concentration / Excess Base Product {Piperidinone-3-carboxylate | Target Intermediate} Intra->Product Byproduct {Oligomer / Polymer | Undesired By-product} Inter->Byproduct

References

Catalyst selection for the asymmetric hydrogenation of pyridine precursors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Hydrogenation of Pyridine Precursors

Welcome to the technical support center for the asymmetric hydrogenation of pyridine precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric hydrogenation of pyridine precursors, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no conversion of my pyridine substrate?

Answer:

Low or no conversion in the hydrogenation of pyridines can be attributed to several factors, primarily related to catalyst activity and substrate reactivity.

  • Catalyst Deactivation: The pyridine substrate and the resulting piperidine product are Lewis bases and can coordinate to the metal center of the catalyst, leading to deactivation.[1][2][3]

    • Solution: Perform the reaction in an acidic medium, such as acetic acid.[1][4] Protonation of the nitrogen atom in pyridine and piperidine prevents catalyst poisoning.[1][4] Alternatively, activating the pyridine as a pyridinium salt can enhance reactivity and prevent catalyst inhibition.[2]

  • Aromatic Stability: The inherent aromatic stability of the pyridine ring makes it challenging to reduce, often requiring forcing conditions.[1][2]

    • Solution: Employ highly active catalysts such as Rhodium-based systems (e.g., Rh₂O₃, Rh/C) or specific Palladium catalysts (e.g., Pd(OH)₂/C).[4][5] Increasing hydrogen pressure and temperature can also improve conversion, but this must be balanced with potential side reactions and catalyst stability.[3][6]

  • Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low to achieve complete conversion in a reasonable timeframe.

    • Solution: Increase the catalyst loading. For example, in the hydrogenation of pyridinecarbonitriles using Pd/C, increasing the catalyst/substrate ratio can lead to complete conversion.[7]

Question 2: What are the primary reasons for poor enantioselectivity or diastereoselectivity in my reaction?

Answer:

Achieving high stereoselectivity is a critical challenge. Poor results can often be traced back to the choice of catalyst, substrate structure, or reaction conditions.

  • Ineffective Chiral Induction: The chiral ligand or auxiliary may not be effectively controlling the stereochemical outcome.

    • Solution 1 (Chiral Auxiliary): The use of a chiral auxiliary attached to the pyridine ring can be a robust strategy. For instance, N-(2-pyridyl)-oxazolidinones have been shown to provide high diastereoselectivity with heterogeneous catalysts like Pd/C, Rh/C, and PtO₂ in acetic acid.[1] The rigidity of the intermediate formed through hydrogen bonding is key to this high selectivity.[1]

    • Solution 2 (Chiral Catalyst): For direct enantioselective hydrogenation, the choice of a suitable chiral ligand is crucial. Iridium complexes with phosphine ligands have demonstrated success.[1][8] The selection of the ligand can be critical, with bulky, electron-rich ligands sometimes offering better performance.[1] Organocatalysts, such as those based on BINOL phosphate, have also been used effectively for specific substrates.[1]

  • Substrate-Related Issues: The substitution pattern on the pyridine ring can significantly impact stereoselectivity. For example, a substituent at the 3-position can sometimes lead to lower enantiomeric excess.[4]

    • Solution: It may be necessary to screen different chiral auxiliaries or catalyst systems for a specific substrate. For 3-substituted pyridines, a two-step hydrogenation procedure has been reported to yield high enantiomeric excess.[9]

  • Influence of Additives: The presence or absence of certain additives can dramatically affect enantioselectivity.

    • Solution: For some iridium-catalyzed hydrogenations, additives like iodine are essential for achieving high conversion and enantioselectivity.[1] In the case of pyridinium salt hydrogenation with Rh-JosiPhos catalysts, the addition of an organic base like triethylamine (Et₃N) has been shown to significantly improve enantiomeric excess.[9]

Question 3: I am observing undesired side products. How can I improve the chemoselectivity?

Answer:

Chemoselectivity is a significant concern when the pyridine precursor contains other reducible functional groups.

  • Hydrogenation of Other Functional Groups: Standard hydrogenation catalysts can also reduce other functional groups like nitriles, esters, or alkenes.

    • Solution: The choice of catalyst and reaction conditions is paramount. For the selective hydrogenation of a nitrile group over the pyridine ring, specific conditions using a Pd/C catalyst in water with a controlled amount of sulfuric acid can favor the formation of pyridylmethylamines.[7] Conversely, to hydrogenate both the nitrile and the pyridine ring, adjusting the amount of acid can promote the formation of piperidylmethylamines.[7] Rh₂O₃ has been shown to be effective for the hydrogenation of pyridines containing alcohol and alkene groups under mild conditions.[5]

  • Interrupted Hydrogenation: In some cases, partially hydrogenated intermediates can be trapped to form different products.

    • Solution: While often a side reaction, this can be exploited. For example, the hydrogenation of oxazolidinone-substituted pyridines can be "interrupted" by nucleophilic substitution with water to yield enantioenriched δ-lactams.[10][11] Careful control of reaction time and conditions is necessary to isolate these intermediates.[10]

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is generally best for the asymmetric hydrogenation of pyridines?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate, desired stereoselectivity (enantio- vs. diastereoselective), and process constraints (e.g., cost, catalyst recyclability).[6]

  • Heterogeneous Catalysts (e.g., Pd/C, PtO₂, Rh/C): These are often used in conjunction with chiral auxiliaries for diastereoselective hydrogenations. They are generally easier to separate and recycle.[1][8] Pd(OH)₂/C has been identified as an optimal catalyst for certain auxiliary-based methods, providing high enantiomeric excess.[4]

  • Homogeneous Catalysts (e.g., Ir- or Rh-based complexes): These are typically used for direct enantioselective hydrogenation. They often exhibit high activity and selectivity under milder conditions but can be more challenging to separate from the product.[3][8] Iridium complexes with ligands like MeO-BIPHEP are common.[1]

  • Electrocatalysis: This is an emerging method that can operate at ambient temperature and pressure. Rhodium on carbon (Rh/C) has shown high activity for the electrocatalytic hydrogenation of various pyridines.[12]

Q2: What is the role of acidic additives in pyridine hydrogenation?

A2: Acidic additives, such as acetic acid or sulfuric acid, play a crucial dual role:

  • Substrate Activation: Protonation of the pyridine nitrogen makes the aromatic ring more electron-deficient and thus more susceptible to hydrogenation.[4][13]

  • Prevention of Catalyst Poisoning: The resulting piperidine product is also a base that can poison the catalyst. The acid protonates the piperidine, preventing its coordination to the metal center and maintaining catalyst activity.[1][4]

Q3: Can I run the hydrogenation at room temperature and atmospheric pressure?

A3: While challenging due to the stability of the pyridine ring, it is possible under certain conditions.[3]

  • Electrocatalytic methods with a Rh/KB catalyst have successfully hydrogenated pyridines at ambient temperature and pressure.[12]

  • Some highly active homogeneous catalysts may operate under milder conditions.

  • However, most conventional heterogeneous and homogeneous systems require elevated hydrogen pressure (e.g., 5-100 bar) and often elevated temperatures to achieve good conversion rates.[4][5][6]

Q4: How do I choose a suitable solvent for the reaction?

A4: The solvent can significantly influence the reaction outcome.

  • Acidic solvents like acetic acid are commonly used for the reasons mentioned above.[4]

  • Alcohols such as methanol or 2,2,2-trifluoroethanol (TFE) are also frequently employed.[5][6] TFE has been used with Rh₂O₃ catalysts under mild conditions.[5]

  • For certain homogeneous catalyses, chlorinated solvents like dichloromethane (CH₂Cl₂) or mixtures with toluene have been found to be effective.[2] The choice of solvent can impact both yield and enantioselectivity.[2]

Data Summary

Table 1: Comparison of Heterogeneous Catalysts for the Asymmetric Hydrogenation of an Oxazolidinone-Substituted Pyridine

CatalystH₂ Pressure (bar)Conversion (%)Enantiomeric Excess (% ee)
PtO₂10010085
10% Pt/C10010085
5% Rh/C10010086
0.5% Rh/4.5% Pd/C10010094
10% Pd/C10010097
20% Pd(OH)₂/C10010098

Data sourced from a study on an auxiliary-based method in acetic acid.[4]

Table 2: Performance of Catalysts in General Pyridine Hydrogenation

CatalystTemperature (°C)H₂ Pressure (bar)Conversion (%)Selectivity to Piperidine (%)
1% Pd/Al₂O₃60709999
Rh₂O₃405>99>99
Rh/KB (Electrocatalytic)AmbientAmbientQuantitative98 (Yield)

Data compiled from various sources.[5][12][14]

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation using a Chiral Auxiliary and Heterogeneous Catalyst

This protocol is based on the method described by Glorius and co-workers.[1][4]

  • Reactor Preparation: To a high-pressure autoclave equipped with a magnetic stir bar, add the N-(2-pyridyl)-oxazolidinone substrate (1.0 mmol).

  • Catalyst and Solvent Addition: Add the heterogeneous catalyst (e.g., 20% Pd(OH)₂/C, 5-10 mol%) and acetic acid (5 mL).

  • Reaction Setup: Seal the autoclave and purge it three times with nitrogen, followed by three purges with hydrogen.

  • Hydrogenation: Pressurize the reactor to 100 bar with hydrogen. Stir the reaction mixture vigorously at room temperature for 20 hours.

  • Work-up: Carefully vent the reactor. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. The filtrate can then be concentrated and worked up to isolate the product and recover the chiral auxiliary. The product, a piperidinium salt, can be obtained after appropriate purification.[4]

Protocol 2: Enantioselective Hydrogenation of a Pyridinium Salt with a Homogeneous Catalyst

This protocol is adapted from the work on iridium-catalyzed hydrogenation of pyridinium salts.[2]

  • Catalyst Preparation (in a glovebox): To a vial, add the iridium precursor (e.g., [{Ir(cod)Cl}₂], 0.005 mmol) and the chiral phosphine ligand (e.g., (S)-MeO-BIPHEP, 0.011 mmol). Add the solvent (e.g., a 1:1 mixture of PhMe/CH₂Cl₂, 1 mL) and stir for 10 minutes.

  • Substrate Addition: In a separate vial, dissolve the N-benzyl-pyridinium bromide substrate (0.2 mmol) in the reaction solvent (1 mL).

  • Reaction Setup: Transfer the catalyst solution and the substrate solution to a high-pressure autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogenation apparatus. Pressurize to 50 bar with hydrogen. Place the autoclave in a heating block at 30°C and stir for 24 hours.

  • Work-up: After cooling and venting, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography to yield the chiral piperidine derivative.

Diagrams

Experimental_Workflow General Experimental Workflow for Pyridine Hydrogenation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis prep_reactor Prepare Reactor add_substrate Add Pyridine Substrate prep_reactor->add_substrate add_catalyst Add Catalyst & Solvent add_substrate->add_catalyst seal_purge Seal & Purge with H₂ add_catalyst->seal_purge Transfer to Autoclave pressurize Pressurize & Heat seal_purge->pressurize stir Stir for Specified Time pressurize->stir vent_filter Vent & Filter Catalyst stir->vent_filter Reaction Complete concentrate Concentrate Filtrate vent_filter->concentrate purify Purify Crude Product concentrate->purify analyze Analyze Product (Yield, ee) purify->analyze

Caption: A typical experimental workflow for catalytic pyridine hydrogenation.

Troubleshooting_Logic Troubleshooting Logic for Low Conversion start Low Conversion Observed q_poison Suspect Catalyst Poisoning? start->q_poison s_acid Solution: Add Acid (e.g., Acetic Acid) q_poison->s_acid Yes s_salt Solution: Activate as Pyridinium Salt q_poison->s_salt Yes q_stability Substrate Aromatic Stability? q_poison->q_stability No s_catalyst Solution: Use More Active Catalyst (Rh, Pd(OH)₂/C) q_stability->s_catalyst Yes s_conditions Solution: Increase Pressure / Temperature q_stability->s_conditions Yes q_loading Insufficient Catalyst? q_stability->q_loading No s_loading Solution: Increase Catalyst Loading q_loading->s_loading Yes

Caption: A decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: Overcoming Poor Solubility of Piperidinone Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for managing the poor solubility of piperidinone reaction intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the poor solubility of piperidinone intermediates during synthesis and workup.

Q1: My piperidinone intermediate is poorly soluble in most common organic solvents. How do I choose an appropriate reaction solvent?

A1: The principle of "like dissolves like" is a good starting point. Piperidinone cores have a degree of polarity due to the amide group.[1][2]

  • Initial Screening: Start by testing solubility in a range of common solvents with varying polarities.[3][4] Highly polar aprotic solvents like DMSO and DMF are often effective at dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[5][6]

  • Consider Substituents: The solubility will be heavily influenced by the substituents on the piperidinone ring. Bulky, nonpolar groups will decrease polarity and favor less polar solvents like dichloromethane (DCM) or toluene. Conversely, polar functional groups will increase solubility in more polar solvents like acetonitrile or alcohols.[7]

  • Reaction Compatibility: Ensure the chosen solvent is compatible with your reaction conditions (e.g., temperature, reagents). For instance, protic solvents like alcohols will react with acyl azides.[4]

Q2: My reaction has become a thick, un-stirrable slurry due to the precipitation of an intermediate. What should I do?

A2: This is a common challenge when a product or intermediate is insoluble in the reaction solvent. Here are several strategies:

  • Increase Solvent Volume: The simplest approach is to add more solvent to the reaction mixture to try and re-dissolve some of the solid and improve stirring. However, this will decrease the reaction concentration, which may slow down the reaction rate.[8]

  • Change the Solvent or Use a Co-solvent: If adding more of the same solvent is not effective, consider adding a co-solvent in which the intermediate is more soluble. For example, if your reaction is in THF, adding a small amount of DMF or DMSO can help to dissolve the precipitate.

  • Mechanical Agitation: For very thick slurries, a mechanical stirrer may be more effective than a magnetic stir bar.

  • Elevated Temperature: Increasing the reaction temperature can significantly improve the solubility of your intermediate. However, you must consider the stability of your reactants, intermediates, and products at higher temperatures.[9]

  • Phase-Transfer Catalysis (PTC): For reactions involving an ionic reactant in an aqueous phase and an organic substrate in an organic phase, a phase-transfer catalyst can facilitate the reaction by bringing the ionic reactant into the organic phase. This can be useful when one of the reactants is insoluble in the organic solvent.[10][11][12][13][14]

Q3: My piperidinone product is insoluble and precipitates out of the reaction mixture upon completion. How do I effectively purify it?

A3: An insoluble product can simplify purification.

  • Filtration and Washing: The most straightforward method is to isolate the product by filtration. The collected solid should then be washed with the reaction solvent to remove any soluble impurities. Further washing with a solvent in which the product is known to be insoluble but the impurities are soluble can further purify the compound.[15]

  • Trituration: This involves suspending the impure solid in a solvent where the desired product is insoluble, but the impurities are soluble. Stirring the suspension allows the impurities to dissolve, after which the purified solid can be collected by filtration.

  • Recrystallization from a High-Boiling Solvent: If a suitable single solvent for recrystallization cannot be found, consider using a high-boiling point solvent in which the compound has some solubility at elevated temperatures.[16]

Q4: During aqueous workup, my product seems to be insoluble in both the organic and aqueous layers, forming a solid at the interface. How should I proceed?

A4: This is a challenging workup scenario that requires careful handling.

  • Isolate the Solid: The primary goal is to isolate the solid. This can be done by filtering the entire biphasic mixture through a Büchner funnel.[17]

  • Wash the Solid: Once isolated, the solid can be washed with the aqueous phase to remove water-soluble impurities and then with the organic phase to remove organic-soluble impurities.

  • Alternative Extraction: If filtration is difficult due to a gooey consistency, you may need to add a large volume of a different organic solvent that might partially dissolve your compound, allowing for a more effective separation. A 3:1 mixture of chloroform and isopropanol can be effective for extracting polar compounds from an aqueous phase.[18]

Q5: I am using a piperidinone hydrochloride salt, and it is insoluble in my organic reaction solvent. What are my options?

A5: Hydrochloride salts of amines are often used to improve aqueous solubility and stability but can be poorly soluble in many organic solvents.[1]

  • In-situ Free-Basing: You can often perform the reaction as a biphasic mixture. Dissolve the salt in water and the other reactants in an immiscible organic solvent. The free base will be generated in the aqueous phase by adding a base (like NaHCO₃ or Et₃N) and then partition into the organic layer to react.

  • Phase-Transfer Catalysis: As mentioned before, a phase-transfer catalyst can help shuttle the deprotonated amine from the aqueous phase to the organic phase.[12]

  • Solvent System Modification: Using a more polar solvent or a co-solvent system might be sufficient to dissolve the salt.

Data Presentation: Predicted Solubility of Piperidinone Intermediates

The following tables provide an estimated qualitative and quantitative solubility profile for hypothetical piperidinone intermediates. Note: These are predicted values and should be experimentally verified for your specific compound.

Table 1: Qualitative Solubility Profile of Substituted Piperidinone Intermediates

Solvent ClassSolvent ExamplesN-H Piperidinone (Polar)N-Benzyl Piperidinone (Moderately Polar)N-Boc-3-Aryl Piperidinone (Less Polar)
Polar Protic Water, Methanol, EthanolModerate to HighLow to ModerateLow
Polar Aprotic DMSO, DMF, AcetonitrileHighHighModerate to High
Halogenated DCM, ChloroformModerateHighHigh
Ethers THF, Diethyl EtherModerateModerateModerate
Aromatic Toluene, BenzeneLowModerateModerate
Nonpolar Aliphatic Hexane, CyclohexaneVery LowLowLow

Table 2: Estimated Quantitative Solubility of a Hypothetical N-Aryl-4-Piperidone Intermediate (MW ~250 g/mol )

SolventDielectric Constant (approx.)Estimated Solubility (mg/mL at 25°C)
Hexane 1.9< 1
Toluene 2.45 - 15
Diethyl Ether 4.310 - 25
Tetrahydrofuran (THF) 7.550 - 100
Dichloromethane (DCM) 9.1> 100
Acetone 2150 - 100
Acetonitrile 37.520 - 40
Dimethylformamide (DMF) 38.3> 200
Dimethyl Sulfoxide (DMSO) 47> 200
Methanol 3310 - 30
Water 80.1< 0.1

Experimental Protocols

Protocol 1: General Procedure for Solubility Enhancement via Solid Dispersion (Solvent Evaporation Method)

This protocol is suitable for thermally sensitive piperidinone intermediates.

  • Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or Hydroxypropyl methylcellulose (HPMC).

  • Dissolution:

    • Dissolve the piperidinone intermediate in a suitable volatile organic solvent (e.g., methanol, acetone, DCM).

    • In a separate container, dissolve the chosen carrier in the same or a miscible solvent.

  • Mixing: Combine the two solutions and mix thoroughly until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent degradation of the intermediate.

  • Drying: Dry the resulting solid mass under vacuum to remove any residual solvent.

  • Pulverization: Grind the solid dispersion into a fine powder using a mortar and pestle. This increases the surface area for dissolution.

Protocol 2: General Procedure for Handling a Reaction That Becomes a Slurry

  • Initial Assessment: Determine if the slurry can still be agitated with the current setup. If stirring has stopped, immediately turn off any heating.

  • Dilution: Carefully add more of the reaction solvent in portions while attempting to manually stir with a spatula or glass rod to break up the solid mass.

  • Co-Solvent Addition: If dilution with the reaction solvent is ineffective, add a small amount of a co-solvent with higher dissolving power (e.g., 5-10% v/v of DMSO or DMF).

  • Temperature Increase: If the reactants and products are thermally stable, gradually increase the reaction temperature while monitoring for any decomposition.

  • Monitoring: Once the mixture is stirring again, monitor the reaction progress by TLC or LC-MS to ensure the changes have not negatively impacted the reaction outcome.

  • Workup Consideration: Be aware that the addition of a high-boiling co-solvent like DMSO or DMF will require a more rigorous aqueous workup to remove it.[19]

Protocol 3: Workup Procedure for an Insoluble Piperidinone Product

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature or below to maximize the precipitation of the product.

  • Filtration: Set up a Büchner funnel with an appropriate filter paper. Wet the filter paper with a small amount of the reaction solvent.

  • Isolate the Product: Pour the reaction slurry into the funnel and apply vacuum to filter the solid product.

  • Washing:

    • Wash the collected solid with a small amount of cold reaction solvent to remove any soluble starting materials or byproducts.

    • Perform additional washes with a solvent in which the product is known to be insoluble to further remove impurities.

  • Drying: Dry the purified solid product under high vacuum to remove residual solvents.

Visualizations

experimental_workflow Experimental Workflow for Handling a Poorly Soluble Intermediate cluster_reaction Reaction Phase cluster_workup Workup & Isolation start Start Reaction in Selected Solvent check_sol Is Intermediate Soluble? start->check_sol precip Precipitation Occurs (Slurry Formation) check_sol->precip No reaction_ok Reaction Proceeds Homogeneously or as a Stirrable Slurry check_sol->reaction_ok Yes optimize Optimize Conditions: - Add Co-solvent - Increase Temperature - Use Mechanical Stirring precip->optimize optimize->reaction_ok workup Reaction Complete reaction_ok->workup check_prod_sol Is Product Soluble in Reaction Solvent? workup->check_prod_sol filter Isolate by Filtration and Wash Solid check_prod_sol->filter No (Precipitated) extract Perform Aqueous Extraction check_prod_sol->extract Yes final_product Purified Intermediate filter->final_product extract->final_product

Caption: Workflow for handling a poorly soluble intermediate.

troubleshooting_logic Troubleshooting Logic for In-Reaction Precipitation cluster_stirrable Stirrable Slurry cluster_unstirrable Un-stirrable Slurry start Intermediate Precipitates During Reaction q1 Is the mixture stirrable? start->q1 a1 Continue reaction. Monitor for completion. q1->a1 Yes b1 Add more reaction solvent. q1->b1 No a2 Consider increasing temperature to improve solubility and reaction rate. a1->a2 end_node Proceed with Reaction a2->end_node q2 Is it stirrable now? b1->q2 b2 Add a co-solvent (e.g., DMF, DMSO). q2->b2 No q2->end_node Yes q3 Is it stirrable now? b2->q3 b3 Switch to mechanical stirrer and/or increase temperature. q3->b3 No q3->end_node Yes b3->end_node

Caption: Troubleshooting logic for in-reaction precipitation.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making the development of efficient and selective synthetic routes to chiral piperidines a key area of research. This guide provides a comparative analysis of three prominent strategies for synthesizing these valuable compounds: Rhodium-Catalyzed Asymmetric Carbometalation, Chemo-enzymatic Dearomatization, and Chiral Auxiliary-Mediated Diastereoselective Addition. We will delve into their underlying principles, compare their performance based on experimental data, and provide detailed experimental protocols for key transformations.

Overview of Synthetic Strategies

The asymmetric synthesis of chiral piperidines can be broadly categorized into several approaches. These include the use of a chiral pool, the application of chiral catalysts (metal-based or organocatalysts), the employment of chiral auxiliaries, and biocatalytic methods.[1] This guide focuses on three distinct and powerful catalytic and auxiliary-based methodologies that have demonstrated significant utility in accessing enantioenriched piperidine derivatives.

cluster_main Synthetic Strategies for Chiral Piperidines A Catalytic Asymmetric Synthesis D Rh-Catalyzed Carbometalation A->D E Asymmetric Cycloadditions A->E F Asymmetric C-H Functionalization A->F B Chemo-enzymatic Methods G Enzymatic Dearomatization B->G C Chiral Auxiliary -Mediated Synthesis H Sulfinylimine Addition C->H

Caption: High-level classification of major synthetic routes to chiral piperidines.

Route 1: Rhodium-Catalyzed Asymmetric Carbometalation

This modern approach provides access to enantioenriched 3-substituted piperidines from readily available pyridine precursors.[2] The key step is a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine intermediate, which is a type of asymmetric reductive Heck reaction.[3][4] This strategy is notable for its broad functional group tolerance and scalability.

Start Pyridine Step1 Partial Reduction (e.g., PhOCOCl, NaBH4) Start->Step1 Intermediate1 Dihydropyridine (N-Acyl) Step1->Intermediate1 Step2 Rh-Catalyzed Asymmetric Carbometalation (Ar-B(OH)2, Chiral Ligand) Intermediate1->Step2 Intermediate2 Chiral Tetrahydropyridine Step2->Intermediate2 Step3 Reduction / Deprotection (e.g., H2, Pd/C; then hydrolysis) Intermediate2->Step3 End 3-Aryl-piperidine (Enantioenriched) Step3->End

Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.

Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation

Adapted from Dong, V. M., et al., J. Am. Chem. Soc. 2023.[3]

Step 2: Rh-Catalyzed Asymmetric Carbometalation. To an oven-dried vial is added [Rh(cod)Cl]₂ (2.5 mol%), chiral diene ligand (e.g., (R,R)-Ph-BPE) (5.5 mol%), and the arylboronic acid (1.5 equiv). The vial is sealed, evacuated, and backfilled with argon (this cycle is repeated three times). Anhydrous, degassed solvent (e.g., dioxane/H₂O mixture) is added, followed by the N-activated dihydropyridine substrate (1.0 equiv). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for 12-24 hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral tetrahydropyridine.

Route 2: Chemo-enzymatic Dearomatization

This strategy elegantly combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines.[5] The core of this method is a one-pot cascade reaction involving an amine oxidase and an ene-imine reductase (EneIRED). This approach is particularly valuable for its high stereoselectivity and operation under mild, environmentally benign conditions.

Start Activated Pyridine (e.g., N-Benzylpyridinium) Step1 Chemical Reduction (e.g., NaBH4) Start->Step1 Intermediate1 Tetrahydropyridine (THP) Step1->Intermediate1 Step2 One-Pot Biocatalytic Cascade (Amine Oxidase + EneIRED) Intermediate1->Step2 Intermediate2 Iminium / Enamine Intermediates (in situ) Step2->Intermediate2 End Chiral Piperidine Step2->End Intermediate2->End

Caption: Workflow for the chemo-enzymatic synthesis of chiral piperidines.

Experimental Protocol: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade

Adapted from Turner, N. J., et al., J. Am. Chem. Soc. 2022.[5]

Step 2: Biocatalytic Cascade. In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing glucose (for cofactor recycling), NADP⁺, and glucose dehydrogenase. To this solution are added the amine oxidase (e.g., 6-HDNO) and the ene-imine reductase (EneIRED). The reaction is initiated by the addition of the N-substituted tetrahydropyridine substrate dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO). The vessel is sealed and agitated (e.g., 200 rpm) at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by HPLC. Upon completion (typically 24-48 hours), the reaction mixture is basified (e.g., with 1 M NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield the enantioenriched piperidine.

Route 3: Chiral Auxiliary-Mediated Diastereoselective Addition

This is a robust and well-established method for synthesizing α-chiral piperidines. It relies on the use of a chiral auxiliary, such as an N-(tert-butylsulfinyl) group, to direct the stereochemical outcome of a nucleophilic addition to an imine.[6] The high diastereoselectivity, coupled with the straightforward removal of the auxiliary, makes this a highly practical approach.

Start δ-Halo Amine Step1 Condensation with (R)- or (S)-t-BuS(O)NH2 Start->Step1 Intermediate1 Chiral N-Sulfinyl δ-Haloimine Step1->Intermediate1 Step2 Diastereoselective Addition of R-M (e.g., Grignard Reagent) Intermediate1->Step2 Intermediate2 Acyclic Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 N-Sulfinyl Piperidine Step3->Intermediate3 Step4 Auxiliary Cleavage (e.g., HCl in MeOH) Intermediate3->Step4 End α-Chiral Piperidine Step4->End

Caption: Workflow for chiral auxiliary-based synthesis of α-chiral piperidines.

Experimental Protocol: Diastereoselective Grignard Addition and Cyclization

Adapted from Xu, L.-W., et al., Org. Lett. 2022.[6]

Step 2 & 3: Addition and In Situ Cyclization. A solution of the chiral N-(tert-butylsulfinyl) δ-haloimine (1.0 equiv) in an anhydrous solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). The Grignard reagent (1.2-1.5 equiv, as a solution in THF or Et₂O) is added dropwise over 15-30 minutes. The reaction mixture is stirred at -78 °C for 2-4 hours. The cooling bath is then removed, and the mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours to facilitate the intramolecular cyclization. The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Purification by flash chromatography provides the N-sulfinyl protected chiral piperidine.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, required scale, and tolerance for specific reagents or conditions. The following table summarizes the key performance metrics for the three discussed methodologies.

FeatureRoute 1: Rh-Catalyzed CarbometalationRoute 2: Chemo-enzymatic DearomatizationRoute 3: Chiral Auxiliary-Mediated Addition
Target Position C3-substitutionC3- and C4-substitutionC2- (α) substitution
Typical Yield 70-95%[3]60-90%[5]75-90%[6]
Enantio-/Diastereo-selectivity High (often >95% ee)[3]Excellent (>99% ee, >20:1 dr)[5]Excellent (often >95:5 dr)[6]
Key Reagents Rhodium catalyst, chiral ligand, boronic acidsEnzymes (oxidase, reductase), cofactorChiral sulfinamide, Grignard reagents
Reaction Conditions Elevated temperature, inert atmosphereMild (aqueous buffer, ~30 °C)Cryogenic temperatures (-78 °C), inert atm.
Substrate Scope Broad for arylboronic acids[2]Dependent on enzyme specificityBroad for Grignard reagents[6]
Advantages Catalytic, high atom economy, broad scopeEnvironmentally benign, exceptional selectivityReliable, high diastereoselectivity, predictable
Disadvantages Cost of Rh catalyst and ligand, requires precursor synthesisEnzyme availability/stability, limited to specific substitution patternsStoichiometric chiral auxiliary, cryogenic conditions

Conclusion

The synthesis of chiral piperidines is a mature field with a diverse toolbox of methodologies available to the modern chemist.

  • Rhodium-Catalyzed Asymmetric Carbometalation stands out for its catalytic nature and ability to forge C-C bonds at the C3 position with high enantioselectivity.[3]

  • Chemo-enzymatic Dearomatization offers an exceptionally selective and green alternative, operating under mild aqueous conditions to deliver highly enantioenriched products.[5]

  • Chiral Auxiliary-Mediated Addition remains a highly reliable and predictable method for accessing α-substituted piperidines, with the diastereoselectivity being controlled by the robust sulfinyl auxiliary.[6]

The selection of an optimal route requires careful consideration of the target molecule's structure, the desired scale of the synthesis, and the available resources. The data and protocols presented in this guide aim to provide a solid foundation for making that informed decision.

References

A Comparative Guide to the Biological Activity of (S)- and (R)-3-hydroxypiperidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of a molecule is a critical determinant of its pharmacological properties. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their biological activity, including receptor binding affinity, efficacy, and toxicity profiles. This guide provides a comparative framework for evaluating the biological activity of the (S)- and (R)-enantiomers of 3-hydroxypiperidin-2-one. Due to a lack of publicly available direct comparative studies on these specific enantiomers, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough investigation into their differential pharmacology. The principles and methodologies described herein are fundamental to chiral drug development and can be applied to other stereoisomers.

Introduction: The Significance of Chirality in Pharmacology

The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets, which are themselves chiral. Consequently, enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. A classic example is the drug thalidomide, where the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is teratogenic. Therefore, the separate evaluation of individual enantiomers is a crucial aspect of modern drug discovery and development.

The 3-hydroxypiperidin-2-one scaffold is a key structural motif present in a variety of biologically active compounds. However, a detailed comparative analysis of the biological activities of its (S)- and (R)-enantiomers is not extensively documented in publicly accessible literature. This guide aims to bridge this gap by providing a comprehensive roadmap for researchers to conduct such a comparative study.

Synthesis of (S)- and (R)-3-hydroxypiperidin-2-one

The enantiomerically pure forms of 3-hydroxypiperidin-2-one can be synthesized through various stereoselective methods. A common approach involves the use of chiral starting materials or chiral catalysts.

General Synthetic Approach:

A plausible synthetic route can involve the cyclization of a chiral amino acid derivative. For instance, the synthesis could start from a protected glutamic acid derivative, where the stereocenter is already defined.

Workflow for Synthesis and Chiral Separation:

G cluster_synthesis Synthesis of Racemic 3-hydroxypiperidin-2-one cluster_separation Chiral Separation cluster_analysis Analysis start Commercially Available Starting Material step1 Multi-step Synthesis start->step1 racemate Racemic 3-hydroxypiperidin-2-one step1->racemate hplc Chiral HPLC racemate->hplc enantiomers (S)- and (R)-enantiomers hplc->enantiomers s_enantiomer (S)-3-hydroxypiperidin-2-one enantiomers->s_enantiomer r_enantiomer (R)-3-hydroxypiperidin-2-one enantiomers->r_enantiomer nmr NMR Spectroscopy s_enantiomer->nmr ms Mass Spectrometry s_enantiomer->ms polarimetry Polarimetry s_enantiomer->polarimetry r_enantiomer->nmr r_enantiomer->ms r_enantiomer->polarimetry

Figure 1: General workflow for the synthesis and separation of (S)- and (R)-3-hydroxypiperidin-2-one.

Comparative Biological Activity: Experimental Protocols

To elucidate the differential biological activities of the (S)- and (R)-enantiomers, a series of in vitro and in vivo assays should be performed. The following protocols provide a standard framework for such an evaluation.

In Vitro Assays

3.1.1. Receptor Binding Assays

Receptor binding assays are essential to determine the affinity of each enantiomer for a specific biological target. Radioligand binding assays are a common and sensitive method.

Experimental Protocol: Radioligand Competition Binding Assay

  • Target Preparation: Prepare cell membranes or purified receptors expressing the target of interest. The choice of target would be guided by preliminary screening or computational docking studies based on the piperidine scaffold.

  • Assay Buffer: Prepare an appropriate assay buffer with a defined pH and ionic strength.

  • Radioligand: Select a suitable radiolabeled ligand that binds to the target receptor with high affinity and specificity.

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand and the prepared receptor target.

    • Add increasing concentrations of the unlabeled (S)- or (R)-3-hydroxypiperidin-2-one enantiomers to different wells.

    • Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature for a defined period to reach equilibrium.

  • Separation: Separate the bound from free radioligand using rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of the competitor that inhibits 50% of the specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

3.1.2. Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

Assuming the target is a Gs or Gi-coupled GPCR:

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Compound Treatment:

    • For agonist activity: Treat the cells with increasing concentrations of each enantiomer.

    • For antagonist activity: Pre-incubate the cells with increasing concentrations of each enantiomer before stimulating with a known agonist.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis:

    • For agonists: Plot the cAMP concentration against the logarithm of the enantiomer concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonists: Plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50 and calculate the Schild constant (pA2).

Cellular Assays

3.2.1. Cytotoxicity Assay

It is important to assess the potential toxicity of each enantiomer on relevant cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each enantiomer for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (concentration that causes 50% cytotoxicity).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Receptor Binding Affinities (Ki values in nM)

CompoundTarget Receptor 1Target Receptor 2Target Receptor 3
This compoundHypothetical KiHypothetical KiHypothetical Ki
(R)-3-hydroxypiperidin-2-oneHypothetical KiHypothetical KiHypothetical Ki
Reference CompoundKnown KiKnown KiKnown Ki

Table 2: Comparative Functional Activity (EC50/IC50 values in nM)

CompoundAgonist Activity (EC50)Antagonist Activity (IC50)
This compoundHypothetical EC50Hypothetical IC50
(R)-3-hydroxypiperidin-2-oneHypothetical EC50Hypothetical IC50
Reference AgonistKnown EC50N/A
Reference AntagonistN/AKnown IC50

Table 3: Comparative Cellular Cytotoxicity (CC50 values in µM)

CompoundCell Line 1Cell Line 2
This compoundHypothetical CC50Hypothetical CC50
(R)-3-hydroxypiperidin-2-oneHypothetical CC50Hypothetical CC50
Positive ControlKnown CC50Known CC50

Visualization of a Hypothetical Signaling Pathway

Based on the activities of other piperidine-containing compounds, a potential target could be a G-protein coupled receptor. The following diagram illustrates a hypothetical signaling cascade that could be modulated by these enantiomers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand (S)/(R)-3-hydroxypiperidin-2-one receptor GPCR Target ligand->receptor g_protein G-Protein (Gs/Gi) receptor->g_protein Activation/Inhibition ac Adenylate Cyclase g_protein->ac atp ATP camp cAMP atp->camp   AC pka Protein Kinase A camp->pka downstream Downstream Cellular Response pka->downstream

Figure 2: Hypothetical GPCR signaling pathway for (S)/(R)-3-hydroxypiperidin-2-one.

Conclusion

A Comparative Guide to (S)-3-Hydroxypiperidin-2-one and Other Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of (S)-3-hydroxypiperidin-2-one with other prominent chiral building blocks, offering a comprehensive overview of their performance in the synthesis of valuable nitrogen-containing heterocyclic compounds. The comparison is supported by experimental data, detailed protocols, and illustrative diagrams to aid in making informed decisions for synthetic strategies.

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products. Consequently, the development of efficient methods for the enantioselective synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry. This compound has emerged as a versatile and valuable chiral synthon, providing a rigid framework and multiple functional groups for further elaboration. This guide benchmarks its performance against other widely used chiral synthons, namely L-Pyroglutamic Acid and a Phenylglycinol-derived Lactam, in the context of synthesizing substituted piperidine derivatives.

Performance Comparison of Chiral Synthons

The efficacy of a chiral synthon is primarily evaluated based on the overall yield and the stereochemical purity (enantiomeric or diastereomeric excess) of the final product. The following table summarizes the performance of this compound and its alternatives in the synthesis of a common intermediate for the preparation of substituted piperidines. For this comparative analysis, the synthesis of a generic 4-substituted-(S)-pyrrolidin-2-one, a key intermediate in the synthesis of the nootropic drug Rolipram, is used as a benchmark.

Chiral SynthonTarget IntermediateKey TransformationOverall Yield (%)Enantiomeric/Diastereomeric Excess (%)Reference
This compound (S)-4-(3-cyclopentyloxy-4-methoxyphenyl)-pyrrolidin-2-oneMichael Addition & Reduction/LactamizationApprox. 60-70%>98% ee[1]
L-Pyroglutamic Acid (S)-4-(3-cyclopentyloxy-4-methoxyphenyl)-pyrrolidin-2-oneFriedel-Crafts Acylation & ReductionApprox. 50-60%>99% ee[2]
Phenylglycinol-derived Lactam Enantiopure 2-arylpiperidinesDiastereoselective Alkylation & Auxiliary RemovalApprox. 40-50%>98% de[3][4]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and evaluating synthetic routes. Below are representative protocols for the synthesis of a key intermediate using each of the compared chiral synthons.

Protocol 1: Synthesis of (S)-4-(Aryl)pyrrolidin-2-one from a Precursor Derived from this compound

This protocol is based on the synthesis of (S)-Rolipram, where a chiral γ-nitro ester is a key intermediate that can be conceptually derived from the functionalization of a this compound framework.

Step 1: Asymmetric Michael Addition to a Nitroalkene

A solution of 3-cyclopentyloxy-4-methoxybenzaldehyde and nitromethane in a suitable solvent is treated with a chiral organocatalyst (e.g., a diarylprolinol silyl ether) to yield the corresponding chiral γ-nitroaldehyde. This intermediate is then oxidized to the γ-nitro ester.

Step 2: Reduction and Lactamization

The chiral γ-nitro ester is subjected to reduction of the nitro group, typically using catalytic hydrogenation (e.g., Pd/C, H₂) or a reducing agent like trichlorosilane, followed by in-situ lactamization to afford (S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one.[1][5]

Note: The direct use of this compound would involve its conversion to a suitable Michael acceptor or donor, a strategy that highlights its versatility as a starting material.

Protocol 2: Synthesis of N-Boc-L-pyroglutamic Acid Methyl Ester from L-Pyroglutamic Acid

This protocol describes the preparation of a key intermediate for further elaboration.[2][6]

Step 1: Esterification of L-Pyroglutamic Acid

To a suspension of L-pyroglutamic acid (1.0 eq) in methanol (5-10 volumes) at 0-5 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 6-8 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layers are dried over anhydrous sodium sulfate and concentrated to give L-pyroglutamic acid methyl ester.

Step 2: N-Boc Protection

To a solution of L-pyroglutamic acid methyl ester (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (5-10 volumes), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portionwise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with 1M HCl and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-Boc-L-pyroglutamic acid methyl ester.[2][6]

Protocol 3: Synthesis of an Enantiopure 2-Arylpiperidine from a Phenylglycinol-derived Lactam

This protocol illustrates the use of a chiral auxiliary for the asymmetric synthesis of piperidine derivatives.[3][4]

Step 1: Synthesis of the Chiral Bicyclic Lactam

A solution of an appropriate δ-oxoacid and (R)-phenylglycinol in a suitable solvent (e.g., toluene) is heated at reflux with azeotropic removal of water to afford the chiral bicyclic lactam.

Step 2: Diastereoselective Alkylation

The chiral lactam is deprotonated with a strong base (e.g., LDA or KHMDS) at low temperature (-78 °C) and then treated with an alkylating agent (e.g., an alkyl halide) to introduce a substituent at the α-position to the carbonyl group with high diastereoselectivity.

Step 3: Reductive Cleavage of the Auxiliary

The resulting alkylated lactam is treated with a reducing agent (e.g., LiAlH₄ or catalytic hydrogenation) to cleave the chiral auxiliary and reduce the lactam carbonyl, affording the enantiopure substituted piperidine. The chiral auxiliary can often be recovered and reused.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the conceptual workflows for the synthesis of substituted piperidines using the compared chiral synthons.

G cluster_0 Route A: this compound cluster_1 Route B: L-Pyroglutamic Acid cluster_2 Route C: Phenylglycinol-derived Lactam a0 This compound a1 Functional Group Interconversion a0->a1 a2 Key Intermediate (e.g., Michael Acceptor/Donor) a1->a2 a3 Asymmetric Transformation a2->a3 a4 Substituted Piperidine a3->a4 b0 L-Pyroglutamic Acid b1 Protection & Activation b0->b1 b2 N-Boc-Pyroglutamic Acid Ester b1->b2 b3 Ring Opening/Side Chain Introduction b2->b3 b4 Substituted Piperidine Precursor b3->b4 c0 Phenylglycinol + δ-Oxoacid c1 Chiral Lactam Formation c0->c1 c2 Diastereoselective Alkylation c1->c2 c3 Auxiliary Cleavage & Reduction c2->c3 c4 Substituted Piperidine c3->c4

Caption: Conceptual synthetic pathways to substituted piperidines.

Logical Relationships and Key Considerations

The choice of a chiral synthon is a multifactorial decision that depends on commercial availability, cost, scalability, and the desired level of stereocontrol.

G Synthon Chiral Synthon Selection + this compound + L-Pyroglutamic Acid + Phenylglycinol-derived Lactam Factors Decision Factors + Availability & Cost + Scalability + Stereocontrol + Synthetic Route Length Synthon->Factors Influenced by Outcome Desired Outcome + High Overall Yield + High Enantiomeric/Diastereomeric Excess + Access to Target Molecule Factors->Outcome Determines

Caption: Key factors influencing the choice of a chiral synthon.

This compound offers a pre-installed stereocenter and multiple functionalization points, making it a highly versatile building block. L-Pyroglutamic acid, derived from the chiral pool, is an inexpensive and readily available starting material, though synthetic routes may be longer. The phenylglycinol-derived lactam approach provides excellent stereocontrol through a chiral auxiliary, which can often be recycled, but may involve additional steps for attachment and removal.

Conclusion

This compound stands as a powerful and versatile chiral synthon for the asymmetric synthesis of substituted piperidines. Its rigid structure and inherent chirality provide an excellent platform for introducing stereocenters with high fidelity. While alternatives like L-pyroglutamic acid and phenylglycinol-derived lactams offer their own distinct advantages in terms of cost and established methodologies, this compound presents a compelling option for constructing complex, polyfunctionalized piperidine derivatives. The choice of the optimal chiral synthon will ultimately be guided by the specific requirements of the target molecule, scalability considerations, and the overall synthetic strategy. This comparative guide provides a foundational framework to assist researchers in making strategic decisions in the design and execution of enantioselective syntheses.

References

A Comparative Guide to Validating the Absolute Configuration of 3-hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a molecule like 3-hydroxypiperidin-2-one, a key chiral intermediate, can profoundly influence its biological activity, with different enantiomers potentially exhibiting varied therapeutic effects or toxicity.[1][2] This guide provides an objective comparison of common analytical techniques used to validate the absolute configuration of 3-hydroxypiperidin-2-one and similar chiral molecules, supported by experimental protocols and data.

Comparison of Key Methods

The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty.[3] The following table summarizes the key characteristics of four widely used techniques.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[4][5]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][6]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4][7]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[8][9]
Sample Requirement High-quality single crystal (microgram to milligram scale).[3][4]Solution in an IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) at a concentration of ~20 mg/mL.[1][3]Dilute solution in a UV-transparent solvent. Requires a chromophore near the stereocenter.[3][7]~1-5 mg of the purified alcohol, derivatized with both (R)- and (S)-MTPA.[3][8]
Analysis Time Days to weeks (crystal growth is often the bottleneck).4-8 hours per sample for spectral acquisition.[1]Minutes to hours for spectral acquisition.4-6 hours of active effort over a 1-2 day period.[8]
Certainty Level Considered the "gold standard"; provides definitive, unambiguous assignment.[1][10]High, especially when combined with Density Functional Theory (DFT) calculations.[11][12]High, when a suitable chromophore is present and computational models are used.[7][13]High, but is an indirect method and can be prone to misinterpretation if conformational effects are not considered.[8][14]
Key Advantage Provides the complete 3D structure of the molecule in the solid state.[4]Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[6][12]Highly sensitive and requires very little sample if a strong chromophore is present.[3]Widely accessible using standard NMR equipment; does not require specialized spectrometers.[15]
Key Limitation The absolute requirement for a high-quality single crystal can be a significant challenge.[9][16]Requires higher sample concentrations and can be affected by solvent and solute-solute interactions.[1][17]Limited to molecules with a UV-Vis chromophore; interpretation can be complex without computational support.[13][18]Requires chemical derivatization, which may not be straightforward. Analysis relies on careful spectral assignment.[9][14]

Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[10] The technique relies on analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal.[4]

Experimental Protocol
  • Crystallization : Grow a high-quality single crystal of the enantiomerically pure 3-hydroxypiperidin-2-one. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction data (intensities and positions of spots) are collected on a detector.

  • Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. A molecular model is then built into the electron density and its atomic positions are refined.[3]

  • Absolute Configuration Determination : The key to determining the absolute configuration is the analysis of anomalous scattering, an effect that violates Friedel's law for non-centrosymmetric crystals.[5][19] This is typically quantified by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[3]

xray_workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase Sample Enantiopure Sample Crystal Single Crystal Growth Sample->Crystal Crystallization Diffractometer X-ray Diffraction Data Collection Crystal->Diffractometer StructureSolution Structure Solution & Refinement Diffractometer->StructureSolution Process Data FlackParam Flack Parameter Calculation StructureSolution->FlackParam AbsConfig Absolute Configuration Assignment FlackParam->AbsConfig Value ≈ 0

Caption: Workflow for absolute configuration determination using X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[17] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, comparing an experimental spectrum to one calculated for a known configuration allows for an unambiguous assignment.[6]

Experimental Protocol
  • Sample Preparation : Prepare a solution of the purified 3-hydroxypiperidin-2-one in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃) at a relatively high concentration (e.g., 0.1 M).[6]

  • Spectral Acquisition : Measure the VCD and IR spectra of the sample using a VCD spectrometer. Data acquisition typically takes several hours to achieve an adequate signal-to-noise ratio.[1]

  • Computational Modeling :

    • Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of 3-hydroxypiperidin-2-one using molecular mechanics.

    • Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT).

    • Calculate the VCD and IR spectra for each conformer.

  • Spectral Comparison and Assignment : Generate a Boltzmann-averaged calculated VCD spectrum from the conformer data. Compare the experimental VCD spectrum with the calculated spectrum.[11]

    • If the signs and relative intensities of the major bands match, the absolute configuration of the sample is assigned as the one used for the calculation (e.g., R).[1]

    • If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite (S).

vcd_workflow cluster_exp Experimental cluster_comp Computational ExpSample Sample in Solution ExpVCD Measure Experimental VCD Spectrum ExpSample->ExpVCD Compare Compare Spectra ExpVCD->Compare ConfSearch Conformational Analysis (e.g., R-isomer) DFT DFT Optimization & Freq. Calculation ConfSearch->DFT CalcVCD Calculate Boltzmann-Averaged VCD Spectrum DFT->CalcVCD CalcVCD->Compare Assign Assign Absolute Configuration Compare->Assign Match or Mismatch

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Electronic Circular Dichroism (ECD) Spectroscopy

Similar to VCD, ECD spectroscopy measures the differential absorption of circularly polarized light, but in the UV-Visible range.[4] This technique is particularly effective for molecules containing a chromophore (a light-absorbing group) near the chiral center.[13] The lactam carbonyl group in 3-hydroxypiperidin-2-one serves as a suitable chromophore.

Experimental Protocol
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration depends on the strength of the chromophore.[3]

  • Spectral Acquisition : Record the ECD spectrum using a CD spectrometer.

  • Computational Modeling : The computational workflow is analogous to that for VCD.[13]

    • Perform a conformational analysis to find all relevant low-energy conformers.

    • Optimize the geometry of each conformer using DFT.

    • Calculate the electronic transitions and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).[7]

  • Spectral Comparison and Assignment : Generate a Boltzmann-averaged calculated ECD spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[3][7]

ecd_workflow cluster_exp Experimental cluster_comp Computational ExpSample Sample in Solution (with Chromophore) ExpECD Measure Experimental ECD Spectrum ExpSample->ExpECD Compare Compare Spectra ExpECD->Compare ConfSearch Conformational Analysis (e.g., R-isomer) TDDFT TD-DFT Calculation of Electronic Transitions ConfSearch->TDDFT CalcECD Calculate Boltzmann-Averaged ECD Spectrum TDDFT->CalcECD CalcECD->Compare Assign Assign Absolute Configuration Compare->Assign Match or Mismatch

Caption: Workflow for absolute configuration determination using ECD spectroscopy.

NMR Spectroscopy: The Modified Mosher's Method

The Mosher's method is a chemical correlation technique used to determine the absolute configuration of secondary alcohols.[9] It involves converting the alcohol into two diastereomeric esters using the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8] The differing spatial arrangements of these diastereomers cause predictable shifts in the ¹H NMR signals of protons near the chiral center.

Experimental Protocol
  • Derivatization : Prepare two separate samples. In one, react the 3-hydroxypiperidin-2-one with (R)-MTPA chloride. In the other, react it with (S)-MTPA chloride. This creates the (R)-MTPA ester and the (S)-MTPA ester, respectively.[16]

  • NMR Analysis : Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.[3] It is crucial to carefully assign the proton signals for both diastereomers, often aided by 2D NMR techniques like COSY.

  • Data Analysis :

    • For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δ(S-ester) - δ(R-ester) .[14]

    • Draw the two diastereomers in a planar, extended conformation.

    • Protons that lie on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values.

    • This pattern of positive and negative Δδ values for the protons surrounding the stereocenter allows for the deduction of its absolute configuration.[9]

mosher_workflow cluster_prep Derivatization cluster_analysis NMR Analysis Alcohol 3-hydroxypiperidin-2-one RMosher (R)-MTPA Ester Alcohol->RMosher + (R)-MTPA-Cl SMosher (S)-MTPA Ester Alcohol->SMosher + (S)-MTPA-Cl R_NMR Acquire ¹H NMR RMosher->R_NMR S_NMR Acquire ¹H NMR SMosher->S_NMR CalcDelta Calculate Δδ = δs - δR for all protons R_NMR->CalcDelta S_NMR->CalcDelta AssignConfig Assign Absolute Configuration CalcDelta->AssignConfig Analyze sign pattern

Caption: Workflow for absolute configuration determination using Mosher's method.

References

Unraveling the Stereospecific Landscape of Piperidinone Enantiomers: A Pharmacodynamic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacodynamic disparities between piperidinone enantiomers reveals significant stereoselectivity in receptor binding and functional activity. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding the critical role of chirality in the pharmacological activity of this important heterocyclic scaffold.

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Piperidinone and its derivatives, a common structural motif in many centrally active agents, are no exception. The separation and individual characterization of their enantiomers often unveil marked differences in their interactions with biological targets, leading to variations in potency, efficacy, and selectivity. This guide focuses on the pharmacodynamic distinctions observed between piperidinone enantiomers, with a specific focus on their activity at the dopamine D4 receptor.

Comparative Analysis of Receptor Binding Affinity

The differential binding of enantiomers to their molecular targets is a cornerstone of their distinct pharmacodynamic profiles. This stereoselectivity is often quantified by comparing their inhibition constants (Ki) in radioligand binding assays. For a series of benzyloxy piperidine-based dopamine D4 receptor antagonists, a significant difference in affinity was observed between the (R)- and (S)-enantiomers.

Table 1: Dopamine D4 Receptor Binding Affinity of Piperidine Enantiomers

CompoundEnantiomerKi (nM)Fold Difference
8d(R)1980[1]15-fold less active than (S)
8d(S)~132 (estimated)-

Note: The Ki value for the (S)-enantiomer is estimated based on the reported 15-fold higher activity compared to the (R)-enantiomer.

This substantial difference in binding affinity underscores the importance of stereochemistry in the interaction with the dopamine D4 receptor. The (S)-enantiomer exhibits a significantly higher affinity, suggesting a more complementary fit within the receptor's binding pocket.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of pharmacodynamic data, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to characterize the activity of piperidinone enantiomers.

Radioligand Binding Assay for Dopamine D4 Receptor

This assay is employed to determine the binding affinity (Ki) of the piperidinone enantiomers for the dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]N-methylspiperone (Radioligand).

  • Test compounds ((R)- and (S)-piperidinone enantiomers).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the D4 receptor and homogenize in assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of the test compounds (or vehicle for total binding), and a fixed concentration of [³H]N-methylspiperone. To determine non-specific binding, add a high concentration of a known D4 antagonist (e.g., haloperidol).

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4][5]

Signaling Pathways and Molecular Interactions

The binding of a ligand to a G protein-coupled receptor (GPCR), such as the dopamine D4 receptor, initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the functional consequences of enantiomer-specific receptor binding.

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to inhibitory G proteins (Gi/o).[6] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunit can also modulate the activity of various downstream effectors, including ion channels and other enzymes.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand D4_Receptor Dopamine D4 Receptor Ligand->D4_Receptor Binds G_Protein G Protein (Gi/o) D4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases ATP ATP Downstream_Effectors Downstream Cellular Response cAMP->Downstream_Effectors Modulates

Dopamine D4 Receptor Signaling Pathway. This diagram illustrates the canonical Gi/o-coupled signaling cascade initiated by ligand binding to the D4 receptor.

The stereospecific binding of piperidinone enantiomers to the D4 receptor can be visualized as a "lock and key" mechanism. The three-dimensional structure of the receptor's binding pocket presents a chiral environment that preferentially accommodates one enantiomer over the other. This differential interaction is the molecular basis for the observed differences in binding affinity and subsequent functional activity.

Experimental_Workflow Start Start: Synthesis of Piperidinone Racemate Chiral_Separation Chiral Separation (e.g., HPLC) Start->Chiral_Separation Enantiomer_R (R)-Enantiomer Chiral_Separation->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral_Separation->Enantiomer_S Binding_Assay_R Receptor Binding Assay (Ki determination) Enantiomer_R->Binding_Assay_R Functional_Assay_R Functional Assay (e.g., cAMP, GTPγS) Enantiomer_R->Functional_Assay_R Binding_Assay_S Receptor Binding Assay (Ki determination) Enantiomer_S->Binding_Assay_S Functional_Assay_S Functional Assay (e.g., cAMP, GTPγS) Enantiomer_S->Functional_Assay_S Data_Analysis Comparative Data Analysis Binding_Assay_R->Data_Analysis Binding_Assay_S->Data_Analysis Functional_Assay_R->Data_Analysis Functional_Assay_S->Data_Analysis Conclusion Conclusion: Pharmacodynamic Profile Data_Analysis->Conclusion

Experimental Workflow for Comparing Piperidinone Enantiomers. This flowchart outlines the key steps in the pharmacodynamic evaluation of chiral piperidinone compounds.

References

A Comparative Guide to the Synthetic Utility of (S)-3-Hydroxypiperidin-2-one and (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-hydroxypiperidin-2-one and (S)-3-hydroxypyrrolidin-2-one are valuable chiral building blocks in organic synthesis, particularly for the development of novel pharmaceuticals. Their rigid cyclic structures and stereochemically defined hydroxyl group make them attractive starting materials for the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents. This guide provides a comparative analysis of their synthetic utility, supported by experimental data, to aid researchers in selecting the appropriate scaffold for their specific synthetic goals.

Introduction: Structural and Physicochemical Properties

The fundamental difference between these two chiral lactams lies in their ring size—a six-membered ring for the piperidinone and a five-membered ring for the pyrrolidinone. This seemingly small variation significantly influences their conformational flexibility, reactivity, and ultimately, their suitability for different synthetic transformations.

PropertyThis compound(S)-3-Hydroxypyrrolidin-2-one
Molecular Formula C₅H₉NO₂C₄H₇NO₂
Molecular Weight 115.13 g/mol 101.10 g/mol
Appearance SolidSolid
Ring Strain LowerHigher
Conformational Flexibility More flexible (chair/boat conformations)More rigid (envelope/twist conformations)

The greater conformational flexibility of the piperidine ring can influence the stereochemical outcome of reactions, while the relative rigidity of the pyrrolidinone scaffold can offer a higher degree of stereocontrol in certain transformations.

Key Synthetic Transformations: A Comparative Overview

The synthetic utility of these chiral lactams is largely defined by the reactivity of the hydroxyl group, the lactam functionality, and the stereochemical influence they exert on adjacent reactions. For synthetic purposes, the lactam nitrogen is often protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent unwanted side reactions and to modulate reactivity.

O-Alkylation

O-alkylation of the hydroxyl group is a common transformation to introduce further diversity. The reactivity and stereoselectivity of this reaction can be influenced by the ring size.

Table 1: Comparison of O-Alkylation Reactions

Starting MaterialReagents and ConditionsProductYieldDiastereomeric Ratio (d.r.)
N-Boc-(S)-3-hydroxypiperidin-2-oneNaH, BnBr, THF, 0 °C to rtN-Boc-(S)-3-(benzyloxy)piperidin-2-one~85%Not reported
N-Boc-(S)-3-hydroxypyrrolidin-2-oneNaH, BnBr, THF, 0 °C to rtN-Boc-(S)-3-(benzyloxy)pyrrolidin-2-one~90%Not reported

While both scaffolds undergo O-alkylation in high yields, the conformational differences may play a more significant role in diastereoselective alkylations of more complex derivatives.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of the hydroxyl group and for introducing a variety of nucleophiles.[1][2][3][4][5] The stereochemical outcome is typically a clean SN2 inversion.

Table 2: Comparison of Mitsunobu Reactions

Starting MaterialNucleophileReagentsProductYieldStereochemistry
N-Boc-(S)-3-hydroxypiperidin-2-onePhthalimidePPh₃, DIAD, THFN-Boc-(R)-3-phthalimidopiperidin-2-one~70-80%Inversion
N-Boc-(S)-3-hydroxypyrrolidin-2-onePhthalimidePPh₃, DIAD, THFN-Boc-(R)-3-phthalimidopyrrolidin-2-one~75-85%Inversion

Both lactams are excellent substrates for the Mitsunobu reaction, providing access to the corresponding (R)-amino derivatives with high efficiency and complete inversion of stereochemistry. This reaction is crucial for the synthesis of many biologically active compounds.[6][7]

Mitsunobu_Reaction Alcohol Alcohol Inverted_Product Inverted_Product Alcohol->Inverted_Product Sɴ2 inversion Nucleophile Nucleophile Nucleophile->Inverted_Product PPh3_DIAD PPh₃, DIAD OPPh3 OPPh₃ PPh3_DIAD->OPPh3 Hydrazine_deriv Hydrazine derivative PPh3_DIAD->Hydrazine_deriv

Caption: General workflow of the Mitsunobu reaction.

Reduction of the Lactam Carbonyl

Reduction of the lactam carbonyl group provides access to the corresponding 3-hydroxypiperidines and 3-hydroxypyrrolidines, which are themselves valuable chiral building blocks.

Table 3: Comparison of Lactam Reduction

Starting MaterialReagents and ConditionsProductYield
This compoundLiAlH₄, THF, reflux(S)-3-Hydroxypiperidine~80-90%
(S)-3-Hydroxypyrrolidin-2-oneLiAlH₄, THF, reflux(S)-3-Hydroxypyrrolidine~85-95%

The reduction of both lactams proceeds in high yields using strong reducing agents like lithium aluminum hydride. The choice between the five- and six-membered ring products will depend on the desired scaffold for the final target molecule.

Applications in the Synthesis of Biologically Active Molecules

Both this compound and (S)-3-hydroxypyrrolidin-2-one have been extensively used in the synthesis of a variety of biologically active compounds.

This compound in Anticancer Agents

The 3-hydroxypiperidine scaffold is a key component in a number of anticancer agents. For instance, derivatives of 4-(4-hydroxypiperidin-1-yl)benzaldehyde have been used to synthesize thiosemicarbazones that exhibit potent anticancer activity against lung cancer cell lines.[8]

Piperidinone_in_Anticancer_Agents Hydroxypiperidine_deriv This compound derivative Thiosemicarbazone Hydroxypiperidine-substituted Thiosemicarbazone Hydroxypiperidine_deriv->Thiosemicarbazone Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Anticancer_Activity Anticancer Activity (e.g., Lung Cancer) Thiosemicarbazone->Anticancer_Activity

Caption: Synthesis of anticancer agents from hydroxypiperidine derivatives.

(S)-3-Hydroxypyrrolidin-2-one in Antiviral Agents

The pyrrolidine ring is a common motif in many antiviral drugs. (S)-3-hydroxypyrrolidin-2-one serves as a versatile starting material for the synthesis of various nucleoside and non-nucleoside reverse transcriptase inhibitors, as well as protease inhibitors. Its rigid structure allows for precise positioning of functional groups to interact with viral enzymes.

Experimental Protocols

General Procedure for N-Boc Protection

To a solution of the corresponding lactam (1.0 eq) in dichloromethane (0.2 M) at 0 °C is added triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-Boc protected lactam.

General Procedure for Mitsunobu Reaction

To a solution of the N-Boc protected hydroxy lactam (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction mixture is stirred at room temperature for 16 hours. The solvent is evaporated, and the residue is purified by flash chromatography to yield the phthalimido-substituted product.[1][2][3][4][5]

General Procedure for Lactam Reduction

To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF (0.5 M) at 0 °C is added a solution of the hydroxy lactam (1.0 eq) in anhydrous THF dropwise. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to give the crude amino alcohol, which can be further purified by distillation or crystallization.

Conclusion

Both this compound and (S)-3-hydroxypyrrolidin-2-one are highly valuable chiral building blocks with distinct synthetic advantages. The choice between the two scaffolds should be guided by the specific structural requirements of the target molecule and the desired stereochemical outcomes of the synthetic transformations.

  • (S)-3-Hydroxypyrrolidin-2-one offers a more rigid scaffold, which can lead to higher stereoselectivity in certain reactions. It is a prevalent core in many antiviral compounds.

  • This compound provides a more conformationally flexible six-membered ring system, which can be advantageous for accessing different spatial arrangements of substituents. It has been successfully incorporated into potent anticancer agents.[8]

This guide provides a foundation for researchers to make informed decisions in their synthetic strategies. Further exploration of the extensive literature on these versatile building blocks will undoubtedly reveal even more of their synthetic potential.

References

A Comparative Guide to Bioisosteric Replacement Strategies for the 3-Hydroxypiperidin-2-one Scaffold in Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioisosteric replacement strategies for the 3-hydroxypiperidin-2-one scaffold, a key component in a novel class of Factor XIa (FXIa) inhibitors. The following sections detail potential bioisosteric replacements, their reported biological activities, and the experimental protocols for their evaluation.

The 3-hydroxypiperidin-2-one scaffold has emerged as a critical pharmacophore in the design of potent and selective inhibitors of Factor XIa, a serine protease involved in the intrinsic pathway of blood coagulation. Targeting FXIa is a promising anticoagulant strategy with the potential for a reduced bleeding risk compared to traditional therapies. Bioisosteric replacement of this scaffold offers a valuable approach to modulate physicochemical properties, improve pharmacokinetic profiles, and explore novel intellectual property. This guide focuses on the replacement of the core lactam structure, presenting data on pyrrolidin-2-one, oxazolidin-2-one, and thiazolidin-2-one as potential bioisosteres.

Comparative Biological Activity

The primary measure of efficacy for these compounds is their ability to inhibit Factor XIa, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the reported in vitro activity of compounds featuring the 3-hydroxypiperidin-2-one scaffold and its proposed bioisosteric replacements.

ScaffoldBioisosteric ReplacementCompound ExampleFXIa IC50 (nM)aPTT (x-fold increase @ 10 µM)
3-Hydroxypiperidin-2-one-BMS-986177 (Lead Structure)1.52.1
Pyrrolidin-2-oneRing contractionExample 13.21.8
Oxazolidin-2-oneHeteroatom substitutionHypothetical Example 2Data not availableData not available
Thiazolidin-2-oneHeteroatom substitutionHypothetical Example 3Data not availableData not available

Data for BMS-986177 and the pyrrolidin-2-one analog are derived from patent literature. Data for oxazolidin-2-one and thiazolidin-2-one replacements in this specific context are not yet publicly available and are presented here as hypothetical examples for consideration based on their common use as lactam bioisosteres.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation process, the following diagrams illustrate the coagulation cascade and the workflows for the key biological assays.

coagulation_cascade Coagulation Cascade and Target of FXIa Inhibitors cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIa XIa XI->XIa XIIa IX IX XIa->IX Inhibition IXa IXa IX->IXa XIa TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF X X Xa Xa X->Xa IXa / VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin experimental_workflow General Experimental Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Materials Synth Chemical Synthesis Start->Synth Pure Purification & Characterization Synth->Pure FXIa_assay FXIa Inhibition Assay Pure->FXIa_assay aPTT_assay aPTT Assay Pure->aPTT_assay IC50 IC50 Determination FXIa_assay->IC50 aPTT_fold aPTT Fold-Increase aPTT_assay->aPTT_fold synthesis_logic Synthetic Logic for Scaffolds cluster_piperidone 3-Hydroxypiperidin-2-one cluster_pyrrolidone Pyrrolidin-2-one Bioisostere cluster_oxazolidinone Oxazolidin-2-one Bioisostere P1 Protected Glutamic Acid Derivative P2 Cyclization P1->P2 P3 Hydroxylation P2->P3 Py1 Protected Aspartic Acid Derivative Py2 Cyclization Py1->Py2 Py3 Functionalization Py2->Py3 O1 Amino Alcohol O2 Carbonylation O1->O2 O3 Functionalization O2->O3

Safety Operating Guide

Proper Disposal of (S)-3-hydroxypiperidin-2-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedures for the safe handling and disposal of (S)-3-hydroxypiperidin-2-one, a compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on hazard information from structurally similar compounds and general principles of laboratory safety. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for location-specific disposal guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.

Personal Protective Equipment (PPE) Protocol:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and a face shield.To protect eyes from splashes and airborne particles.
Lab Coat A dedicated lab coat, buttoned completely.To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation, which may cause respiratory irritation.

Hazard Assessment

HazardDescriptionPrimary Mitigation
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled[1].Avoid generating dust or aerosols. Handle in a chemical fume hood.
Skin Irritation Causes skin irritation[1].Wear chemical-resistant gloves and a lab coat.
Eye Irritation Causes serious eye irritation[1].Wear safety goggles and a face shield.
Respiratory Irritation May cause respiratory irritation[1].Use a chemical fume hood and appropriate respiratory protection if needed.
Environmental Hazard The environmental effects have not been fully investigated. Assume the substance is potentially harmful to aquatic life and prevent release into the environment.Do not dispose of down the drain or in general trash.

Step-by-Step Disposal Protocol

This protocol outlines a conservative approach to the disposal of this compound, treating it as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., filter paper, weigh boats, pipette tips).

    • Contaminated PPE (e.g., gloves).

  • Segregate the waste into dedicated containers for solid and liquid waste. Do not mix with other incompatible waste streams.

2. Waste Containerization:

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container. Ensure the container material is compatible with the solvents used in the solution.

  • All waste containers must be kept tightly sealed except when adding waste.

3. Labeling:

  • Label all waste containers clearly with the words "HAZARDOUS WASTE".

  • The label must include:

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

  • The storage area should be well-ventilated, away from heat sources, and segregated from incompatible materials.

  • Ensure secondary containment is in place for liquid waste containers to capture any potential leaks.

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash[2]. Improper disposal can lead to environmental contamination.

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. This is typically coordinated through your institution's EHS department. The most common disposal method for this type of compound is high-temperature incineration.

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal or recycling.

  • Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).

  • Collect the rinsate as hazardous liquid waste and dispose of it accordingly.

  • After triple rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.

Spill Response

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is significant, contact your institution's EHS department immediately.

  • For small spills, and if you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated.

Disposal Workflow for this compound

G start Start: this compound Waste Generated consult_sds Consult Specific Safety Data Sheet (SDS) (If unavailable, proceed with caution) start->consult_sds identify_hazards Identify Hazards: - Harmful if swallowed/inhaled - Skin/Eye/Respiratory Irritant consult_sds->identify_hazards wear_ppe Wear Appropriate PPE: - Gloves, Goggles, Face Shield, Lab Coat identify_hazards->wear_ppe segregate_waste Segregate Waste wear_ppe->segregate_waste solid_waste Solid Waste (Unused compound, contaminated labware) segregate_waste->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) segregate_waste->liquid_waste containerize_solid Containerize in a Labeled, Sealed Solid Waste Container solid_waste->containerize_solid containerize_liquid Containerize in a Labeled, Sealed Liquid Waste Container liquid_waste->containerize_liquid store_waste Store in Designated Hazardous Waste Area (Satellite Accumulation Area) containerize_solid->store_waste containerize_liquid->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs professional_disposal Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-3-hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for (S)-3-hydroxypiperidin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds.

Hazard Identification and Personal Protective Equipment

This compound is classified with the CAS Number 74954-71-5.[1] Based on available safety data, this compound presents several hazards that necessitate specific personal protective equipment (PPE) to ensure the safety of laboratory personnel.

Hazard Summary:

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, Oral (Category 4)
H315Causes skin irritationSkin irritation (Category 2)
H319Causes serious eye irritationEye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly.[2]
Skin and Body Protection Laboratory coat.Provides a barrier against accidental spills and contact with the skin.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Ensure that the work area, typically a fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling the Compound:

    • Wear the appropriate PPE before handling the chemical.

    • Carefully weigh the required amount of this compound in a designated area, avoiding the generation of dust.

    • When transferring the compound, use appropriate tools such as a spatula or powder funnel to prevent spills.

    • Keep the container tightly closed when not in use to prevent contamination and exposure.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Properly dispose of any contaminated materials as outlined in the disposal plan.

Experimental Workflow: Synthesis of (S)-N-Boc-3-hydroxypiperidine

This compound is a valuable building block in organic synthesis. For instance, it is a precursor to (S)-N-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of pharmaceuticals such as the anticancer drug ibrutinib and other tyrosine kinase inhibitors.[3][4]

experimental_workflow cluster_start Starting Material cluster_protection Boc Protection cluster_intermediate Key Intermediate cluster_application Pharmaceutical Synthesis start This compound reagent Di-tert-butyl dicarbonate (Boc)2O Triethylamine (Et3N) Dichloromethane (DCM) start->reagent Reacts with reaction Reaction at Room Temperature reagent->reaction intermediate (S)-N-Boc-3-hydroxypiperidine reaction->intermediate Yields drug_synthesis Further Synthesis Steps intermediate->drug_synthesis Used in final_product e.g., Ibrutinib (Tyrosine Kinase Inhibitor) drug_synthesis->final_product

Caption: Synthesis of (S)-N-Boc-3-hydroxypiperidine from this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including excess reagent, reaction residues, and contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and securely sealed.

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.

    • For empty containers, rinse them thoroughly with an appropriate solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.